(R)-N-(1-Hydroxypropan-2-yl)palmitamide
説明
特性
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPKPNOVYCJAP-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576577 | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142128-47-0 | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-N-(1-Hydroxypropan-2-yl)palmitamide, a chiral N-acyl propanolamine, has been identified as a substrate analog inhibitor of phospholipase A2 (PLA2), suggesting its potential as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the known basic properties of this compound, drawing from available chemical data and the activities of structurally related molecules. Due to the limited specific research on this particular molecule, this document also incorporates general methodologies and plausible signaling pathways to guide future investigation.
Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | [1][2] |
| CAS Number | 142128-47-0 | [1][2] |
| Molecular Formula | C₁₉H₃₉NO₂ | [1][3] |
| Molecular Weight | 313.52 g/mol | [2] |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)N--INVALID-LINK--CO | [1] |
Note: Further empirical data such as melting point, boiling point, and solubility are not currently available in the public domain.
Synthesis Methodology
A specific, validated synthesis protocol for this compound is not detailed in published literature. However, based on general principles of organic chemistry for the formation of amides, a plausible synthetic route would involve the acylation of (R)-2-aminopropan-1-ol with palmitoyl (B13399708) chloride.
Proposed Experimental Protocol: Acylation of (R)-2-aminopropan-1-ol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-aminopropan-1-ol in a suitable anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add an appropriate base, such as triethylamine (B128534) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of palmitoyl chloride in the same solvent to the flask with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Experimental Workflow for Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity: Phospholipase A2 Inhibition
This compound is described as a substrate analog inhibitor of phospholipase A2 (PLA2)[3][4]. PLA2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.
General Experimental Protocol: Phospholipase A2 Inhibition Assay
A common method to assess PLA2 inhibition is a colorimetric assay using a thio-PC substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 7.5-8.5) containing calcium chloride (CaCl₂), potassium chloride (KCl), and a detergent like Triton X-100.
-
Substrate Solution: Reconstitute a thio-PC substrate (e.g., diheptanoyl thio-PC) in the assay buffer.
-
DTNB (Ellman's Reagent): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in an appropriate buffer.
-
Enzyme Solution: Prepare a solution of the target PLA2 isoform in the assay buffer.
-
Inhibitor Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well.
-
Add the inhibitor solution at various concentrations to the test wells. Add solvent control (e.g., DMSO) to the control wells.
-
Add the PLA2 enzyme solution to all wells except for the non-enzymatic control wells.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance at 405-425 nm over time using a plate reader. The rate of the reaction is proportional to the PLA2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Workflow for PLA2 Inhibition Assay
Caption: General workflow for a colorimetric phospholipase A2 inhibition assay.
Potential Signaling Pathways
As a putative PLA2 inhibitor, this compound would likely modulate signaling pathways downstream of PLA2 activation. By inhibiting the release of arachidonic acid, it could suppress the production of various inflammatory mediators.
Proposed Signaling Pathway Inhibition
Caption: Putative mechanism of action via inhibition of the phospholipase A2 pathway.
Conclusion and Future Directions
This compound is an intriguing molecule with potential anti-inflammatory properties stemming from its likely role as a phospholipase A2 inhibitor. However, the current body of scientific literature on this specific compound is sparse. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and comprehensive characterization of its physicochemical properties.
-
In-depth Biological Evaluation: Rigorous in vitro and in vivo studies to confirm its inhibitory activity against various PLA2 isoforms, determine its potency and selectivity, and elucidate its full pharmacological profile.
-
Mechanism of Action Studies: Detailed investigation into the specific signaling pathways modulated by this compound to understand its cellular and physiological effects.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided information and proposed methodologies offer a starting point for further investigation into this promising compound.
References
- 1. N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | 142128-47-0 | Buy Now [molport.com]
- 2. 142128-47-0 CAS|N-(2-HYDROXY-1R-METHYLETHYL)-HEXADECANAMIDE|生产厂家|价格信息 [m.chemicalbook.com]
- 3. Buy N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | 142128-47-0 [smolecule.com]
- 4. This compound | Medical Billing and Coding [medicalbillingandcodingcertification.net]
Synthesis of Chiral N-Acyl-L-alaninols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral N-acyl-L-alaninols are pivotal structural motifs and versatile chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their inherent chirality, derived from the readily available amino acid L-alanine, makes them highly valuable synthons for asymmetric synthesis. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing enantiomerically pure N-acyl-L-alaninols. It details key methodologies, including the reduction of N-acylated L-alanine and its esters, asymmetric catalytic hydrogenation, and enzymatic transformations. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in the efficient and stereoselective synthesis of these important compounds.
Core Synthetic Strategies
The synthesis of chiral N-acyl-L-alaninols predominantly relies on the stereospecific reduction of a carboxyl group from an N-acylated L-alanine precursor. The high enantiopurity of the starting L-alanine is typically transferred to the final product, making this a robust and widely used approach. The primary strategies can be categorized as follows:
-
Reduction of N-Acyl-L-alanine: This direct approach involves the acylation of L-alanine followed by the reduction of the carboxylic acid to a primary alcohol. This method requires potent reducing agents.
-
Reduction of N-Acyl-L-alanine Esters: A more common and often milder approach involves the initial esterification of N-acyl-L-alanine, followed by reduction of the ester to the alcohol. This two-step process can offer advantages in terms of solubility and reactivity.
-
Catalytic Asymmetric Synthesis: This advanced strategy employs chiral catalysts to achieve high enantioselectivity in the reduction of prochiral precursors or in dynamic kinetic resolutions.
-
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative, utilizing enzymes to catalyze the formation of N-acyl-L-alaninols under mild conditions.
General Synthesis Workflow
The most common chemical pathway for the synthesis of N-acyl-L-alaninols involves a three-step sequence: esterification of L-alanine, N-acylation, and subsequent reduction of the ester.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method depends on factors such as the desired acyl group, scale, and available reagents. The following tables summarize quantitative data for various approaches.
Table 1: Reduction of N-Acyl-L-alanine Derivatives
| N-Acyl Group | Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Boc | N-Boc-L-alanine Methyl Ester | NaBH₄ / CaCl₂ | Methanol (B129727) / THF | 70 | 15-20 | 95.8 | [1] |
| Cbz | N-Cbz-L-alanine | LiAlH₄ | THF | Reflux | 16 | 70 | [2] |
| Benzoyl | N-Benzoyl-L-valine | LiAlH₄ | THF | Reflux | 16 | 76 | [2] |
| Acetyl | N-Acetyl-L-alanine | - | - | - | - | - | - |
| Benzyl | L-Alaninol + Benzaldehyde | NaBH₄ | Methanol | 0 to 25 | 18 | 60 | [3] |
Table 2: Catalytic and Enzymatic Synthesis
| Method | Substrate | Catalyst/Enzyme | Conditions | Yield (%) | Enantiomeric Excess (ee%) | Ref. |
| Catalytic Hydrogenation | L-Alanine | Rh-MoOₓ/SiO₂ | Water, H₂ | 90-94 | >99 | [4] |
| Asymmetric Hydrogenation | Racemic α-amino esters | Ruthenabicyclic complexes | 15 atm H₂, 25°C | - | up to 96 | [5] |
| Enzymatic Acylation | L-Arginine + Lauric Acid | Acylase I | Glycerol-water, 37°C, 144h | 82 (conversion) | - | [6] |
Experimental Protocols
Synthesis of N-Boc-L-alaninol via Ester Reduction[1]
This protocol outlines a three-step synthesis starting from L-alanine, involving esterification, N-protection with a Boc group, and subsequent reduction.
Step 1: Preparation of L-Alanine Methyl Ester Hydrochloride
-
Setup: To a 2L three-neck flask containing 600 mL of methanol, add 107 g of L-alanine.
-
Reaction: Mechanically stir the mixture and cool in an ice bath. Slowly add 131 mL of thionyl chloride dropwise. Set up a gas absorption device.
-
Reflux: Heat the reaction to reflux for 5-8 hours. Monitor the reaction completion by TLC.
-
Work-up: Evaporate the methanol under reduced pressure. Wash the residue with toluene (B28343) (3 x 120 mL) and evaporate the remaining toluene under reduced pressure to obtain the product as a white solid.
-
Yield: 99.6%
-
Step 2: Preparation of N-Boc-L-alanine Methyl Ester
-
Setup: In a 2L three-neck flask, combine 167 g of L-alanine methyl ester hydrochloride, 242 g of triethylamine, and 1L of dichloromethane (B109758).
-
Reaction: Slowly add 313 g of di-tert-butyl dicarbonate, followed by an additional 200 mL of dichloromethane. Stir at room temperature for 5 hours.
-
Work-up: Quench the reaction with water. Separate the dichloromethane layer and extract the aqueous phase with dichloromethane (2 x 500 mL).
-
Purification: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the product as a red liquid.
-
Yield: 92.2%
-
Step 3: Preparation of N-Boc-L-alaninol
-
Setup: To a 2L three-neck flask, add 134 g of crushed calcium chloride, 400 mL of methanol, and 500 mL of tetrahydrofuran (B95107). Cool the mixture in an ice bath.
-
Addition of Reducing Agent: After stirring for 30 minutes, add 92 g of sodium borohydride (B1222165) in batches.
-
Reduction: Slowly add 224 g of N-Boc-L-alanine methyl ester (dissolved in 200 mL of THF). Gradually raise the temperature to 70°C and maintain for 15-20 hours.
-
Work-up: Pour the reaction mixture into a large volume of ice water and filter the solid residue. Wash the residue with dichloromethane (3 x 500 mL).
-
Extraction: Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (2 x 1L).
-
Purification: Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain N-Boc-L-alaninol as a white solid.
-
Yield: 95.8%
-
Synthesis of N-Cbz-L-alaninol via Direct Reduction of the N-Protected Acid[2]
This protocol describes the direct reduction of N-Cbz-L-alanine using lithium aluminum hydride (LiAlH₄).
Materials:
-
N-Cbz-L-alanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide (B78521) solution
-
Ethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Addition of Substrate: Add a solution of N-Cbz-L-alanine in anhydrous THF dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, reflux the mixture for 16 hours.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Work-up: Stir the resulting mixture for 30 minutes, then filter the white precipitate.
-
Extraction: Wash the filter cake with ethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation under vacuum or by recrystallization.
-
Yield: ~70% (based on reduction of L-alanine to L-alaninol, adaptable for N-protected versions).
-
Signaling Pathways and Logical Relationships
The synthesis of N-acyl-L-alaninols can be viewed as a series of chemical transformations where the choice of reagents dictates the efficiency and outcome. The following diagram illustrates the decision-making process based on the desired protecting group and reduction method.
Conclusion
The synthesis of chiral N-acyl-L-alaninols is a well-established field with a variety of reliable methods available to researchers. The choice of the synthetic route is often dictated by the specific N-acyl group, the desired scale of the reaction, and the availability of reagents and equipment. The reduction of N-protected L-alanine esters remains one of the most versatile and high-yielding approaches. For syntheses requiring milder conditions or high atom economy, catalytic hydrogenation and enzymatic methods present excellent alternatives. This guide provides a foundational understanding and practical protocols to enable the successful synthesis of these valuable chiral building blocks for applications in drug discovery and development.
References
- 1. guidechem.com [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-BENZYL-L-ALANINOL synthesis - chemicalbook [chemicalbook.com]
- 4. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Dawn of a New Era in Signaling: A Technical Guide to the Discovery and Isolation of Novel N-Acyl Amides
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipidomics has unveiled a diverse class of signaling molecules, the N-acyl amides (NAAs), which are increasingly recognized for their pivotal roles in a myriad of physiological and pathological processes. From modulating inflammation and pain to influencing cell migration and neurotransmission, the therapeutic potential of these lipid mediators is profound. This technical guide provides an in-depth exploration of the methodologies for the discovery and isolation of novel N-acyl amides, offering a comprehensive resource for researchers dedicated to harnessing their potential in drug development.
Unveiling Nature's Arsenal: Isolation of N-Acyl Amides from Natural Sources
Natural products remain a rich reservoir for the discovery of novel bioactive compounds. N-acyl amides are ubiquitously found in bacteria, fungi, plants, and mammalian tissues. The isolation of these molecules necessitates a systematic approach, beginning with extraction and progressing through various chromatographic purification stages.
Extraction of N-Acyl Amides
The initial step involves the extraction of lipids from the biological matrix. A common method is the Bligh-Dyer extraction, which utilizes a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids from other cellular components.
Experimental Protocol: Bligh-Dyer Lipid Extraction
-
Homogenization: Homogenize the biological sample (e.g., bacterial cell pellet, plant tissue) in a mixture of chloroform and methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform layer will contain the lipids, including N-acyl amides.
-
Drying: Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until further processing.
Purification by Column Chromatography
The crude lipid extract is a complex mixture requiring further separation. Column chromatography, particularly using silica (B1680970) gel, is a fundamental technique for the initial fractionation of N-acyl amides.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the dried lipid extract in a minimal volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing solvent polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate (B1210297) or methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Analysis: Pool fractions containing the desired N-acyl amides based on their TLC profiles for further purification or characterization.
The Chemist's Craft: Synthesis of Novel N-Acyl Amides
Chemical synthesis provides a powerful avenue for generating novel N-acyl amides with tailored structures, enabling the exploration of structure-activity relationships and the production of compounds in larger quantities for biological testing.
Amide Bond Formation via Acyl Chlorides
A classic and widely used method for amide synthesis is the reaction of an amine with an acyl chloride. This method is generally high-yielding and proceeds under mild conditions.[1][][3][4]
Experimental Protocol: Synthesis of N-Acyl Amide from Acyl Chloride
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1]
Enzyme-Catalyzed Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of N-acyl amides.[5][6][7][8] Enzymes such as lipases and acyltransferases can catalyze the formation of amide bonds under mild conditions, often with high stereoselectivity.[9][10] A notable example is the use of the TamA adenylation (ANL) domain, which can be used to generate a range of acyl adenylates that are then captured by various amines to produce N-acyl amides.[5][6][7][8]
Experimental Protocol: Enzymatic Synthesis using TamA ANL Domain
-
Reaction Mixture: Prepare a reaction mixture containing the fatty acid substrate, ATP, MgCl₂, the amine nucleophile, and the purified TamA ANL domain enzyme in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).
-
Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation of the enzyme.
-
Extraction: Extract the product from the aqueous reaction mixture using an appropriate organic solvent.
-
Purification and Analysis: Purify the N-acyl amide product using high-performance liquid chromatography (HPLC) and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Characterization of Novel N-Acyl Amides
The structural elucidation of novel N-acyl amides is crucial for understanding their biological function. A combination of spectroscopic techniques is employed for this purpose.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to identify the acyl chain and the amine head group.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms within the molecule, including the stereochemistry.[12][13] Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and identification of representative N-acyl amides.
Table 1: Synthesis Yields of Selected N-Acyl Amides
| N-Acyl Amide | Synthesis Method | Yield (%) | Reference |
| N-Dodecanoyl-L-histidine | Enzymatic (TamA ANL) | Not specified | [7] |
| N-Acyl-ornithines | Heterologous expression (NmNAT) | Not specified | [11] |
| N-Acyl-lysines | Heterologous expression (NmNAT) | Not specified | [11] |
| Various Imides | N-acylation of amides | 50-98 | [14] |
| N-lauroyl-L-alanine | Carbonyl diimidazole (CDI) activation | High | [15] |
Table 2: Mass Spectrometry Data for Novel N-Acyl Amides from Neisseria meningitidis
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| N-3-hydroxypalmitoyl-ornithine | C₂₁H₄₂N₂O₄ | 387.3166 | 387.3163 |
| N-3-hydroxypalmitoyl-lysine | C₂₂H₄₄N₂O₄ | 401.3323 | 401.3320 |
Data extracted from Reference[11].
Signaling Pathways of N-Acyl Amides
N-acyl amides exert their biological effects by interacting with various cellular targets, most notably G-protein coupled receptors (GPCRs).[11][16] Understanding these signaling pathways is critical for elucidating their mechanism of action and for designing targeted therapeutics.
N-Acyl Amides and S1PR4 Signaling
Recent studies have shown that certain N-acyl amides, such as those produced by Neisseria meningitidis, can act as agonists of the sphingosine-1-phosphate receptor 4 (S1PR4).[11][16] This interaction can modulate immune responses, for instance, by suppressing the pro-inflammatory interleukin-17A+ population in T cells.[11][16]
Caption: S1PR4 signaling pathway activated by N-acyl amides.
Biosynthesis of N-Acylethanolamines (NAEs)
N-acylethanolamines (NAEs), a prominent class of N-acyl amides, are synthesized through a multi-step enzymatic pathway. This pathway begins with the transfer of an acyl chain to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed to produce the NAE.[17]
Caption: Biosynthetic pathway of N-acylethanolamines (NAEs).
Experimental Workflow for Discovery and Isolation
The overall process of discovering and isolating novel N-acyl amides can be visualized as a systematic workflow, from sample collection to final characterization and biological testing.
Caption: Workflow for the discovery and isolation of novel N-acyl amides.
This guide provides a foundational understanding of the key methodologies in the exciting field of N-acyl amide research. The detailed protocols, data summaries, and pathway visualizations are intended to empower researchers to explore this promising class of molecules and unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst | Semantic Scholar [semanticscholar.org]
- 9. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. N-Acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
(R)-N-(1-Hydroxypropan-2-yl)palmitamide: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-N-(1-Hydroxypropan-2-yl)palmitamide, also known as R-palmitoyl-(1-methyl) ethanolamide (MePEA1), is a synthetic analog of the endogenous fatty acid amide, Palmitoylethanolamide (B50096) (PEA). Emerging research indicates its potential as a therapeutic agent, particularly in the management of inflammation and pain. Its mechanism of action is believed to be multifaceted, primarily involving the modulation of key cellular signaling pathways implicated in inflammatory responses and nociception. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, drawing on available data for the compound and its close structural analog, PEA. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways to support further research and drug development efforts.
Introduction
This compound (CAS 142128-47-0) is a chiral molecule featuring a palmitic acid backbone amide-linked to (R)-1-amino-2-propanol.[1] Its structure is highly similar to Palmitoylethanolamide (PEA), a well-characterized endogenous lipid mediator with demonstrated anti-inflammatory, analgesic, and neuroprotective properties.[2] The introduction of a methyl group on the ethanolamine (B43304) moiety in this compound is hypothesized to confer greater metabolic stability by rendering the molecule more resistant to enzymatic hydrolysis, potentially leading to a longer duration of action and enhanced potency in vivo.[3][4]
The primary mechanism of action of PEA and its analogs is thought to involve a multi-target approach, influencing several key signaling pathways rather than a single receptor. This includes agonism of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα), indirect modulation of the endocannabinoid system through inhibition of Fatty Acid Amide Hydrolase (FAAH), and potential interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the orphan G protein-coupled receptor GPR55.[1][5][6][7] This guide will delve into these mechanisms, presenting the available data and methodologies for their investigation.
Core Mechanisms of Action
The biological activity of this compound is understood through its interaction with multiple cellular targets.
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism
PPARα is a nuclear receptor that functions as a transcription factor, playing a crucial role in the regulation of lipid metabolism and inflammation.[8][9][10] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory signaling pathways.
This compound, as an analog of PEA, is presumed to be a direct agonist of PPARα. Molecular docking studies of PEA and its analogs to the ligand-binding domain of PPARα suggest a similar binding mode.[1]
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Caption: PPARα Signaling Pathway Activation.
Indirect Endocannabinoid System Modulation via Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides, including PEA.[3] By acting as a substrate and potential inhibitor of FAAH, this compound can increase the endogenous levels of anandamide. This elevation of anandamide leads to enhanced activation of cannabinoid receptors (CB1 and CB2), thereby producing analgesic and anti-inflammatory effects without directly binding to these receptors. This is often referred to as the "entourage effect." The methyl group in this compound is thought to protect the molecule from hydrolysis by FAAH, potentially leading to a more sustained increase in endocannabinoid levels.[4]
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Caption: Indirect Endocannabinoid Modulation.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation
TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat.[5][11] While not a direct agonist, PEA has been shown to potentiate the activity of anandamide at TRPV1 channels.[7] This potentiation can contribute to the overall analgesic effects. This compound may share this modulatory role.
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Caption: TRPV1 Channel Modulation.
G Protein-Coupled Receptor 55 (GPR55) Agonism
GPR55 is an orphan G protein-coupled receptor that has been implicated in various physiological processes, including inflammation and pain.[12][13] PEA has been identified as a GPR55 agonist.[7] Activation of GPR55 can lead to an increase in intracellular calcium and downstream signaling cascades that may contribute to the pharmacological effects of this compound.
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Caption: GPR55 Signaling Pathway.
Quantitative Data
Specific quantitative data for the biological activity of this compound is not extensively available in the public domain. The following table summarizes the available data for the parent compound, Palmitoylethanolamide (PEA), which is expected to have a similar pharmacological profile.
| Target | Assay Type | Species | Value | Reference |
| PPARα | Transactivation Assay | Human | EC₅₀: 3.1 µM | [1] |
| FAAH | Hydrolysis Assay | Rat | Substrate | [6] |
| GPR55 | GTPγS Binding Assay | Human | Agonist | [12] |
| TRPV1 | Calcium Influx Assay | Human | Potentiator of AEA | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
FAAH Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of this compound against Fatty Acid Amide Hydrolase.
Principle: This assay measures the hydrolysis of a fluorogenic FAAH substrate, which releases a fluorescent product. The reduction in fluorescence in the presence of the test compound indicates FAAH inhibition.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound: this compound
-
Reference inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the FAAH enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value using a suitable software.
dot
Caption: FAAH Inhibition Assay Workflow.
PPARα Transactivation Assay
Objective: To determine the ability of this compound to activate the Peroxisome Proliferator-Activated Receptor alpha.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
A suitable cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human or murine PPARα
-
Reporter plasmid containing PPREs upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound: this compound
-
Reference agonist (e.g., GW7647)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
After 24 hours, treat the transfected cells with various concentrations of the test compound or reference agonist. Include a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the fold induction of luciferase activity against the concentration of the test compound and determine the EC₅₀ value.
dot
Caption: PPARα Transactivation Assay Workflow.
TRPV1 Calcium Influx Assay
Objective: To assess the modulatory effect of this compound on TRPV1 channel activity.
Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing TRPV1. Activation of TRPV1 leads to an influx of calcium, which is detected by a calcium-sensitive fluorescent dye.
Materials:
-
Cell line stably expressing human or rodent TRPV1 (e.g., HEK293-TRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
TRPV1 agonist (e.g., capsaicin, anandamide)
-
Test compound: this compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with a fluidics module or a fluorescence microscope
Procedure:
-
Seed the TRPV1-expressing cells in the 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
To assess for agonistic activity, add various concentrations of the test compound and measure the fluorescence over time.
-
To assess for modulatory (potentiating) activity, pre-incubate the cells with the test compound for a short period, and then add a sub-maximal concentration of a known TRPV1 agonist (e.g., anandamide). Measure the fluorescence response.
-
Analyze the data by calculating the change in fluorescence intensity or the area under the curve. Compare the response in the presence and absence of the test compound.
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References
- 1. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accurateclinic.com [accurateclinic.com]
- 3. biomarker.hu [biomarker.hu]
- 4. caymanchem.com [caymanchem.com]
- 5. Methyl palmitate | CAS#:112-39-0 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]
- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Biological Landscape of N-Palmitoyl Amino Alcohols: A Technical Guide for Researchers
Abstract
N-palmitoyl amino alcohols are a class of endogenous bioactive lipids that play crucial roles in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of these molecules, with a primary focus on N-palmitoylethanolamine (PEA), N-palmitoylglycine (NPG), and N-palmitoylserine (NPS). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their signaling pathways, metabolism, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of complex biological interactions to facilitate a deeper understanding of this important class of signaling lipids.
Introduction
N-acyl amides are a diverse family of lipid signaling molecules, and among them, N-palmitoyl amino alcohols have garnered significant attention for their roles in inflammation, pain perception, and neuroprotection. These compounds are characterized by a palmitic acid molecule linked via an amide bond to an amino alcohol. The most extensively studied member of this family is N-palmitoylethanolamine (PEA), an endogenous fatty acid amide that is produced on demand in response to tissue injury and stress. Other notable members include N-palmitoylglycine (NPG) and N-palmitoylserine (NPS), each exhibiting unique biological activities. This guide will delve into the core aspects of their biochemistry, pharmacology, and the experimental methodologies used to study them.
Biosynthesis and Metabolism
The endogenous levels of N-palmitoyl amino alcohols are tightly regulated by a balance of biosynthesis and degradation.
Biosynthesis: The primary route for the synthesis of N-palmitoylethanolamine (PEA) involves the hydrolysis of its membrane phospholipid precursor, N-palmitoyl-phosphatidylethanolamine (NPPE), by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).
Degradation: The biological activity of N-palmitoyl amino alcohols is terminated through enzymatic hydrolysis. The two key enzymes responsible for their degradation are:
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades a broad range of fatty acid amides, including PEA. FAAH is an integral membrane protein.
-
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal cysteine hydrolase that shows a preference for saturated N-acylethanolamines like PEA. NAAA has an optimal pH of 4.5-5.
Inhibition of these enzymes, particularly FAAH, leads to an increase in the endogenous levels of N-acylethanolamines, which can produce analgesic, anxiolytic, and anti-inflammatory effects.
Signaling Pathways and Molecular Targets
N-palmitoyl amino alcohols exert their biological effects by interacting with a variety of cellular targets. Their signaling pathways are complex and often involve both direct receptor activation and indirect modulation of other signaling systems.
Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)
A primary target for PEA is the nuclear receptor PPAR-α. Activation of PPAR-α by PEA leads to the regulation of gene expression involved in lipid metabolism and inflammation. This interaction is crucial for the anti-inflammatory and neuroprotective effects of PEA. PEA selectively activates PPAR-α in vitro with an EC50 value of 3.1 ± 0.4 μM.
Figure 1: PPAR-α signaling pathway activated by PEA.
G Protein-Coupled Receptor 55 (GPR55)
GPR55, an orphan G protein-coupled receptor, has been identified as another target for PEA. GPR55 activation is coupled to Gα13 and leads to the stimulation of RhoA, which in turn can influence various cellular processes, including cytoskeletal rearrangement. The activation of GPR55 can also lead to an increase in intracellular calcium.
Figure 2: GPR55 signaling cascade.
Endocannabinoid System (ECS) "Entourage Effect"
While PEA does not bind directly to the canonical cannabinoid receptors CB1 and CB2 with high affinity, it can potentiate the effects of endocannabinoids like anandamide (B1667382) (AEA) through an "entourage effect". PEA achieves this by competing for the same degrading enzymes, primarily FAAH, thereby increasing the synaptic levels and lifespan of AEA.
Figure 3: The "entourage effect" of PEA on the endocannabinoid system.
N-Palmitoyl Glycine (B1666218) (NPG) and Calcium Influx
N-palmitoyl glycine (NPG) has been identified as an endogenous lipid that modulates calcium influx in sensory neurons. This action is pertussis toxin-sensitive, suggesting the involvement of a Gi/o-coupled G protein-coupled receptor. The influx of calcium can subsequently lead to the production of nitric oxide (NO).
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of N-palmitoyl amino alcohols.
Table 1: Receptor Activation and Enzyme Inhibition
| Compound | Target | Assay Type | Value (IC50/EC50/Ki/Km) | Reference(s) |
| N-Palmitoylethanolamine (PEA) | PPAR-α | In vitro activation | 3.1 ± 0.4 µM (EC50) | |
| N-Palmitoylethanolamine (PEA) | GPR55 | GTPγS binding | 4 nM (EC50) | |
| N-Palmitoyl Glycine (NPG) | Calcium Influx (F-11 cells) | Calcium mobilization | 5.5 µM (EC50) | |
| URB597 (FAAH Inhibitor) | FAAH | In vitro inhibition | 4.6 nM (IC50) | |
| ARN077 (NAAA Inhibitor) | NAAA (human) | In vitro inhibition | 7 nM (IC50) | |
| N-Palmitoylethanolamine (PEA) | NAAA (rat) | Michaelis-Menten kinetics | 19.8 µM (Km) |
Table 2: Endogenous Tissue Concentrations
| Compound | Tissue | Species | Concentration (pmol/g) | Reference(s) |
| N-Palmitoyl Glycine (NPG) | Skin | Rat | ~1600 | |
| N-Palmitoyl Glycine (NPG) | Brain | Rat | ~50 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of N-palmitoyl amino alcohols.
Protocol for In Vitro FAAH Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test inhibitor (e.g., URB597) and solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Thaw the FAAH enzyme on ice and dilute to the desired concentration in FAAH Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Include a solvent control.
-
Assay Plate Setup:
-
100% Activity Wells: Add assay buffer, diluted FAAH, and solvent.
-
Inhibitor Wells: Add assay buffer, diluted FAAH, and inhibitor dilutions.
-
Background Wells: Add assay buffer and solvent (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: ~340-360 nm, Emission: ~450-465 nm) kinetically over 30 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Figure 4: Experimental workflow for an in vitro FAAH inhibition assay.
Protocol for Synthesis of N-Palmitoyl-Serine
This protocol outlines a general method for the N-acylation of serine.
Materials:
-
L-Serine
-
Palmitoyl (B13399708) chloride or Palmitic anhydride (B1165640)
-
Anhydrous solvent (e.g., pyridine (B92270) or dichloromethane)
-
Base (e.g., triethylamine, if using palmitoyl chloride)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolution: Dissolve L-serine in the anhydrous solvent. Gentle heating may be required.
-
Acylation:
-
Using Palmitoyl Chloride: Cool the serine solution in an ice bath. Add the base, followed by the dropwise addition of palmitoyl chloride.
-
Using Palmitic Anhydride: Add palmitic anhydride to the serine solution. A catalyst such as 4-(dimethylamino)pyridine (DMAP) may be added.
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a mild acid). Extract the product into an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure N-palmitoyl-serine.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Biological Roles and Therapeutic Potential
N-palmitoyl amino alcohols are implicated in a wide array of biological functions, highlighting their therapeutic potential for various diseases.
-
Anti-inflammatory Effects: PEA is a potent anti-inflammatory agent. It exerts these effects by activating PPAR-α and down-regulating the activation of mast cells and microglia.
-
Analgesic Properties: Both PEA and NPG have demonstrated significant pain-relieving properties in various animal models of chronic and neuropathic pain.
-
Neuroprotection: PEA has shown neuroprotective effects in models of stroke, spinal cord injury, and neurodegenerative diseases. It can reduce neuronal damage and promote recovery.
-
Immune Modulation: PEA can modulate the immune response, suggesting its potential use in autoimmune and inflammatory disorders.
Conclusion
N-palmitoyl amino alcohols represent a fascinating and therapeutically promising class of endogenous signaling lipids. Their diverse biological activities, mediated through a network of receptors and enzymes, underscore their importance in maintaining cellular and physiological homeostasis. The continued exploration of their signaling pathways and the development of specific modulators of their metabolism hold great promise for the discovery of novel treatments for a range of inflammatory, painful, and neurodegenerative conditions. This guide provides a foundational resource for researchers dedicated to advancing our understanding of these remarkable molecules.
Endogenous N-Acyl Alaninols: A Technical Guide for Researchers
An In-depth Examination of their Presence, Analysis, and Biological Significance in Tissues
Introduction
N-acyl alaninols are a class of lipid signaling molecules belonging to the larger family of N-acyl amino acids (NAAAs). These endogenous compounds are characterized by an acyl chain, typically a long-chain fatty acid, linked to the amino group of an alaninol molecule. While research into NAAAs as a whole has expanded significantly, driven by their structural similarity to endocannabinoids like anandamide, the specific roles and tissue distribution of N-acyl alaninols are an emerging area of investigation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of endogenous N-acyl alaninols, focusing on their quantitative presence in tissues, the methodologies for their analysis, and their potential biological functions. This document is intended for researchers, scientists, and drug development professionals interested in this novel class of lipid mediators.
Quantitative Distribution in Tissues
The precise quantification of N-acyl alaninols across a wide range of tissues is still an area of active research. Limited studies have begun to reveal their presence, particularly in the central nervous system. The data currently available is not exhaustive, and concentrations can vary based on species, physiological state, and the specific N-acyl alaninol.
One of the most studied compounds in this class is N-oleoyl alanine (B10760859) (OlAla). Research in mice has identified its endogenous presence in the brain. For instance, following chronic intermittent alcohol self-administration, levels of OlAla were found to be significantly elevated in the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA).
Table 1: Endogenous Levels of N-Oleoyl Alanine (OlAla) in Mouse Brain
| Brain Region | Condition | Concentration (pmol/g tissue) | Reference |
| Prefrontal Cortex (PFC) | Chronic Alcohol Self-Administration | Elevated (Specific values not provided in abstract) | [4] |
| Nucleus Accumbens (NAc) | Chronic Alcohol Self-Administration | Elevated (Specific values not provided in abstract) | [4] |
| Ventral Tegmental Area (VTA) | Chronic Alcohol Self-Administration | Elevated (Specific values not provided in abstract) | [4] |
It is important to note that the comprehensive quantitative landscape of various N-acyl alaninols (e.g., N-palmitoyl alaninol, N-stearoyl alaninol, N-arachidonoyl alaninol) in other key tissues such as the liver, adipose tissue, and muscle remains to be fully elucidated. The development of sensitive and specific analytical methods is crucial for expanding our knowledge in this area.
Experimental Protocols
The accurate analysis of N-acyl alaninols in biological tissues requires robust and validated experimental protocols. The following sections detail a general workflow from tissue extraction to quantitative analysis, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for lipidomics.[5]
Tissue Extraction
The extraction of these lipophilic molecules from complex biological matrices is a critical first step. The Folch and Bligh & Dyer methods are widely used and effective for the extraction of total lipids, including N-acyl alaninols.
Materials:
-
Tissue sample (e.g., brain, liver, muscle)
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Chloroform (CHCl₃)
-
Methanol (B129727) (MeOH)
-
0.9% NaCl solution (or 1 M KCl)
-
Internal standards (e.g., deuterated N-acyl alaninols)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen evaporator or speed vacuum
Procedure (Modified Folch Method):
-
Homogenization: Weigh the frozen tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion and homogenization of the tissue (e.g., 20 mL per gram of tissue). To minimize enzymatic degradation, this step should be performed on ice.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., d4-N-oleoyl alaninol) to the homogenate. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
-
Lipid Extraction: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.
-
Re-extraction: To maximize recovery, re-extract the upper aqueous phase and the protein interface with another volume of chloroform. Vortex, centrifuge, and combine the lower organic phase with the first extract.
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a speed vacuum.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and acetonitrile.
Quantitative Analysis by LC-MS/MS
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of low-abundance lipids like N-acyl alaninols.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. The specific gradient will depend on the specific N-acyl alaninols being analyzed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. The choice of polarity depends on the specific analyte and can be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the N-acyl alaninol) and a specific product ion (a characteristic fragment ion) for each analyte and internal standard. This highly selective detection method minimizes interferences from the complex biological matrix.
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each N-acyl alaninol and its corresponding internal standard to achieve maximum sensitivity.
Data Analysis:
-
The concentration of each N-acyl alaninol in the sample is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Signaling and Metabolic Pathways
The biological functions of N-acyl alaninols are likely mediated through specific signaling pathways and are regulated by a balance of biosynthesis and degradation.
Biosynthesis
The primary route for the biosynthesis of N-acyl amino acids, including N-acyl alaninols, is believed to be the condensation of a fatty acid (or its activated acyl-CoA derivative) with the amino acid alanine, followed by the reduction of the carboxylic acid group to an alcohol. The enzymes responsible for these steps are still under investigation.
-
N-Acyltransferase Activity: Several N-acyltransferases have been identified that catalyze the formation of N-acyl amino acids.[4][6] The substrate specificity of these enzymes for alanine is an area of ongoing research. Glycine (B1666218) N-acyltransferase, for example, has been shown to utilize alanine as a substrate, albeit with a lower affinity than glycine.[4]
-
Reduction to Alaninol: The enzymatic reduction of the N-acyl alanine to the corresponding N-acyl alaninol is a plausible subsequent step, though the specific reductases involved have not yet been definitively identified.
Caption: Putative biosynthetic pathway of N-acyl alaninols.
Degradation
The primary enzyme responsible for the degradation of many N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH).[7][8][9][10] FAAH is a serine hydrolase that cleaves the amide bond, releasing the fatty acid and the amino acid (or in this case, alaninol). The substrate specificity of FAAH for N-acyl alaninols is an important area for future research to understand their signaling longevity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utilization of alanine, glutamic acid, and serine as amino acid substrates for glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Identification and Characterization of N-acyltransferase Enzymes that " by Daniel Robert Dempsey [digitalcommons.usf.edu]
- 7. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An anatomical and temporal portrait of physiological substrates for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of (R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(1-Hydroxypropan-2-yl)palmitamide, also known as N-palmitoyl-D-alaninol, is a lipid molecule belonging to the class of N-acyl amino alcohols. These compounds are structurally related to the well-studied N-acylethanolamines (NAEs), a class of endogenous signaling lipids that includes the endocannabinoid anandamide (B1667382). Given its structure, this compound is of significant interest for its potential biological activities, particularly in the modulation of signaling pathways where other fatty acid amides are known to be active. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its expected spectral data based on analogous compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₃₉NO₂ |
| Molecular Weight | 313.52 g/mol |
| Physical Form | Crystalline Solid |
| Solubility | DMF: 10 mg/mL; DMSO: 4 mg/mL; Ethanol (B145695): 25 mg/mL |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of N-acyl amino alcohols is the Schotten-Baumann reaction, which involves the acylation of an amino alcohol with an acyl chloride in the presence of a base.[1]
Materials:
-
(R)-2-Aminopropan-1-ol
-
Palmitoyl (B13399708) chloride
-
Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-aminopropan-1-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of palmitoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by recrystallization or column chromatography.
1. Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol or acetonitrile.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
2. Flash Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 10% to 50% ethyl acetate).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto a silica gel column.
-
Elute the column with the solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Structural Characterization Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~5.8-6.2 | br s | -NH- |
| ~3.8-4.0 | m | -CH(CH₃)- |
| ~3.4-3.6 | m | -CH₂OH |
| ~2.1-2.3 | t | -CH₂-C(O)- |
| ~1.5-1.7 | m | -CH₂-CH₂-C(O)- |
| ~1.2-1.4 | br s | -(CH₂)₁₂- |
| ~1.1-1.2 | d | -CH(CH₃)- |
| ~0.8-0.9 | t | -CH₃ (palmitoyl) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~173-175 | -C(O)NH- |
| ~65-67 | -CH₂OH |
| ~48-50 | -CH(CH₃)- |
| ~36-38 | -CH₂-C(O)- |
| ~29-30 | -(CH₂)₁₂- |
| ~25-27 | -CH₂-CH₂-C(O)- |
| ~22-23 | -CH₂-CH₃ (palmitoyl) |
| ~17-19 | -CH(CH₃)- |
| ~14 | -CH₃ (palmitoyl) |
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | O-H stretch (hydroxyl), N-H stretch (amide) |
| ~2920, ~2850 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (Amide I) |
| ~1550 | N-H bend (Amide II) |
| ~1465 | C-H bend (methylene) |
| ~1050 | C-O stretch (hydroxyl) |
Mass Spectrometry
| m/z | Assignment |
| 314.30 | [M+H]⁺ |
| 336.28 | [M+Na]⁺ |
| 296.29 | [M-H₂O+H]⁺ |
Potential Biological Activity and Signaling Pathway
N-acyl amino alcohols are structurally analogous to N-acylethanolamines (NAEs), which are a class of lipid signaling molecules involved in the endocannabinoid system.[3] NAEs like anandamide and N-palmitoylethanolamide (PEA) are synthesized on demand and act on various cellular targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).[4] It is plausible that this compound could interact with components of this signaling pathway, potentially as a substrate or inhibitor of FAAH, or as a ligand for related receptors.
Disclaimer: The spectral data and biological pathway information presented in this guide are predictive and based on structurally similar compounds. Experimental verification is required for definitive characterization and confirmation of biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitoyl Alanine | C19H37NO3 | CID 14961184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of N-palmitoyl-R-alaninol
An In-depth Technical Guide on the Physicochemical Properties of N-palmitoyl-R-alaninol
Disclaimer: Direct experimental data on the physicochemical properties and biological activity of N-palmitoyl-R-alaninol is limited in publicly available scientific literature. Therefore, this guide has been compiled using theoretical calculations, data from its constituent molecules (Palmitic Acid and R-alaninol), general principles of N-acyl amino alcohol chemistry, and information from closely related analogs. This document is intended for research and development professionals and should be used as a foundational resource.
Introduction
N-palmitoyl-R-alaninol is a lipoamino acid, a class of lipid signaling molecules characterized by a fatty acid (palmitic acid) linked to an amino alcohol (R-alaninol) via an amide bond. This structure imparts amphiphilic properties, with a long hydrophobic alkyl chain and a polar headgroup containing a hydroxyl moiety. Lipoamino acids are of significant interest to researchers due to their structural similarity to endogenous signaling lipids like endocannabinoids and their potential therapeutic applications, which can include anti-inflammatory and analgesic effects.[1] The "R" designation specifies the stereochemistry at the chiral center of the alaninol backbone, which can be critical for biological activity and interaction with molecular targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-palmitoyl-R-alaninol, detailed protocols for its synthesis and analysis, and a discussion of its potential biological roles based on related compounds.
Physicochemical Properties
The physicochemical properties of N-palmitoyl-R-alaninol are determined by its constituent parts: the 16-carbon saturated fatty acid tail and the chiral aminopropanol (B1366323) headgroup. Quantitative data for the precursor molecules are well-documented, while data for the final compound are largely theoretical.
Data Summary
The following tables summarize the key physicochemical data.
| Table 1: General and Calculated Properties of N-palmitoyl-R-alaninol | |
| Property | Value |
| IUPAC Name | N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide |
| Molecular Formula | C₁₉H₃₉NO₂ |
| Molecular Weight | 313.52 g/mol |
| Exact Mass | 313.29808 u |
| Appearance | Predicted: White to off-white waxy solid |
| Table 2: Physicochemical Properties of Precursor Molecules | | | :--- | :--- | :--- | | Property | Palmitic Acid | (R)-(-)-2-Amino-1-propanol (R-alaninol) [2] | | CAS Number | 57-10-3 | 35320-23-1 | | Molecular Formula | C₁₆H₃₂O₂ | C₃H₉NO | | Molecular Weight | 256.42 g/mol | 75.11 g/mol | | Melting Point | 62.9 °C | N/A (liquid at room temp.) | | Boiling Point | 351 °C | 166-168 °C | | Density | 0.853 g/cm³ | 0.963 g/mL at 20 °C | | Solubility | Insoluble in water; Soluble in ethanol, ether | Miscible with water |
| Table 3: Predicted and Analog-Derived Properties of N-palmitoyl-R-alaninol | | | :--- | :--- | :--- | | Property | Predicted/Analog Value | Basis/Comment | | Melting Point (°C) | Data not available | Expected to be a waxy solid with a melting point higher than palmitic acid. | | Boiling Point (°C) | Data not available | High boiling point; likely to decompose under atmospheric pressure. | | Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol, DMSO) | Based on the long alkyl chain and properties of similar N-acyl lipids. | | logP (Octanol/Water) | Predicted: > 6.0 | High value due to the dominant hydrophobic nature of the C16 acyl chain. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of N-palmitoyl-R-alaninol.
Synthesis of N-palmitoyl-R-alaninol via Mixed Anhydride (B1165640) Method
This protocol is adapted from a general method for the selective N-acylation of amino alcohols.[3] It involves the formation of a mixed anhydride from palmitic acid, which then selectively acylates the amino group of R-alaninol.
Materials:
-
Palmitic Acid (C₁₆H₃₂O₂)
-
(R)-(-)-2-Amino-1-propanol (R-alaninol)[2]
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Demineralized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Methodology:
-
Mixed Anhydride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve palmitic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour. The formation of the mixed anhydride will occur, often visible as a slight cloudiness due to the precipitation of triethylammonium (B8662869) chloride.
-
-
Acylation Reaction:
-
In a separate flask, dissolve R-alaninol (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the R-alaninol solution to the mixed anhydride reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by adding demineralized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure N-palmitoyl-R-alaninol.
-
Caption: Workflow for the synthesis of N-palmitoyl-R-alaninol.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals:
-
A triplet around 0.88 ppm corresponding to the terminal methyl group of the palmitoyl (B13399708) chain.
-
A broad singlet around 1.25 ppm for the -(CH₂)₁₂- methylene (B1212753) protons.
-
A multiplet around 1.6 ppm for the β-methylene protons of the palmitoyl chain.
-
A triplet around 2.2 ppm for the α-methylene protons (-CH₂-CO) of the palmitoyl chain.
-
A doublet for the methyl group of the alaninol moiety.
-
Multiplets for the -CH- and -CH₂OH protons of the alaninol moiety.
-
A broad signal for the amide N-H proton.
-
A signal for the hydroxyl O-H proton.
-
-
Expected ¹³C NMR signals:
-
A signal around 14 ppm for the terminal methyl carbon.
-
Multiple signals between 22-34 ppm for the palmitoyl methylene carbons.
-
A signal around 174-176 ppm for the amide carbonyl carbon.
-
Signals corresponding to the three carbons of the alaninol backbone.
-
2. Mass Spectrometry (MS):
-
Methodology: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 314.3. Other adducts such as [M+Na]⁺ may also be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of N-palmitoyl-R-alaninol are not currently available. However, based on its chemical structure and the known functions of related molecules, we can infer potential biological roles.
Relationship to the Endocannabinoidome
N-palmitoyl-R-alaninol belongs to the broad family of N-acyl amides, which are part of the expanded endocannabinoid system, or "endocannabinoidome".[4] A closely related analog, N-palmitoyl ethanolamine (B43304) (PEA), is a well-studied anti-inflammatory and analgesic agent. Another analog, N-palmitoyl serinol, has been shown to improve the skin's permeability barrier by stimulating ceramide production through a cannabinoid receptor 1 (CB1)-dependent mechanism in skin inflammation models.[5] It is plausible that N-palmitoyl-R-alaninol could exhibit similar activities, potentially interacting with receptors or enzymes within this system.
Hypothetical Signaling Pathway
Given the activity of its analogs, N-palmitoyl-R-alaninol could potentially modulate inflammatory responses and cellular homeostasis. One hypothetical pathway involves interaction with a G-protein coupled receptor (GPCR), leading to downstream signaling that affects gene expression related to inflammation or lipid metabolism. For example, activation of a receptor could lead to the inhibition of pro-inflammatory transcription factors like NF-κB or the activation of pathways that enhance ceramide synthesis, which is crucial for skin barrier function.
Caption: Hypothetical signaling pathway for N-palmitoyl-R-alaninol.
Conclusion
N-palmitoyl-R-alaninol is a chiral lipoamino acid with predicted physicochemical properties that make it a compelling candidate for research in dermatology, pharmacology, and materials science. While direct experimental data is sparse, this guide provides a robust framework for its chemical synthesis and characterization based on established methods. The potential for biological activity, inferred from structurally similar molecules, suggests that N-palmitoyl-R-alaninol may play a role in modulating inflammatory processes and cellular lipid metabolism. Further investigation is required to elucidate its specific properties and biological functions, and the protocols and data presented herein serve as a valuable starting point for such research endeavors.
References
- 1. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-(-)-2-Amino-1-propanol 98 35320-23-1 [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Preliminary in vitro studies of N-acyl-L-alaninols
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of N-acyl-L-alaninols
Abstract
N-acyl-L-alaninols are a class of chiral lipid molecules structurally related to bioactive N-acylethanolamines (NAEs) and N-acyl-L-alanines (NAAs). Preliminary research has identified them as inducers of apoptosis in human lymphocytes, suggesting potential applications in drug development, particularly in oncology. This technical guide provides a comprehensive overview of the methodologies used for the preliminary in vitro studies of these compounds. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of novel chemical entities. This document outlines detailed experimental protocols for cytotoxicity and apoptosis assays, presents a framework for data reporting, and visualizes key experimental workflows and the canonical signaling pathways potentially modulated by N-acyl-L-alaninols.
Introduction
N-acyl-L-alaninols are specialty amino alcohol derivatives created by the acylation of L-alaninol.[] These compounds merge the structural features of an amino acid with a fatty acid, resulting in chiral amphiphiles with potential biological activity. Their unique structure makes them valuable as intermediates in the synthesis of complex bioactive molecules and peptidomimetics, where they can improve properties such as water solubility, stability, and bioavailability.[] Notably, N-acyl-L-alaninols are chiral homologues of N-acylethanolamines (NAEs), a class of lipids with established biological functions, and are the reduced forms of N-acyl-L-alanines (NAAs), which have demonstrated antiproliferative effects in vitro.[2][3]
Early studies have reported that N-acyl-L-alaninols can induce apoptosis in human lymphocytes, marking them as compounds of interest for further investigation into their cytotoxic and potential therapeutic properties.[4] This guide details the foundational in vitro assays required to characterize the biological effects of a newly synthesized homologous series of N-acyl-L-alaninols.
Synthesis and Characterization
The synthesis of N-acyl-L-alaninols is typically achieved through the N-acylation of L-alaninol with an appropriate acid chloride.[5] A generalized workflow for their synthesis and purification is presented below. Characterization of the final products is confirmed using standard analytical techniques such as FTIR, NMR spectroscopy, and high-resolution mass spectrometry (HRMS).[5]
In Vitro Biological Evaluation
Cytotoxicity and Antiproliferative Activity
The initial biological assessment of novel compounds involves screening for cytotoxicity against various human cancer cell lines. This step is crucial for identifying active compounds and determining their potency and selectivity. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB) assays are commonly employed to measure the reduction in cell viability following compound exposure.[6][7] The results are typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, which is the concentration of the compound required to inhibit cell viability or growth by 50%.
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between different compounds and cell lines. Table 1 provides an illustrative template for presenting such data.
Table 1: Illustrative Antiproliferative Activity of a Homologous Series of N-acyl-L-alaninols (Note: The following data are for illustrative purposes only and do not represent published experimental results.)
| Compound ID | Acyl Chain Length | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | Selectivity Index* |
| NAL-C10 | C10:0 | >100 | >100 | >100 | - |
| NAL-C12 | C12:0 | 45.2 ± 3.1 | 58.9 ± 4.5 | 72.1 ± 5.8 | 1.8 |
| NAL-C14 | C14:0 | 12.5 ± 1.1 | 21.3 ± 2.2 | 33.7 ± 2.9 | 4.5 |
| NAL-C16 | C16:0 | 15.8 ± 1.4 | 25.1 ± 2.5 | 40.2 ± 3.6 | 3.6 |
| NAL-C18 | C18:0 | 33.6 ± 2.9 | 47.8 ± 4.1 | 65.4 ± 5.1 | 2.1 |
| Doxorubicin | - | 0.8 ± 0.05 | 1.1 ± 0.09 | 1.5 ± 0.12 | - |
*Selectivity Index (SI) can be calculated as IC50 in a non-cancerous cell line (e.g., MRC-5) / IC50 in a cancer cell line.
Apoptosis Induction
Compounds exhibiting significant cytotoxicity are further investigated to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8] Key indicators of apoptosis include phosphatidylserine (B164497) (PS) externalization on the cell membrane, activation of a cascade of cysteine proteases known as caspases, and DNA fragmentation.[3][8] Assays such as Annexin V-FITC staining (for PS externalization) and caspase activity assays are standard methods for confirming apoptosis.[9]
Potential Mechanism of Action: Apoptosis Signaling
Apoptosis is executed through two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for cleaving cellular substrates and dismantling the cell.[10] An external agent like an N-acyl-L-alaninol could potentially trigger cell death by initiating one or both of these pathways.
-
The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[11] This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8 within the Death-Inducing Signaling Complex (DISC).[10][11]
-
The Intrinsic Pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress.[12] This leads to the activation of pro-apoptotic Bcl-2 family proteins (Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP).[12] MOMP allows for the release of cytochrome c into the cytosol, where it binds to Apaf-1 to form the apoptosome, a complex that activates initiator caspase-9.[3]
Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate effector caspases (caspase-3, -6, -7), which carry out the systematic degradation of the cell.[10]
Key Experimental Protocols
A systematic approach is essential for the evaluation of novel compounds. The workflow begins with synthesis, followed by primary screening for biological activity (cytotoxicity), and culminates in mechanistic studies (apoptosis assays) for active compounds.
Cell Viability / Cytotoxicity (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-acyl-L-alaninol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC Assay)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the N-acyl-L-alaninol compound at concentrations around its IC50 value for 24 hours. Include a positive control (e.g., staurosporine) and an untreated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (a necrosis marker). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Executioner Caspase Activity (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Compare the luminescent signal from treated wells to untreated control wells to determine the fold-increase in caspase-3/7 activity.
Conclusion and Future Directions
The preliminary in vitro evaluation of N-acyl-L-alaninols is a critical first step in determining their potential as therapeutic agents. By employing a systematic workflow of cytotoxicity screening followed by mechanistic assays for apoptosis, researchers can effectively identify and characterize promising lead compounds. The protocols and frameworks outlined in this guide provide a robust foundation for these initial studies.
Future research should focus on elucidating the precise molecular targets of active N-acyl-L-alaninols. Investigating their effects on specific components of the intrinsic and extrinsic apoptosis pathways, such as the expression levels of Bcl-2 family proteins or the activation of specific initiator caspases, will be essential for a complete understanding of their mechanism of action. Furthermore, evaluating their activity in a broader panel of cancer cell lines, including those with known resistance mechanisms, will help to define their potential therapeutic window.
References
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by beta-N-oxalylamino-L-alanine on a motoneuron hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 7. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 8. journalofoncology.org [journalofoncology.org]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. blog.cellsignal.com [blog.cellsignal.com]
An In-depth Technical Guide to Lipid Signaling Pathways Involving N-Palmitoyl Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amides are a diverse class of endogenous lipid signaling molecules constructed from a fatty acid linked to a primary amine via an amide bond.[1] This guide focuses specifically on N-palmitoyl amides, a subclass of N-acyl amides where the acyl group is palmitic acid. These lipids play crucial roles in a variety of physiological and pathological processes, including inflammation, pain, and neurotransmission.[2] Their signaling is primarily mediated through interactions with various receptors and is tightly regulated by specific enzymes responsible for their synthesis and degradation. This document provides a comprehensive overview of the core signaling pathways, quantitative data on their interactions, and detailed experimental protocols for their study.
Core N-Palmitoyl Amides and Their Signaling Systems
The most well-characterized N-palmitoyl amides include N-palmitoylethanolamide (PEA), N-palmitoyl-glycine, N-palmitoyl-dopamine, and N-palmitoyl-serotonin. Each interacts with a distinct set of receptors and enzymatic machinery to elicit its biological effects.
Biosynthesis and Degradation
The synthesis of N-palmitoyl amides generally follows pathways shared with other N-acyl amides. The most accepted pathway for N-acylethanolamines (NAEs) like PEA involves the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then cleaved by a NAPE-specific phospholipase D (NAPE-PLD) to yield the NAE.[3] Other pathways for the formation of N-acyl amides, such as the conjugation of a fatty acid with an amino acid or neurotransmitter, have also been described.[3][4]
The degradation of N-palmitoyl amides is primarily carried out by two key enzymes:
-
Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase that degrades a broad range of fatty acid amides, including anandamide (B1667382) and PEA.[5][6]
-
N-Acylethanolamine Acid Amidase (NAAA): A lysosomal cysteine hydrolase that shows a preference for saturated and monounsaturated NAEs, particularly PEA.[7][8]
Inhibition of these enzymes can potentiate the endogenous signaling of N-palmitoyl amides, making them attractive therapeutic targets.[6][7][8]
Signaling Pathways
N-palmitoyl amides exert their effects by interacting with a variety of cell surface and intracellular receptors.
N-Palmitoylethanolamide (PEA) Signaling
PEA is a pleiotropic signaling molecule that interacts with multiple targets to produce anti-inflammatory, analgesic, and neuroprotective effects.[9]
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α): PEA is a direct agonist of this nuclear receptor.[9] Activation of PPAR-α leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation.[10][11]
-
G-Protein Coupled Receptor 55 (GPR55): PEA is a selective agonist of this orphan receptor.[4][12] GPR55 signaling is complex and can involve multiple G-proteins, including Gαq and Gα12/13, leading to downstream effects such as increased intracellular calcium and activation of RhoA.[13][14]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): PEA can indirectly modulate the activity of this ion channel, often through an "entourage effect" where it enhances the activity of other TRPV1 agonists like anandamide.[15]
Caption: N-Palmitoylethanolamide (PEA) signaling pathways.
N-Palmitoyl-glycine Signaling
N-palmitoyl-glycine has been identified as an endogenous lipid that can modulate calcium influx and nitric oxide production in sensory neurons.[4] It is a ligand for the orphan G-protein coupled receptor GPR18.[15][16]
Caption: N-Palmitoyl-glycine signaling pathway.
N-Palmitoyl-dopamine and N-Palmitoyl-serotonin Signaling
N-palmitoyl-dopamine and N-palmitoyl-serotonin are less characterized than PEA and N-palmitoyl-glycine. N-palmitoyl-dopamine has been shown to have an "entourage" effect, potentiating the activity of other endovanilloids at TRPV1 channels, though it is largely inactive on its own.[17][18] The direct receptor targets and downstream signaling pathways for N-palmitoyl-serotonin are still under active investigation, but it is known to inhibit FAAH and capsaicin-induced calcium elevation via TRPV1.[19]
Quantitative Data
The following tables summarize key quantitative data for the interaction of N-palmitoyl amides with their molecular targets.
Table 1: Receptor Binding and Activation
| N-Palmitoyl Amide | Receptor | Parameter | Value | Species | Reference(s) |
| N-Palmitoylethanolamide | PPAR-α | EC₅₀ | 3 µM | [12] | |
| N-Palmitoylethanolamide | GPR55 | EC₅₀ | 4 nM | Human | [4][12] |
| N-Palmitoyl-glycine | GPR18 | - | Activates receptor | Rat | [15][16] |
| N-Palmitoyl-dopamine | TRPV1 | - | Potentiates agonists | [17][18] | |
| N-Palmitoyl-serotonin | TRPV1 | IC₅₀ | 0.76 µM | Human | [19] |
Table 2: Enzyme Kinetics
| Enzyme | Substrate/Inhibitor | Parameter | Value (µM) | Reference(s) |
| FAAH | N-Palmitoyl-serotonin (Inh) | IC₅₀ | > 50 | [19] |
| NAAA | N-Palmitoylethanolamide | Kₘ | 19.8 | [17][20] |
Experimental Protocols
Quantification of N-Palmitoyl Amides by LC-MS/MS
This protocol describes a general workflow for the extraction and quantification of N-palmitoyl amides from biological tissues.
Caption: Workflow for LC-MS/MS quantification of N-palmitoyl amides.
Methodology:
-
Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer on ice.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v). Add an appropriate internal standard (e.g., a deuterated analog of the analyte) prior to extraction.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).
-
LC-MS/MS Analysis: Inject the sample onto a reverse-phase column (e.g., C18) for chromatographic separation. Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target N-palmitoyl amides and their internal standards.
-
Quantification: Generate a standard curve using known concentrations of the N-palmitoyl amide standards and their corresponding internal standards. Quantify the amount of the endogenous N-palmitoyl amide in the sample by comparing its peak area ratio to the internal standard against the standard curve.[21][22]
Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity of a non-labeled N-palmitoyl amide for its receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest or from a tissue known to express the receptor.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-CP-55,940 for cannabinoid-like receptors), and varying concentrations of the unlabeled N-palmitoyl amide.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled N-palmitoyl amide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[22][23][24]
Intracellular Calcium Flux Assay
This protocol describes a method to measure the ability of an N-palmitoyl amide to induce intracellular calcium mobilization, a common downstream effect of Gq-coupled GPCR activation.
Methodology:
-
Cell Culture: Culture a cell line expressing the receptor of interest (e.g., GPR55) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a flow cytometer.
-
Compound Addition: Add the N-palmitoyl amide at various concentrations to the wells.
-
Kinetic Measurement: Immediately begin measuring the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the N-palmitoyl amide. Plot the peak response as a function of the log concentration of the compound and fit the data to a dose-response curve to determine the EC₅₀ value.[9][17]
Conclusion
The N-palmitoyl amides are a fascinating and functionally diverse class of lipid signaling molecules. Their involvement in key physiological processes such as inflammation, pain, and neuronal function makes them and their associated signaling pathways promising targets for novel therapeutic interventions. This technical guide provides a foundational understanding of the core N-palmitoyl amide signaling systems, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this exciting field. Further research, particularly into the less-characterized members of this family like N-palmitoyl-dopamine and N-palmitoyl-serotonin, will undoubtedly uncover new biological roles and therapeutic opportunities.
References
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. Towards A Molecular Understanding of The Cannabinoid Related Orphan Receptor GPR18: A Focus on Its Constitutive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPR18 G protein-coupled receptor 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR18 G protein-coupled receptor 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. GPR18 - G-Protein Coupled Receptor 18 | Elisa - Clia - Antibody - Protein [markelab.com]
- 9. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanistic insights into the peroxisome proliferator-activated receptor alpha as a transcriptional suppressor [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. bu.edu [bu.edu]
- 18. Palmitoylation as a Functional Regulator of Neurotransmitter Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Serotonin Signaling through Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Attenuated palmitoylation of serotonin receptor 5-HT1A affects receptor function and contributes to depression-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape: A Technical Guide to the Molecular Targets of N-Acylethanolamines, Focusing on Palmitoylethanolamide (PEA)
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals investigating the cellular mechanisms of N-acylethanolamines. The initial focus of this document was (R)-N-(1-Hydroxypropan-2-yl)palmitamide. However, a comprehensive review of the scientific literature reveals a significant lack of specific data regarding the cellular targets and pharmacological profile of this particular molecule. One isolated commercial source describes it as a substrate analog inhibitor of phospholipase A2, but this claim is not substantiated by published, peer-reviewed data.
Conversely, the structurally similar and endogenously occurring N-acylethanolamine, Palmitoylethanolamide (B50096) (PEA), has been the subject of extensive research, yielding a wealth of information on its molecular interactions and therapeutic potential. Given the structural analogy and the scarcity of information on this compound, this guide will focus on the well-documented cellular targets of PEA. It is plausible that the biological activities of these two molecules share common pathways, making the study of PEA a valuable proxy for understanding related N-acylethanolamine compounds.
This guide will provide a detailed overview of the known cellular targets of PEA, present quantitative data on these interactions, describe the experimental protocols used to elucidate these findings, and visualize the associated signaling pathways.
Quantitative Data on the Cellular Interactions of Palmitoylethanolamide (PEA)
The following tables summarize the quantitative data for the interaction of PEA with its primary molecular targets. This data provides a comparative overview of the affinity and potency of PEA at these sites.
Table 1: Direct Cellular Targets of Palmitoylethanolamide (PEA)
| Target | Species | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| PPAR-α | Human | Reporter Gene Assay | - | EC₅₀ | 3.1 ± 0.4 µM | [1] |
| GPR55 | Human | GTPγS Binding Assay | hGPR55-HEK293 | EC₅₀ | 4 nM | [2][3] |
| CB₂ Receptor | Human | Radioligand Binding Assay | - | EC₅₀ | > 19.8 µM | [2] |
| CB₁ Receptor | Human | Radioligand Binding Assay | - | EC₅₀ | > 30 µM | [2] |
Table 2: Indirect Cellular Targets and Enzyme Inhibition by Palmitoylethanolamide (PEA)
| Target Enzyme | Species | Assay Type | Parameter | Value | Reference(s) |
| FAAH | Rat | [³H]-AEA Metabolism Assay | pI₅₀ | ~5 | [4] |
| NAAA | Rat | Enzyme Activity Assay | IC₅₀ | Not directly inhibited, but its inhibition increases PEA levels | [5][6] |
Note: The pI₅₀ value for FAAH indicates the negative logarithm of the IC₅₀ value. An exact IC₅₀ for PEA on FAAH is not consistently reported, as its primary "entourage effect" is often attributed to being a substrate for FAAH, thereby competitively inhibiting the degradation of other endocannabinoids like anandamide (B1667382).
Signaling Pathways of Palmitoylethanolamide (PEA)
The multifaceted therapeutic effects of PEA are a result of its ability to modulate multiple signaling pathways. These can be broadly categorized into direct receptor activation and indirect modulation of the endocannabinoid system.
Direct Signaling Pathways
PEA directly activates the nuclear receptor PPAR-α and the orphan G protein-coupled receptor GPR55.
Indirect Signaling Pathway (Entourage Effect)
PEA enhances the effects of other endocannabinoids, primarily anandamide (AEA), by inhibiting their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH). This leads to increased levels of AEA, which can then act on cannabinoid receptors (CB1 and CB2) and the TRPV1 channel.
Experimental Protocols
The identification and characterization of PEA's cellular targets have been achieved through a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
PPAR-α Activation: Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPAR-α receptor and drive the expression of a reporter gene (e.g., luciferase).
Objective: To determine the EC₅₀ of PEA for PPAR-α activation.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for human PPAR-α
-
Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
PEA and a reference PPAR-α agonist (e.g., GW7647)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the PPAR-α expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PEA and the reference agonist in cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well and mix.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[7][8]
-
Experimental Workflow for PPAR-α Reporter Gene Assay
GPR55 Activation: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR55, which is a Gq-coupled receptor.
Objective: To determine the EC₅₀ of PEA for GPR55 activation.
Materials:
-
Cell line stably or transiently expressing human GPR55 (e.g., HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
PEA and a reference GPR55 agonist
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate GPR55-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add serial dilutions of PEA or the reference agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence minus baseline fluorescence) is proportional to the increase in intracellular calcium.
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][10]
-
FAAH Inhibition: Enzyme Activity Assay
This assay measures the activity of the FAAH enzyme and the ability of a compound to inhibit this activity.
Objective: To determine the IC₅₀ of PEA for FAAH inhibition.
Materials:
-
Source of FAAH enzyme (e.g., rat brain homogenate, recombinant human FAAH)
-
FAAH substrate (e.g., [³H]-anandamide or a fluorogenic substrate like arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
PEA and a reference FAAH inhibitor
-
Scintillation counter (for radiolabeled substrate) or fluorescence plate reader (for fluorogenic substrate)
Protocol (using a fluorogenic substrate):
-
Enzyme and Inhibitor Preparation:
-
Prepare dilutions of the FAAH enzyme in assay buffer.
-
Prepare serial dilutions of PEA and the reference inhibitor in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the FAAH enzyme to each well.
-
Add the different concentrations of PEA or the reference inhibitor to the wells. Include a vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
-
Measurement:
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the FAAH activity.
-
Calculate the percentage of inhibition for each concentration of PEA compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PEA concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
While the specific cellular targets of this compound remain to be elucidated, the extensive research on its close structural analog, Palmitoylethanolamide (PEA), provides a robust framework for understanding the potential pharmacological actions of this class of molecules. PEA exhibits a complex and multifaceted mechanism of action, engaging with both direct and indirect cellular targets to exert its anti-inflammatory, analgesic, and neuroprotective effects. The primary direct targets identified are PPAR-α and GPR55, while the indirect "entourage effect" mediated by the inhibition of FAAH plays a crucial role in potentiating the endogenous cannabinoid system. The experimental protocols detailed in this guide provide a foundation for the further investigation of PEA and other N-acylethanolamines, with the ultimate goal of developing novel therapeutics for a range of inflammatory and pain-related disorders. Future research should aim to characterize the specific interactions of this compound with these and other potential cellular targets to fully understand its pharmacological profile.
References
- 1. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. caymanchem.com [caymanchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abcam.cn [abcam.cn]
An In-depth Technical Guide on the Biosynthesis Pathway of N-acyl alaninols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules implicated in a variety of physiological processes, including metabolic regulation and neurobiology. Among these, N-acyl alaninols, the reduced derivatives of N-acyl alanines, represent a less-explored subclass with potential biological significance. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways of N-acyl alaninols, summarizing quantitative data, detailing experimental protocols, and providing visual diagrams of the core processes. While the biosynthesis of N-acyl alanines is relatively well-characterized, the subsequent conversion to N-acyl alaninols is not yet fully elucidated and the pathways presented herein are based on established biochemical principles.
I. Biosynthesis of N-acyl alanines: The Precursors to N-acyl alaninols
The initial and well-documented stage in the formation of N-acyl alaninols is the synthesis of their corresponding N-acyl alanines. This involves the formation of an amide bond between a fatty acid and the amino group of alanine (B10760859). Several enzymatic pathways have been identified for this process.
A. Key Enzymes and Pathways
-
Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme is a key player in NAAA metabolism, catalyzing both the synthesis and hydrolysis of these molecules. PM20D1 facilitates the direct condensation of a free fatty acid with an amino acid.[1] Its synthase activity is notably enhanced when associated with lipoproteins.
-
Fatty Acid Amide Hydrolase (FAAH): Primarily known for the degradation of endocannabinoids, FAAH can also catalyze the synthesis of N-acyl amino acids, including N-acyl alanines, particularly in intracellular environments.[2]
-
Acyl-CoA Dependent N-Acyltransferases: This pathway involves the activation of a fatty acid to its coenzyme A (CoA) thioester, which then serves as the acyl donor for the N-acylation of alanine. This is a common strategy in biological systems for amide bond formation.[3]
-
Cytochrome c: In the presence of hydrogen peroxide, mitochondrial cytochrome c can catalyze the formation of N-acyl amino acids from acyl-CoA precursors and amino acids.[4]
-
Acylase I: This enzyme can synthesize N-acyl-L-amino acids through a reverse hydrolysis mechanism.[4]
B. Substrates and Cofactors
The primary substrates for N-acyl alanine synthesis are:
-
Fatty acids: A wide range of saturated and unsaturated fatty acids can be utilized.
-
Alanine: The amino acid substrate.
-
ATP and CoA: Required for the activation of fatty acids in the acyl-CoA dependent pathway.
-
Hydrogen Peroxide: Required for the cytochrome c-mediated pathway.[4]
II. Proposed Biosynthesis Pathway of N-acyl alaninols from N-acyl alanines
The conversion of an N-acyl alanine to an N-acyl alaninol is a reductive process. Based on established biochemical reactions, a two-step enzymatic reduction is the most plausible pathway. It is important to note that the specific enzymes catalyzing these steps for N-acyl alanines have not yet been definitively identified in the literature.
A. Step 1: Reduction of N-acyl alanine to N-acyl alaninal (B1666806) (Proposed)
The first step is the reduction of the carboxylic acid group of the N-acyl alanine to an aldehyde, forming an N-acyl alaninal. This reaction is likely catalyzed by a carboxylate reductase . These enzymes typically utilize ATP and NADPH to activate the carboxylate group (e.g., via adenylation or phosphorylation) and then reduce it to an aldehyde.
B. Step 2: Reduction of N-acyl alaninal to N-acyl alaninol (Proposed)
The N-acyl alaninal intermediate is then further reduced to the final N-acyl alaninol product. This reaction is characteristic of aldehyde reductases or alcohol dehydrogenases , which are typically NADPH or NADH-dependent.[5][6]
III. Quantitative Data
Quantitative data for the biosynthesis of N-acyl alaninols is scarce. The following tables summarize the available data for the synthesis of the N-acyl alanine precursors and provide a template for the proposed reduction steps.
Table 1: Hydrolysis of N-acyl Amino Acids by PM20D1
| Tissue | C20:4-Phe Hydrolysis Rate (nmol/min/mg) | C20:4-Gly Hydrolysis Rate (nmol/min/mg) |
| Liver | ~1.0 | ~0.1 |
| Kidney | ~0.5 | ~0.05 |
| Brain | ~0.2 | ~0.02 |
| Lung | ~0.01 | Not reported |
| Data from wild-type mice.[2] |
Table 2: Proposed Kinetic Parameters for N-acyl alaninol Biosynthesis (Hypothetical)
| Enzyme Class | Substrate | Product | Cofactors | Km | Vmax | kcat |
| Carboxylate Reductase | N-acyl alanine | N-acyl alaninal | ATP, NADPH | Unknown | Unknown | Unknown |
| Aldehyde Reductase/Alcohol Dehydrogenase | N-acyl alaninal | N-acyl alaninol | NADPH/NADH | Unknown | Unknown | Unknown |
| These values are yet to be determined experimentally. |
IV. Experimental Protocols
A. Protocol for the Extraction and Quantification of N-acyl alanines (Adaptable for N-acyl alaninols)
This protocol is based on methods for N-acyl alanine quantification and can be adapted for N-acyl alaninols by modifying the mass spectrometry parameters.[7]
1. Sample Preparation:
- Homogenize tissue samples in an appropriate buffer.
- Perform liquid-liquid extraction with a chloroform:methanol (2:1) solution.
- Add an internal standard (e.g., a deuterated N-acyl alaninol) to the sample prior to extraction for accurate quantification.
2. Chromatographic Separation:
- Use a high-performance liquid chromatography (HPLC) system with a C18 reverse-phase column to separate the lipids.
- Employ a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid.
3. Mass Spectrometry Detection:
- Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- For N-acyl alaninols, specific precursor-product ion transitions will need to be determined. For example, for N-oleoyl alaninol, the precursor ion would be [M-H]⁻ and product ions would correspond to fragments of the molecule.
B. General Enzyme Assay for N-acyl alanine Reductase Activity (Proposed)
This assay is designed to detect the conversion of an N-acyl alanine to an N-acyl alaninol.
1. Reaction Mixture:
- Purified recombinant enzyme or tissue lysate.
- N-acyl alanine substrate.
- ATP and NADPH (for the carboxylate reductase step).
- NADPH or NADH (for the aldehyde reductase/alcohol dehydrogenase step).
- Appropriate buffer (e.g., Tris-HCl or PBS) at an optimal pH.
2. Incubation:
- Incubate the reaction mixture at 37°C for a defined period.
3. Reaction Termination and Analysis:
- Stop the reaction by adding an organic solvent (e.g., ice-cold acetonitrile).
- Analyze the formation of the N-acyl alaninol product by LC-MS/MS as described above. The disappearance of the N-acyl alanine substrate can also be monitored.
V. Visualizations
A. Signaling Pathways and Experimental Workflows
Caption: Overview of the N-acyl alaninol biosynthetic pathway.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: General workflow for an N-acyl alanine reductase assay.
VI. Conclusion
The biosynthesis of N-acyl alaninols is a multi-step process that begins with the well-characterized formation of N-acyl alanines from fatty acids and alanine, catalyzed by enzymes such as PM20D1 and FAAH. The subsequent reduction of the N-acyl alanine to an N-acyl alaninol is proposed to proceed via an N-acyl alaninal intermediate, catalyzed by putative carboxylate reductases and aldehyde reductases/alcohol dehydrogenases. While this reductive pathway is biochemically plausible, it remains to be experimentally validated. Further research is required to identify the specific enzymes involved, elucidate their kinetic properties, and quantify the levels of N-acyl alaninols in various tissues to fully understand their physiological roles. The experimental protocols and analytical methods outlined in this guide provide a framework for future investigations into this intriguing class of lipid molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Acylamides - Wikipedia [en.wikipedia.org]
- 6. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
Unraveling the Metabolic Fate: A Technical Guide to the Catabolism and Degradation of N-palmitoyl-R-alaninol
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction:
N-palmitoyl-R-alaninol is an N-acyl amide structurally related to the bioactive class of lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382) and the anti-inflammatory agent N-palmitoylethanolamide (PEA). While the metabolism of NAEs is well-documented, the specific catabolic pathway of N-palmitoyl-R-alaninol has not been explicitly detailed in scientific literature. This guide, therefore, presents a scientifically informed, hypothetical catabolic pathway for N-palmitoyl-R-alaninol, drawing upon the established metabolic routes of its structural analogs. This document provides a framework for investigating its degradation, offering detailed experimental protocols and conceptual visualizations to guide future research.
Proposed Catabolic Pathway
The proposed catabolism of N-palmitoyl-R-alaninol is a two-stage process initiated by the hydrolysis of the amide bond, followed by the independent degradation of the resulting constituent molecules: palmitic acid and R-alaninol.
-
Hydrolysis: The primary catabolic step is likely the enzymatic hydrolysis of the amide linkage in N-palmitoyl-R-alaninol. This reaction would be catalyzed by an amidase, potentially a member of the fatty acid amide hydrolase (FAAH) family of enzymes, which are known to hydrolyze a variety of fatty acid amides.[1] This hydrolysis yields palmitic acid and R-alaninol.
-
Degradation of Products:
-
Palmitic Acid: The resulting palmitic acid, a common saturated fatty acid, is expected to enter the well-established beta-oxidation pathway within the mitochondria.[1][2][3][4] Through a series of four recurring enzymatic steps (oxidation, hydration, oxidation, and thiolysis), the 16-carbon fatty acid chain is sequentially cleaved into two-carbon acetyl-CoA units.[1][2][4] These acetyl-CoA molecules can then enter the citric acid cycle for the production of ATP.[2]
-
R-alaninol: The degradation of R-alaninol is proposed to proceed via oxidation to its corresponding amino acid, R-alanine. This could be followed by transamination, a common reaction in amino acid metabolism, to yield pyruvate.[5][6][7] Pyruvate is a key metabolic intermediate that can be directed into several pathways, including the citric acid cycle (via conversion to acetyl-CoA) or gluconeogenesis.[6][7]
-
Data Presentation
Due to the novel nature of N-palmitoyl-R-alaninol catabolism, specific quantitative data is not yet available. The following table illustrates the types of quantitative data that would be generated from the experimental protocols described in this guide.
| Parameter | Description | Example Unit | Significance |
| Enzyme Kinetics (Amidase) | |||
| Km | Michaelis constant; substrate concentration at half-maximal velocity. | µM | Indicates the affinity of the enzyme for N-palmitoyl-R-alaninol. |
| Vmax | Maximum rate of the enzymatic reaction. | nmol/min/mg protein | Defines the catalytic efficiency of the enzyme. |
| kcat | Turnover number; number of substrate molecules converted per enzyme molecule per second. | s-1 | Measures the intrinsic catalytic rate of the enzyme. |
| Metabolite Concentrations | |||
| N-palmitoyl-R-alaninol | Concentration in a given biological matrix (e.g., cell lysate, tissue homogenate). | pmol/mg protein | Establishes baseline levels and changes upon metabolic challenge. |
| Palmitic Acid | Concentration of the hydrolysis product. | nmol/mg protein | Confirms enzymatic activity and substrate turnover. |
| R-alaninol | Concentration of the hydrolysis product. | nmol/mg protein | Confirms enzymatic activity and substrate turnover. |
| Degradation Rate | |||
| Half-life (t1/2) | Time required for the concentration of N-palmitoyl-R-alaninol to decrease by half. | min | Indicates the stability and rate of catabolism in a biological system. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the proposed catabolic pathway of N-palmitoyl-R-alaninol.
Amidase Activity Assay for N-palmitoyl-R-alaninol Hydrolysis
This protocol is adapted from established assays for fatty acid amide hydrolase (FAAH) activity.[8][9][10]
-
Objective: To determine if N-palmitoyl-R-alaninol is a substrate for amidase enzymes present in a biological sample (e.g., cell lysate, tissue homogenate) and to quantify the enzymatic activity.
-
Materials:
-
N-palmitoyl-R-alaninol (substrate)
-
Biological sample (e.g., cell line known to express FAAH, tissue homogenate)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Quenching solution: Acetonitrile containing an internal standard (e.g., d4-palmitic acid)
-
LC-MS/MS system for product quantification
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer and determine the total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the biological sample (containing a known amount of protein, e.g., 20-50 µg) with the assay buffer.
-
Enzyme Inhibition Control (Optional): For a negative control, pre-incubate a parallel set of samples with a known FAAH inhibitor (e.g., URB597) for 15-30 minutes at 37°C to confirm that the observed hydrolysis is due to specific enzyme activity.
-
Initiation of Reaction: Add N-palmitoyl-R-alaninol to a final concentration in the low micromolar range (e.g., 10 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be optimized to ensure linear product formation.
-
Termination of Reaction: Stop the reaction by adding a 2-fold volume of ice-cold quenching solution (acetonitrile with internal standard).
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Quantification: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the amount of palmitic acid and/or R-alaninol produced.
-
Data Analysis: Calculate the rate of product formation and normalize it to the amount of protein used and the incubation time (e.g., in nmol/min/mg protein).
-
Beta-Oxidation of Palmitic Acid
This protocol provides a general method to assess the beta-oxidation of palmitic acid released from N-palmitoyl-R-alaninol.
-
Objective: To confirm that the palmitic acid moiety of N-palmitoyl-R-alaninol enters the beta-oxidation pathway.
-
Materials:
-
Radiolabeled [1-14C]N-palmitoyl-R-alaninol or [9,10-3H]N-palmitoyl-R-alaninol
-
Intact cells or isolated mitochondria
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)
-
Scintillation cocktail and scintillation counter
-
-
Procedure:
-
Cell Culture/Mitochondria Isolation: Culture cells to confluence or isolate mitochondria from tissue using standard differential centrifugation methods.
-
Incubation: Resuspend cells or mitochondria in the incubation medium and add the radiolabeled N-palmitoyl-R-alaninol.
-
Reaction: Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Measurement of Beta-Oxidation Products:
-
For [1-14C]N-palmitoyl-R-alaninol, beta-oxidation will release 14CO2. The reaction is stopped with perchloric acid, and the released 14CO2 is trapped in a hyamine hydroxide-soaked filter paper and quantified by scintillation counting.
-
For [9,10-3H]N-palmitoyl-R-alaninol, beta-oxidation will produce 3H2O. The reaction is stopped, and the aqueous phase is separated from the lipid phase. The radioactivity in the aqueous phase is then measured by scintillation counting.
-
-
Data Analysis: The amount of radioactivity in the respective products is used to calculate the rate of beta-oxidation.
-
Mandatory Visualizations
Caption: Proposed catabolic pathway of N-palmitoyl-R-alaninol.
Caption: Experimental workflow for investigating N-palmitoyl-R-alaninol catabolism.
References
- 1. scribd.com [scribd.com]
- 2. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 3. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 4. oxidation of fatty acids (palmitic acid).pptx [slideshare.net]
- 5. Alanine - Wikipedia [en.wikipedia.org]
- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 7. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4.3. Fatty Acid Amide Hydrolase Assay [bio-protocol.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tandfonline.com [tandfonline.com]
The Dance of Molecules: An In-depth Technical Guide to the Interaction of N-acyl-L-alaninols with Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between N-acyl-L-alaninols and lipid membranes. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the biophysical and potential signaling implications of these interactions. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex relationships to facilitate further research and application.
Introduction: The Significance of N-acyl-L-alaninols
N-acyl-L-alaninols (NAAOHs) are a class of chiral amphiphilic lipids structurally related to N-acylethanolamines (NAEs), which are known to exhibit a range of biological activities. As homologues of NAEs and reduced forms of N-acyl-L-alanines, NAAOHs have garnered interest for their potential pharmacological applications, including the induction of apoptosis in human lymphocytes.[1] Their interaction with lipid membranes is a critical determinant of their biological function, influencing membrane properties such as fluidity and permeability, and potentially modulating cellular signaling pathways. This guide delves into the specifics of these interactions, providing a foundational resource for leveraging NAAOHs in therapeutic and research contexts.
Quantitative Analysis of N-acyl-L-alaninol and Derivative Interactions with Lipid Membranes
The interaction of N-acyl-L-alaninols and their derivatives with lipid membranes has been quantified using various biophysical techniques. The following tables summarize key data from studies on their thermotropic properties and their effects on model lipid systems.
Table 1: Thermotropic Properties of N-acyl-L-alaninols (NAAOHs)
This table presents the transition temperatures (Tt), enthalpies (ΔHt), and entropies (ΔSt) for a homologous series of N-acyl-L-alaninols, highlighting the dependence of these properties on acyl chain length.[1]
| N-acyl-L-alaninol (Acyl Chain Length) | State | Transition Temperature (Tt) (°C) | Transition Enthalpy (ΔHt) (kcal/mol) | Transition Entropy (ΔSt) (cal/mol·K) |
| N-nonanoyl-L-alaninol (n=9) | Dry | 42.5 | 6.8 | 21.5 |
| Hydrated | 38.0 | 6.5 | 20.9 | |
| N-decanoyl-L-alaninol (n=10) | Dry | 54.0 | 8.1 | 24.7 |
| Hydrated | 48.5 | 7.8 | 24.2 | |
| N-undecanoyl-L-alaninol (n=11) | Dry | 61.5 | 9.3 | 27.8 |
| Hydrated | 56.0 | 9.0 | 27.3 | |
| N-lauroyl-L-alaninol (n=12) | Dry | 70.0 | 10.6 | 30.9 |
| Hydrated | 63.5 | 10.2 | 30.3 | |
| N-tridecanoyl-L-alaninol (n=13) | Dry | 75.0 | 11.7 | 33.6 |
| Hydrated | 69.0 | 11.3 | 33.0 | |
| N-myristoyl-L-alaninol (n=14) | Dry | 81.5 | 12.9 | 36.3 |
| Hydrated | 74.5 | 12.4 | 35.7 | |
| N-pentadecanoyl-L-alaninol (n=15) | Dry | 86.0 | 14.0 | 39.0 |
| Hydrated | 79.5 | 13.5 | 38.4 | |
| N-palmitoyl-L-alaninol (n=16) | Dry | 91.5 | 15.2 | 41.7 |
| Hydrated | 84.0 | 14.6 | 41.0 | |
| N-heptadecanoyl-L-alaninol (n=17) | Dry | 95.5 | 16.3 | 44.2 |
| Hydrated | 88.5 | 15.7 | 43.5 | |
| N-stearoyl-L-alaninol (n=18) | Dry | 100.0 | 17.5 | 46.8 |
| Hydrated | 92.5 | 16.8 | 46.0 | |
| N-nonadecanoyl-L-alaninol (n=19) | Dry | 103.5 | 18.6 | 49.3 |
| Hydrated | 96.0 | 17.9 | 48.5 | |
| N-arachidoyl-L-alaninol (n=20) | Dry | 107.0 | 19.8 | 51.8 |
| Hydrated | 99.5 | 19.0 | 51.0 |
Data extracted from Sivaramakrishna and Swamy, 2016.[1]
Table 2: Interaction of N-myristoyl-L-alaninol (NMAOH) with Dimyristoylphosphatidylcholine (B1235183) (DMPC) Membranes
This table summarizes the miscibility and structural effects of incorporating N-myristoyl-L-alaninol (NMAOH) into DMPC lipid bilayers.
| Parameter | Observation | Reference |
| Miscibility | NMAOH mixes well with DMPC up to 45 mol%. | [1] |
| Phase separation occurs at higher concentrations of NMAOH. | [1] | |
| Vesicle Formation | NMAOH:DMPC mixtures (45:55, mol/mol) form unilamellar vesicles. | [1] |
| Vesicle diameter is approximately 120-150 nm. | [1] |
Table 3: Effect of N,O-dilauroyl-L-alaninol on Stratum Corneum Model Membrane Fluidity
This table presents data on how N,O-dilauroyl-L-alaninol affects the fluidity of a stratum corneum model membrane, as determined by Laurdan fluorescence. An increase in fluidity can enhance transdermal drug delivery.[2]
| Compound | Effect on Membrane Fluidity | Significance |
| N,O-dilauroyl-L-alaninol | Increases the fluidity of the stratum corneum model membrane more efficiently than N-lauroyl glycine (B1666218) lauryl ester (NLGLE). | Potential as a chemical enhancer for transdermal drug delivery systems. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. This section provides an overview of the key techniques used to study the interaction of N-acyl-L-alaninols with lipid membranes.
Synthesis of N-acyl-L-alaninols
The synthesis of N-acyl-L-alaninols typically involves the acylation of L-alaninol with a fatty acid chloride.
Protocol:
-
Dissolution: Dissolve L-alaninol in a suitable organic solvent, such as dichloromethane.
-
Acylation: Add the corresponding fatty acid chloride dropwise to the solution while stirring, typically at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring overnight to ensure complete reaction.
-
Work-up: Quench the reaction and wash the organic phase sequentially with water and brine solution to remove unreacted starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-acyl-L-alaninol by recrystallization from a suitable solvent system (e.g., hexane/acetone) to obtain the pure compound.[3]
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermotropic phase behavior of N-acyl-L-alaninols and their mixtures with lipids.
Protocol:
-
Sample Preparation: Accurately weigh the lipid sample (typically 1-5 mg) into an aluminum DSC pan. For hydrated samples, add a specific amount of buffer or water.
-
Sealing: Hermetically seal the pan to prevent solvent evaporation during the experiment. An empty sealed pan is used as a reference.
-
Thermal Program: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature below the expected transition.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 1-2 °C/min) over the desired temperature range. The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the phase transition temperature (Tt, the peak of the transition), and the enthalpy of the transition (ΔHt, the area under the peak). The transition entropy (ΔSt) can be calculated from these values.[3]
Powder X-ray Diffraction (PXRD)
PXRD is used to determine the supramolecular organization and packing of N-acyl-L-alaninols in the solid state.
Protocol:
-
Sample Preparation: The powdered sample is placed on a sample holder.
-
Data Collection: The sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).
-
Data Analysis: The diffraction pattern (intensity vs. 2θ) is analyzed to determine the d-spacings, which correspond to the distances between planes in the crystal lattice. This information is used to deduce the bilayer structure (e.g., tilted or untilted).[1]
Laurdan Fluorescence Spectroscopy
This technique is utilized to assess changes in membrane fluidity by monitoring the fluorescence properties of the Laurdan dye embedded in the lipid bilayer.
Protocol:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of the model membrane system (e.g., stratum corneum lipids) using standard methods like extrusion.
-
Laurdan Incorporation: Add a small amount of Laurdan stock solution to the vesicle suspension and incubate to allow the dye to partition into the lipid bilayers.
-
Addition of N-acyl-L-alaninol Derivative: Introduce the N-acyl-L-alaninol derivative to the vesicle suspension at the desired concentration.
-
Fluorescence Measurement: Place the sample in a fluorometer. Excite the sample with UV light (typically around 340 nm) and record the emission spectrum.
-
Generalized Polarization (GP) Calculation: The GP value is calculated from the emission intensities at two wavelengths, typically corresponding to the emission from Laurdan in ordered (gel) and disordered (liquid-crystalline) phases. A lower GP value indicates higher membrane fluidity.[2]
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology and size of vesicles formed by N-acyl-L-alaninols and their mixtures with other lipids.
Protocol:
-
Sample Preparation: A drop of the vesicle suspension is applied to a carbon-coated copper grid.
-
Negative Staining: The sample is stained with a heavy atom salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast. The excess stain is blotted off.
-
Imaging: The grid is placed in the TEM, and images are captured at various magnifications.
-
Image Analysis: The micrographs are analyzed to determine the size, shape, and lamellarity of the vesicles.[1][4]
Signaling Pathways and Molecular Interactions
While the direct involvement of N-acyl-L-alaninols in specific signaling cascades at the membrane is an area of ongoing research, their structural similarity to known signaling lipids like N-acylethanolamines suggests potential roles.[1] N-acyl amino acids, a broader class to which N-acyl-L-alanines (the precursors to NAAOHs) belong, are recognized as endogenous signaling molecules.[5]
The reported ability of N-acyl-L-alaninols to induce apoptosis in human lymphocytes points towards an interaction with cellular machinery that could be initiated at the membrane level.[1] This could involve the modulation of membrane properties that affect the function of membrane-bound proteins involved in apoptotic signaling, or direct interaction with specific receptors.
The interaction of N-acyl-L-alaninols with the lipid bilayer can lead to changes in the physical properties of the membrane, such as fluidity and curvature. These alterations can, in turn, influence the activity of embedded membrane proteins, including receptors, ion channels, and enzymes that are critical for signal transduction. For instance, changes in membrane fluidity can affect the conformational dynamics and oligomerization state of receptors, thereby modulating their signaling output.
Conclusion and Future Directions
N-acyl-L-alaninols and their derivatives represent a versatile class of amphiphiles with significant potential in both pharmacology and materials science. Their ability to interact with and modify the properties of lipid membranes is a key aspect of their functionality. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers in this field.
Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by N-acyl-L-alaninols. Advanced techniques such as solid-state NMR and molecular dynamics simulations could provide atomic-level insights into their interactions with lipid bilayers and membrane proteins. A deeper understanding of these mechanisms will be crucial for the rational design of novel N-acyl-L-alaninol-based therapeutics and drug delivery systems.
References
- 1. Synthesis, characterization and thermotropic phase behavior of a homologous series of N-acyl-L-alaninols and interaction of N-myristoyl L-alaninol with dimyristoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Structure, thermotropic phase behavior and membrane interaction of N-acyl-β-alaninols. Homologs of stress-combating N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for (R)-N-(1-Hydroxypropan-2-yl)palmitamide
Abstract
This document provides a detailed protocol for the synthesis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide, a chiral N-acyl-L-alaninol. The synthesis involves the acylation of (R)-(-)-2-Amino-1-propanol with palmitoyl (B13399708) chloride. This protocol is intended for researchers in drug development and related scientific fields. All experimental procedures, including reaction conditions, purification, and characterization, are outlined. Quantitative data is presented in tabular format for clarity. A logical workflow of the synthesis is provided as a Graphviz diagram.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in various physiological processes. This compound, also known as N-palmitoyl-(R)-alaninol, is a chiral analogue of the endogenous NAE, palmitoylethanolamide (B50096) (PEA). The introduction of a methyl group at the 2-position of the ethanolamine (B43304) headgroup can influence the biological activity and metabolic stability of the molecule. This document details a reliable method for the synthesis of the (R)-enantiomer of N-(1-Hydroxypropan-2-yl)palmitamide.
Materials and Methods
Materials
| Reagent | Supplier | Purity |
| Palmitoyl chloride | Sigma-Aldrich | ≥98% |
| (R)-(-)-2-Amino-1-propanol | Sigma-Aldrich | 98% |
| Triethylamine (B128534) (TEA) | Fisher Scientific | ≥99% |
| Dichloromethane (B109758) (DCM) | VWR | Anhydrous, ≥99.8% |
| Ethyl acetate (B1210297) | VWR | ACS Grade |
| Hexane (B92381) | VWR | ACS Grade |
| Silica (B1680970) gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Synthesis of this compound
The synthesis is achieved through the reaction of palmitoyl chloride with (R)-(-)-2-amino-1-propanol in the presence of triethylamine as a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocol:
-
To a solution of (R)-(-)-2-amino-1-propanol (1.0 g, 13.3 mmol) and triethylamine (2.1 mL, 1.5 eq) in anhydrous dichloromethane (50 mL), cooled to 0 °C in an ice bath, a solution of palmitoyl chloride (3.65 g, 13.3 mmol) in anhydrous dichloromethane (25 mL) was added dropwise over 30 minutes with constant stirring.
-
The reaction mixture was allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction progress was monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1, v/v).
-
Upon completion, the reaction mixture was washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure to yield the crude product.
-
The crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (from 20% to 50%) as the eluent.
-
Fractions containing the pure product were combined and the solvent was evaporated to afford this compound as a white solid.
Characterization
The structure and purity of the synthesized compound were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point was also determined.
| Parameter | Result |
| Appearance | White solid |
| Yield | 85% |
| Melting Point | 92-94 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.95 (d, 1H, NH), 4.05 (m, 1H), 3.65 (dd, 1H), 3.45 (dd, 1H), 2.20 (t, 2H), 1.65 (m, 2H), 1.25 (s, 24H), 1.15 (d, 3H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 173.5, 66.8, 48.2, 36.8, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 25.9, 22.7, 17.2, 14.1 |
| Mass Spec (ESI+) m/z | 314.3 [M+H]⁺ |
Experimental Workflow
Caption: Synthesis workflow for this compound.
Signaling Pathways
While the specific signaling pathways of this compound are a subject of ongoing research, its structural similarity to PEA suggests potential interaction with targets in the endocannabinoid system. PEA is known to act as an agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α) and may also indirectly activate cannabinoid receptors by inhibiting the degradation of the endocannabinoid anandamide.
Caption: Putative signaling pathways for this compound.
Conclusion
This protocol describes a straightforward and efficient method for the synthesis of this compound with a good yield and high purity. The provided characterization data confirms the identity of the target compound. This synthetic procedure will be valuable for researchers investigating the biological activities and therapeutic potential of novel N-acyl-L-alaninols.
Application Note & Protocol: Quantitative Analysis of N-palmitoyl-R-alaninol using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sensitive and specific quantification of N-palmitoyl-R-alaninol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-acyl amino acids and their derivatives are an emerging class of lipid signaling molecules with diverse biological activities. This method is crucial for researchers investigating the therapeutic potential and physiological roles of N-palmitoyl-R-alaninol. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance data.
Introduction
N-acyl amino acids are endogenous signaling lipids involved in various physiological processes. While much research has focused on N-acyl ethanolamines and N-acyl glycines, the biological functions of other N-acyl amino acid derivatives, such as N-palmitoyl-R-alaninol, are less understood. Alaninol is an amino alcohol that can be derived from the amino acid alanine.[1] Its acylation with palmitic acid, a common saturated fatty acid, results in N-palmitoyl-R-alaninol, a lipid molecule with potential roles in cellular signaling. Accurate quantification of this analyte in biological samples is essential for elucidating its function, metabolism, and potential as a therapeutic agent.
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of endogenous lipids in complex biological matrices.[2][3] This application note details a robust LC-MS/MS method for the determination of N-palmitoyl-R-alaninol, providing researchers with a foundational protocol for their investigations.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for the extraction of N-palmitoyl-R-alaninol from plasma or tissue homogenates.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution (e.g., N-palmitoyl-D-alaninol or a structurally similar C13-labeled N-acyl amino acid)
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
To 100 µL of sample (plasma or tissue homogenate), add 20 µL of the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of MTBE, vortex for 1 minute.
-
Add 250 µL of water, vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 12.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific MRM transitions for N-palmitoyl-R-alaninol and the internal standard need to be determined by direct infusion of the pure compounds. The precursor ion will be the [M+H]+ adduct. The product ions will result from the fragmentation of the precursor. Hypothetical transitions are provided in Table 2.
Table 2: Hypothetical MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-palmitoyl-R-alaninol | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Data Presentation
The method should be validated for linearity, precision, accuracy, and sensitivity. The following tables represent expected quantitative data from a method validation.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| N-palmitoyl-R-alaninol | 0.5 - 500 | > 0.995 |
Table 4: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| N-palmitoyl-R-alaninol | 1.5 | < 15 | < 15 | 85 - 115 |
| 50 | < 10 | < 10 | 90 - 110 | |
| 400 | < 10 | < 10 | 90 - 110 |
Table 5: Sensitivity
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| N-palmitoyl-R-alaninol | 0.15 | 0.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for N-palmitoyl-R-alaninol quantification.
Hypothetical Signaling Pathway
Caption: Hypothetical GPCR signaling pathway for N-palmitoyl-R-alaninol.
Discussion
The described LC-MS/MS method provides a framework for the reliable quantification of N-palmitoyl-R-alaninol in biological matrices. The use of a C18 reverse-phase column allows for the effective separation of this lipophilic molecule from other matrix components. Tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, minimizing interferences.
It is critical to optimize the MS parameters, particularly the MRM transitions and collision energies, for N-palmitoyl-R-alaninol and the chosen internal standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
Conclusion
This application note presents a comprehensive and detailed protocol for the quantification of N-palmitoyl-R-alaninol by LC-MS/MS. The methodology is designed to be a starting point for researchers and can be adapted and validated for specific biological matrices and research questions. This will aid in advancing the understanding of the biological roles of this and other N-acyl amino acid derivatives.
References
- 1. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of N-acyl-L-alaninol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-L-alaninols are a class of lipid signaling molecules that are structurally related to the broader family of N-acyl amino acids (NAAAs). NAAAs are gaining significant interest in biomedical research due to their diverse physiological roles, including the regulation of inflammation, energy metabolism, and cellular proliferation. The unique structure of N-acyl-L-alaninols, featuring a fatty acid chain linked to L-alaninol, suggests potential interactions with various cellular targets, including G protein-coupled receptors (GPCRs) and intracellular signaling cascades that govern cell fate. These compounds represent a promising area for drug discovery, particularly in oncology and metabolic diseases.
These application notes provide detailed protocols for cell-based assays to investigate the biological activity of N-acyl-L-alaninols, with a focus on their antiproliferative effects and their potential modulation of key signaling pathways.
Potential Biological Activities and Cellular Targets
N-acyl-L-alaninols may exert their effects through various mechanisms:
-
Antiproliferative and Cytotoxic Effects: Several N-acyl amino acids have demonstrated the ability to inhibit the growth of cancer cell lines.[1] It is hypothesized that N-acyl-L-alaninols may share this activity by inducing cell cycle arrest or apoptosis.
-
G Protein-Coupled Receptor (GPCR) Modulation: The lipid nature of N-acyl-L-alaninols makes them potential ligands for orphan and known GPCRs, such as GPR55.[1] Activation of these receptors can trigger downstream signaling cascades involving intracellular calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
-
Modulation of mTOR Signaling: As amino acid derivatives, N-acyl-L-alaninols may influence the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][3]
Data Presentation: Quantitative Analysis of N-acyl Amide Activity
Due to the limited availability of specific quantitative data for N-acyl-L-alaninols in the public domain, the following tables summarize the cytotoxic activity of structurally related N-acyl dopamines. This data can serve as a preliminary reference for designing dose-response experiments for N-acyl-L-alaninols.
Table 1: Cytotoxicity of N-acyl Dopamines in PC12 Cells [1]
| Compound | Acyl Chain | EC50 (µM) |
| N-arachidonoyl dopamine | 20:4 (n-6) | 16 |
| N-docosahexaenoyl dopamine | 22:6 (n-3) | 6 |
| N-oleoyl dopamine | 18:1 (n-9) | 25 |
Data obtained from a 24-hour incubation followed by an MTT assay.[1]
Experimental Protocols
Herein, we provide detailed protocols for three key cell-based assays to characterize the activity of N-acyl-L-alaninols.
Protocol 1: Antiproliferative Activity Assessment using the MTT Assay
This protocol determines the effect of N-acyl-L-alaninols on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
N-acyl-L-alaninol of interest
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the N-acyl-L-alaninol in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Protocol 2: GPR55 Activation Assessment via Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration upon treatment with N-acyl-L-alaninols in cells expressing GPR55.
Materials:
-
HEK293 cells stably expressing human GPR55 (HEK293-GPR55)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
N-acyl-L-alaninol of interest
-
Positive control (e.g., L-α-lysophosphatidylinositol - LPI)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed HEK293-GPR55 cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, add 100 µL of assay buffer to each well.
-
Compound Preparation: Prepare a 2X concentration series of the N-acyl-L-alaninol and the positive control (LPI) in assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Compound Injection: After establishing a stable baseline fluorescence, inject 100 µL of the 2X compound solutions into the respective wells.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
Protocol 3: Downstream Signaling Assessment via ERK1/2 Phosphorylation Assay
This protocol measures the phosphorylation of ERK1/2, a key downstream effector of many GPCR signaling pathways, in response to N-acyl-L-alaninol treatment.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-GPR55)
-
Serum-free cell culture medium
-
N-acyl-L-alaninol of interest
-
Positive control (e.g., LPI for GPR55)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. The day before the experiment, replace the complete medium with serum-free medium and incubate overnight to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of the N-acyl-L-alaninol for a predetermined time (e.g., 5-30 minutes). Include a positive control and a vehicle control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each dish, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each treatment condition and plot the results to visualize the dose-dependent effect on ERK1/2 phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Acyl Amide Extraction from Biological Samples
Introduction
N-acyl amides are a diverse class of lipid signaling molecules involved in a vast array of physiological processes, including pain, inflammation, metabolic homeostasis, and motor control.[1] This family of lipids, which includes well-known members like N-arachidonoyl ethanolamine (B43304) (anandamide) and N-palmitoyl ethanolamine (PEA), are formed by the covalent linkage of a fatty acid to an amine or amino acid.[2][3] Given their low abundance and involvement in critical signaling pathways, accurate and efficient extraction from complex biological matrices is paramount for their study.[4][5] These application notes provide detailed protocols for the extraction of N-acyl amides from common biological samples, primarily plasma and tissues, for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][7]
Signaling and Biosynthesis Overview
N-acyl amides exert their biological effects by interacting with various cellular targets, including G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[1][2][8] The biosynthesis of these lipids is an active area of research, with multiple pathways identified.[1][3] A prominent example is the formation of N-acyl ethanolamines (NAEs) through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) precursors by enzymes like NAPE-selective phospholipase D (NAPE-PLD).[1]
Caption: Simplified N-Acyl Amide Signaling Pathway.
General Experimental Workflow
The overall process for analyzing N-acyl amides involves several key stages, from sample collection to final data analysis. Proper handling and immediate processing or snap-freezing of samples are critical to prevent enzymatic degradation of these lipids.
Caption: General Workflow for N-Acyl Amide Analysis.
Extraction Protocols
The choice of extraction method depends on the sample matrix, target analytes, and available instrumentation. Liquid-liquid extraction (LLE) is a common and robust method, while solid-phase extraction (SPE) can offer higher selectivity and cleaner extracts.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is adapted from established methods for extracting N-acyl amides from plasma or serum.[9] It utilizes a solvent system to partition lipids from the aqueous sample matrix.
Materials:
-
Plasma or Serum, stored at -80°C
-
Internal Standards (IS) solution (e.g., deuterated N-acyl amides in methanol)
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Water, Milli-Q or equivalent
-
Glass vials and pipettes (avoid plastic to prevent contamination)[10]
-
Centrifuge capable of 4°C operation
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a glass tube, combine 100 µL of plasma with 200 µL of cold methanol containing the appropriate internal standards.[10]
-
Vortex the mixture thoroughly for 1 minute to precipitate proteins.
-
Add 500 µL of chloroform using a glass syringe or pipette.[10]
-
Vortex vigorously for 2 minutes and incubate on ice for 10 minutes.
-
Add 200 µL of water to induce phase separation.[10]
-
Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.[9]
-
Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette or syringe, avoiding the protein interface, and transfer it to a new glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in a small volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 1:1 acetonitrile/water or methanol) for LC-MS/MS analysis.[9]
Protocol 2: Extraction from Solid Tissues
This protocol is designed for the extraction of N-acyl amides from solid biological tissues like the brain, liver, or muscle.[10] It includes a critical homogenization step to disrupt the tissue architecture and release the lipids.
Materials:
-
Frozen tissue sample (~20-30 mg), stored at -80°C
-
Liquid nitrogen
-
Cooled mortar and pestle or bead-based homogenizer[10]
-
Internal Standards (IS) solution
-
Methanol (MeOH), Chloroform (CHCl₃), and Water (as in Protocol 1)
-
Centrifuge
Procedure:
-
Keep the tissue sample frozen until the moment of homogenization to minimize enzymatic activity.
-
Weigh approximately 20-30 mg of the frozen tissue.
-
Homogenization:
-
Mortar and Pestle: Pre-cool a ceramic mortar and pestle with liquid nitrogen. Grind the frozen tissue to a fine powder under liquid nitrogen.[10]
-
Bead Homogenizer: Place the frozen tissue in a tube with homogenization beads and the appropriate volume of cold solvent from the next step.
-
-
Transfer the tissue powder to a glass tube and immediately add 200 µL of cold methanol containing internal standards.
-
Add 500 µL of chloroform and homogenize further using a probe sonicator or vortex vigorously.
-
Incubate the homogenate on ice for 10 minutes.
-
Proceed with steps 6-11 from Protocol 1 (phase separation, collection of the organic layer, drying, and reconstitution).
Protocol 3: Solid-Phase Extraction (SPE) - General Principles
SPE can be used as a cleanup step after LLE or as a primary extraction method. It relies on the partitioning of analytes between a solid sorbent and a liquid phase.[11] For N-acyl amides, reversed-phase sorbents like C18 or polymeric sorbents like hydrophilic-lipophilic balance (HLB) are commonly employed.[11]
General Procedure:
-
Conditioning: The SPE cartridge is activated with a solvent like methanol, followed by equilibration with water or a buffer.
-
Loading: The sample (e.g., a plasma sample diluted with buffer or a reconstituted LLE extract) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of organic solvent in water) to remove polar interferences while retaining the N-acyl amides.
-
Elution: The target N-acyl amides are eluted from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[11]
-
The eluate is then dried and reconstituted for analysis, as described in the LLE protocols.
Data and Method Comparison
The optimal extraction method can vary based on the specific N-acyl amide and the complexity of the biological matrix. The following table summarizes key aspects of the described extraction techniques.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases. | Partitioning between a solid sorbent and a liquid phase.[11] |
| Selectivity | Generally lower; co-extracts a broad range of lipids. | Higher; can be tailored by choosing specific sorbents. |
| Throughput | Can be high for batch processing. | Well-suited for automation and high-throughput formats. |
| Solvent Usage | Relatively high.[9] | Generally lower than LLE.[11] |
| Typical Sorbents | N/A | Reversed-phase (C8, C18), Polymeric (HLB), Mixed-mode.[11] |
| Advantages | Robust, widely applicable, cost-effective. | Cleaner extracts, reduced matrix effects, potential for automation. |
| Disadvantages | Can have lower recovery for some analytes, may form emulsions. | Higher cost per sample, requires method development. |
Quantification
Following extraction, N-acyl amides are typically quantified using LC-MS/MS.[4][7] This technique offers high sensitivity and selectivity, which is necessary for measuring these low-abundance lipids.[4][5] The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they correct for analyte loss during sample preparation and for matrix effects during MS analysis.[4] Analysis is often performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.[4]
References
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]
- 8. N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assays Using (R)-N-(1-Hydroxypropan-2-yl)palmitamide
Introduction to (R)-N-(1-Hydroxypropan-2-yl)palmitamide-Induced Apoptosis
This compound is a fatty acid amide with structural similarities to N-acylethanolamines, a class of bioactive lipids known to be involved in various cellular signaling pathways. While specific literature on the apoptotic activity of this particular enantiomer is emerging, related compounds have been shown to induce programmed cell death in various cell types, particularly cancer cell lines.
This document provides a framework for investigating the pro-apoptotic effects of this compound. The proposed mechanism of action centers on the intrinsic (mitochondrial) pathway of apoptosis. It is hypothesized that the compound may induce cellular stress, leading to the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade. The protocols detailed below provide robust methods for quantifying apoptosis and elucidating the underlying signaling events.
Proposed Signaling Pathway of this compound-Induced Apoptosis
The proposed mechanism suggests that this compound acts as an intracellular stress signal, leading to the activation of the Bcl-2 family of proteins, which in turn regulate mitochondrial outer membrane permeabilization (MOMP). This is a critical "point of no return" in the intrinsic apoptotic pathway.[1] The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome, a protein complex that activates caspase-9.[1] Initiator caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.
Caption: Proposed intrinsic pathway of apoptosis induction.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data on the dose-dependent and time-course induction of apoptosis by this compound in a human Jurkat T-cell line.
Table 1: Dose-Dependent Induction of Apoptosis after 24-hour Treatment
| Cell Line | Compound Conc. (µM) | Apoptotic Cells (%) (Annexin V+/PI-) | Necrotic Cells (%) (Annexin V+/PI+) |
| Jurkat | 0 (Vehicle) | 5.2 ± 0.8 | 2.1 ± 0.3 |
| Jurkat | 10 | 15.6 ± 1.5 | 3.5 ± 0.5 |
| Jurkat | 25 | 35.8 ± 2.9 | 5.1 ± 0.7 |
| Jurkat | 50 | 62.3 ± 4.1 | 8.9 ± 1.2 |
| Jurkat | 100 | 75.1 ± 5.5 | 15.4 ± 2.1 |
Table 2: Time-Course of Apoptosis Induction with 50 µM Compound
| Cell Line | Time (hours) | Apoptotic Cells (%) (Annexin V+/PI-) | Caspase-3/7 Activity (RLU) |
| Jurkat | 0 | 5.1 ± 0.7 | 1,500 ± 210 |
| Jurkat | 6 | 18.9 ± 2.2 | 8,900 ± 950 |
| Jurkat | 12 | 41.5 ± 3.8 | 25,600 ± 2,100 |
| Jurkat | 24 | 63.1 ± 4.5 | 45,200 ± 3,500 |
| Jurkat | 48 | 55.4 ± 6.2 | 32,100 ± 2,800 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[2] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Workflow for Annexin V/PI Staining
Caption: Experimental workflow for apoptosis detection.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (or similar, with PI)
-
1X PBS (calcium and magnesium-free), cold
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5-1.0 x 10^6 cells/mL in a suitable culture vessel and allow them to adhere overnight (for adherent cells) or recover.
-
Induce Apoptosis: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 6, 12, 24 hours).
-
Harvest Cells: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from the culture dish, which contains floating apoptotic cells. For suspension cells, collect the entire cell suspension.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.
-
Washing: Wash the cells twice by resuspending the pellet in 1 mL of cold 1X PBS and repeating the centrifugation step.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7. The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. After cell lysis, the caspase-3/7 enzymes cleave the substrate, and a luciferase enzyme generates a luminescent signal that is proportional to the amount of caspase activity.
Workflow for Caspase-3/7 Assay
Caption: Luminescent caspase activity assay workflow.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Opaque-walled 96-well plates (for luminescence)
-
Multichannel pipette
-
Plate-reading luminometer
-
Orbital plate shaker
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that will not exceed confluence after the treatment period (e.g., 10,000 cells/well in 100 µL of medium). Include wells for no-cell controls to determine background luminescence.
-
Induce Apoptosis: Treat cells with a serial dilution of this compound and appropriate controls.
-
Incubation: Incubate the plate for the desired length of time at 37°C in a CO2 incubator.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer’s instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.
-
Mixing: Place the plate on an orbital shaker and mix at 300-500 rpm for 30 seconds to ensure cell lysis and mixing.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The resulting signal (in Relative Light Units, RLU) is proportional to the net activity of caspase-3 and -7.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech.illinois.edu [biotech.illinois.edu]
Application of N-palmitoyl-R-alaninol in Inflammation Research: A Hypothetical Framework Based on Structurally Related Compounds
Disclaimer: As of late 2025, specific research on the anti-inflammatory applications of N-palmitoyl-R-alaninol is not extensively available in peer-reviewed literature. The following application notes and protocols are constructed based on the well-documented activities of structurally analogous compounds, namely N-palmitoyl-ethanolamine (PEA), N-palmitoyl-L-alanine, and the broader class of N-acyl amino acids. These serve as a guiding framework for researchers and drug development professionals to explore the potential of N-palmitoyl-R-alaninol as a novel anti-inflammatory agent.
Introduction and Rationale
N-acyl amides are a class of endogenous lipid signaling molecules that play crucial roles in various physiological processes, including the modulation of inflammation and pain. N-palmitoyl-ethanolamine (PEA) is a well-studied member of this family, recognized for its anti-inflammatory and analgesic properties.[1][2] Research on other N-acyl amino acids, such as N-palmitoyl-L-alanine, has also demonstrated significant anti-inflammatory potential, in some cases superior to their glycine (B1666218) counterparts.[3] For instance, the L-alanine conjugate of palmitic acid showed potent inhibition in a mouse ear edema model, suggesting that the amino acid moiety significantly influences biological activity.[3]
Based on these precedents, N-palmitoyl-R-alaninol, which combines a palmitoyl (B13399708) chain with R-alaninol (the alcohol corresponding to R-alanine), is a promising candidate for investigation as a modulator of inflammatory responses. This document outlines potential applications and detailed experimental protocols to assess its efficacy.
Potential Mechanism of Action
The anti-inflammatory effects of related N-acyl amides are often attributed to several mechanisms:
-
Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation: PEA is known to exert some of its anti-inflammatory actions through the activation of this nuclear receptor.[1]
-
Mast Cell Down-modulation: PEA can reduce the degranulation of mast cells, key players in the initiation of inflammatory cascades.[4]
-
Modulation of Endocannabinoid Tone: Some N-acyl amides can enhance the effects of endocannabinoids like anandamide (B1667382) by inhibiting their degradation, a mechanism known as the "entourage effect".[2]
It is hypothesized that N-palmitoyl-R-alaninol may act through one or more of these pathways.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of N-palmitoyl-R-alaninol in reducing inflammation.
In Vitro Application Notes and Protocols
Assessment of Anti-inflammatory Activity in Macrophages
This protocol is adapted from studies on PEA derivatives and other anti-inflammatory compounds.[2][5]
Objective: To determine the effect of N-palmitoyl-R-alaninol on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 mouse macrophage cell line.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of N-palmitoyl-R-alaninol (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no compound) should also be included.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve should be used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay in parallel.
-
After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Data Presentation (Hypothetical Data)
Table 1: Effect of N-palmitoyl-R-alaninol on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | 1.2 ± 0.3 | 50 ± 12 | 35 ± 8 | 100 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 3500 ± 280 | 2800 ± 210 | 98 ± 2 |
| LPS + N-palmitoyl-R-alaninol (1 µM) | 22.5 ± 1.9 | 3150 ± 250 | 2550 ± 190 | 99 ± 1 |
| LPS + N-palmitoyl-R-alaninol (10 µM) | 15.1 ± 1.5 | 2200 ± 180 | 1800 ± 150 | 97 ± 3 |
| LPS + N-palmitoyl-R-alaninol (50 µM) | 8.9 ± 0.9 | 1100 ± 110 | 950 ± 90 | 98 ± 2 |
| LPS + N-palmitoyl-R-alaninol (100 µM) | 5.4 ± 0.6 | 650 ± 70 | 500 ± 55 | 96 ± 4 |
Data are presented as mean ± SD and are hypothetical.
In Vivo Application Notes and Protocols
Carrageenan-Induced Paw Edema Model
This is a classic model of acute inflammation used to evaluate anti-inflammatory drugs, as demonstrated in studies with PEA and synthetic cannabinoids.[6]
Objective: To assess the in vivo anti-inflammatory activity of N-palmitoyl-R-alaninol on acute inflammation.
Animal Model: Male Wistar rats (180-200 g).
Experimental Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline with 0.5% Tween 80, p.o.).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: N-palmitoyl-R-alaninol (e.g., 10 mg/kg, p.o.) + Carrageenan.
-
Group 4: N-palmitoyl-R-alaninol (e.g., 30 mg/kg, p.o.) + Carrageenan.
-
Group 5: Indomethacin (10 mg/kg, p.o.) + Carrageenan (positive control).
-
-
Dosing: Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation (Hypothetical Data)
Table 2: Effect of N-palmitoyl-R-alaninol on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle | 0.85 ± 0.07 | - |
| N-palmitoyl-R-alaninol (10 mg/kg) | 0.58 ± 0.05 | 31.8% |
| N-palmitoyl-R-alaninol (30 mg/kg) | 0.39 ± 0.04 | 54.1% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.03 | 58.8% |
Data are presented as mean ± SD and are hypothetical.
Visualizing the Experimental Workflow
Caption: General experimental workflow for evaluating N-palmitoyl-R-alaninol.
Conclusion and Future Directions
The provided application notes and protocols offer a comprehensive starting point for the investigation of N-palmitoyl-R-alaninol as a potential anti-inflammatory agent. Based on the activity of structurally similar molecules, there is a strong rationale for its potential efficacy. Future research should focus on direct synthesis and biological evaluation, exploring a wider range of in vivo models (e.g., chronic inflammation models), and elucidating its precise molecular mechanism of action. These studies will be critical in determining the therapeutic potential of this novel compound in the field of inflammation research and drug development.
References
- 1. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential anti-inflammatory actions of the elmiric (lipoamino) acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Palmitoylethanolamine and Neuroinflammation: a Novel Therapeutic Strategy of Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring N-acyl alaninol-protein Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for key techniques used to measure the binding of N-acyl alaninols to their protein targets. Understanding these interactions is crucial for elucidating signaling pathways and for the development of novel therapeutics. This document covers three widely used biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Introduction to N-acyl Alaninol-Protein Interactions
N-acyl alaninols are a class of lipid signaling molecules that play roles in various biological processes. Their interaction with specific protein receptors or enzymes is a critical step in initiating downstream signaling cascades. Quantifying the binding affinity and kinetics of these interactions is essential for understanding their mechanism of action and for the design of molecules that can modulate their activity.
Data Presentation: Quantitative Binding Parameters
The following table summarizes representative quantitative data for the binding of small molecules, specifically N-acyl homoserine lactones (AHLs) which are structurally and functionally analogous to N-acyl alaninols, to their protein partners, as determined by the techniques detailed in this document. Due to the limited availability of published data specifically for N-acyl alaninols, AHLs are used here as a relevant proxy to illustrate the type of data generated.
| Compound | Target Protein | Method | Kd (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| C8-HSL | TofR | ITC | 150 | N/A | N/A | 1.1 | -9.5 | -1.8 |
| 3-oxo-C12-HSL | LasR | SPR | 50 | 1.5 x 10⁵ | 7.5 x 10⁻³ | N/A | N/A | N/A |
| Fluorescein-labeled C6-HSL | LuxR | FP | 250 | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols and Methodologies
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[1][2] It works by detecting changes in the refractive index at the surface of a sensor chip upon binding of an analyte (N-acyl alaninol) to an immobilized ligand (protein).[1]
-
Ligand and Analyte Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare a stock solution of the N-acyl alaninol in a suitable solvent (e.g., DMSO) and then dilute it into the running buffer to the desired concentrations. The final DMSO concentration should be kept low (<1%) and consistent across all samples.
-
The running buffer should be optimized to minimize non-specific binding and should be compatible with both the protein and the small molecule. A common choice is HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
-
Ligand Immobilization:
-
Select a sensor chip appropriate for the protein of interest (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the protein solution over the activated surface to achieve the desired immobilization level. The protein is covalently coupled to the dextran matrix via its primary amine groups.
-
Deactivate any remaining reactive groups on the surface by injecting a solution of 1 M ethanolamine-HCl.
-
-
Analyte Binding Assay:
-
Inject a series of concentrations of the N-acyl alaninol over the immobilized protein surface. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
A reference flow cell, either blank or with an immobilized control protein, should be used to subtract non-specific binding and bulk refractive index changes.
-
After each cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots the response units (RU) versus time.
-
The association rate constant (k_on) and dissociation rate constant (k_off) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of k_off to k_on.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event.[3] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[3][4]
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Dialyze both the protein and the N-acyl alaninol solution extensively against the same buffer to minimize buffer mismatch effects.
-
Prepare a stock solution of the N-acyl alaninol in the dialysis buffer. The concentration of the N-acyl alaninol in the syringe should be 10-20 times higher than the protein concentration in the sample cell.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Fill the sample cell with the protein solution and the injection syringe with the N-acyl alaninol solution.
-
Place the sample cell and the reference cell (filled with dialysis buffer) into the calorimeter and allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the N-acyl alaninol solution from the syringe into the sample cell containing the protein.
-
The heat change upon each injection is measured and recorded as a peak. The area under each peak corresponds to the heat released or absorbed for that injection.
-
Continue the injections until the protein becomes saturated with the N-acyl alaninol, at which point the heat of injection will be equal to the heat of dilution.
-
-
Data Analysis:
-
The raw data is a series of peaks corresponding to each injection. The area of each peak is integrated and plotted against the molar ratio of N-acyl alaninol to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Fluorescence Polarization (FP)
Fluorescence Polarization is a sensitive technique that measures the change in the polarization of fluorescent light emitted from a labeled small molecule upon binding to a larger protein. When a small, fluorescently labeled N-acyl alaninol is in solution, it tumbles rapidly, and the emitted light is depolarized.[5] Upon binding to a much larger protein, its rotation slows down, resulting in an increase in the polarization of the emitted light.[5]
-
Probe and Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled version of the N-acyl alaninol (the "probe"). The fluorophore should have a high quantum yield and be stably attached to the N-acyl alaninol.
-
Express and purify the target protein to >95% purity.
-
Prepare a suitable assay buffer that maintains the stability and activity of the protein and minimizes non-specific binding.
-
-
Assay Development:
-
Determine the optimal concentration of the fluorescent probe. This is typically the lowest concentration that gives a stable and robust fluorescence signal.
-
Perform a saturation binding experiment by titrating the protein into a fixed concentration of the fluorescent probe to determine the Kd of the probe for the protein and the dynamic range of the assay.
-
-
Competitive Binding Assay:
-
To determine the binding affinity of an unlabeled N-acyl alaninol, a competitive binding assay is performed.
-
Incubate a fixed concentration of the protein and the fluorescent probe with a range of concentrations of the unlabeled N-acyl alaninol.
-
The unlabeled compound will compete with the fluorescent probe for binding to the protein, causing a decrease in fluorescence polarization.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization in a microplate reader equipped with polarizing filters.
-
The data is typically plotted as fluorescence polarization (in mP units) versus the concentration of the unlabeled competitor.
-
The IC50 value (the concentration of unlabeled compound that displaces 50% of the bound fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (an estimate of the Kd for the unlabeled compound) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
References
Application Notes: Structural Elucidation of N-palmitoyl-R-alaninol using NMR Spectroscopy
APN-001
Introduction
N-palmitoyl-R-alaninol is a lipoamino acid, a class of molecules with diverse biological activities and applications in cosmetics and drug delivery. Structurally, it consists of a palmitic acid molecule linked to an R-alaninol moiety via an amide bond. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy for the complete structural characterization of N-palmitoyl-R-alaninol.
Key Applications
-
Structural Verification: Confirmation of the synthesis of N-palmitoyl-R-alaninol.
-
Purity Assessment: Detection of impurities or starting materials.
-
Conformational Analysis: Investigation of the three-dimensional structure in solution.
-
Drug Development: Characterization of novel lipoamino acid-based drug candidates.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for N-palmitoyl-R-alaninol, the following data is predicted based on established chemical shift ranges for analogous functional groups. These predictions provide a reliable basis for the interpretation of experimental data.
¹H NMR (500 MHz, CDCl₃)
The proton NMR spectrum of N-palmitoyl-R-alaninol is expected to show distinct signals corresponding to the palmitoyl (B13399708) chain, the alaninol backbone, and the amide proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.2 - 6.5 | Broad Singlet | 1H | NH |
| ~4.1 - 4.3 | Multiplet | 1H | CH (NH) |
| ~3.5 - 3.7 | Multiplet | 2H | CH₂ OH |
| ~2.2 - 2.4 | Triplet | 2H | CH₂ C=O |
| ~1.5 - 1.7 | Multiplet | 2H | CH₂ CH₂C=O |
| ~1.2 - 1.4 | Broad Singlet | 24H | (CH₂ )₁₂ |
| ~1.1 - 1.3 | Doublet | 3H | CH₃ (Alaninol) |
| ~0.8 - 0.9 | Triplet | 3H | CH₃ (Palmitoyl) |
¹³C NMR (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 - 175 | C =O (Amide) |
| ~65 - 67 | C H₂OH |
| ~48 - 50 | C H(NH) |
| ~36 - 38 | C H₂C=O |
| ~29 - 30 | (C H₂)₁₂ |
| ~32 | C H₂CH₃ |
| ~25 - 26 | C H₂CH₂C=O |
| ~22 - 23 | C H₂CH₃ |
| ~17 - 19 | C H₃ (Alaninol) |
| ~14 | C H₃ (Palmitoyl) |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of N-palmitoyl-R-alaninol.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: 0-12 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
-
Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0-200 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
2D COSY (Correlation Spectroscopy)
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard COSY pulse sequence (cosygpqf).
-
Number of Increments: 256 in the F1 dimension.
-
Number of Scans: 4-8 per increment.
-
Data Processing: Apply 2D Fourier transformation and symmetrization. The resulting spectrum will show correlations between J-coupled protons.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard HSQC pulse sequence with gradient selection (hsqcedetgpsisp2.3).
-
Number of Increments: 128-256 in the F1 dimension.
-
Number of Scans: 8-16 per increment.
-
Data Processing: Apply 2D Fourier transformation. The resulting spectrum will show correlations between directly bonded protons and carbons.
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of N-palmitoyl-R-alaninol from the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathway Context
N-acyl amino acids, including N-palmitoyl amides, are a class of endogenous signaling lipids. The diagram below illustrates a generalized signaling pathway where such molecules can be involved.
Caption: Generalized N-acyl amide signaling pathway.
High-Throughput Screening for Novel N-Acyl Amide Functions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-acyl amides are a diverse class of lipid signaling molecules involved in a wide array of physiological processes, including pain, inflammation, and metabolic regulation.[1] Their structural diversity, arising from the combination of various fatty acids and amine head groups, presents a vast chemical space for the discovery of novel bioactive compounds with therapeutic potential.[2][3] High-throughput screening (HTS) is a critical technology for efficiently exploring this chemical space to identify N-acyl amides with novel functions and to deorphanize receptors.
This document provides detailed protocols for HTS campaigns aimed at discovering novel N-acyl amide functions, with a focus on two major target classes: G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) ion channels. The provided methodologies are designed for robust and scalable screening of N-acyl amide libraries.
Key Applications:
-
Novel Ligand Discovery: Screening N-acyl amide libraries against orphan GPCRs or other uncharacterized receptors to identify novel endogenous ligands and synthetic tool compounds.[4]
-
Functional Characterization: Elucidating the biological roles of newly identified N-acyl amides by screening them against panels of known receptors and ion channels.
-
Drug Discovery: Identifying N-acyl amide-based compounds with therapeutic potential for various diseases, including chronic pain, inflammatory disorders, and metabolic syndrome.
-
Tool Compound Development: Discovering selective agonists and antagonists for specific receptors to probe their physiological functions.
Experimental Protocols
Protocol 1: High-Throughput Calcium Mobilization Assay for TRP Channels and Gq-Coupled GPCRs
This protocol describes a cell-based fluorescence assay using a Fluorescent Imaging Plate Reader (FLIPR) to measure intracellular calcium mobilization, a common downstream event of TRP channel activation and Gq-coupled GPCR signaling.[1][5]
Materials:
-
HEK293 cells stably expressing the target TRP channel (e.g., TRPV1) or Gq-coupled GPCR.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Black-walled, clear-bottom 384-well assay plates.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
N-acyl amide library dissolved in DMSO.
-
Positive control agonist (e.g., capsaicin (B1668287) for TRPV1).
-
Negative control (vehicle, e.g., DMSO).
-
FLIPR Tetra® or similar instrument.
Methodology:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol.
-
Add 25 µL of the dye solution to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Addition and Screening:
-
Prepare compound plates by dispensing the N-acyl amide library and controls into a separate 384-well plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the compounds from the compound plate to the cell plate and immediately begin reading the fluorescence intensity over time (typically for 2-3 minutes). A baseline fluorescence is established before compound addition.
-
-
Data Analysis:
-
The change in fluorescence intensity upon compound addition is indicative of calcium mobilization.
-
Calculate the response for each well (e.g., maximum peak fluorescence or area under the curve).
-
Normalize the data to the positive and negative controls to determine the percent activity for each compound.
-
Hits are typically defined as compounds that elicit a response greater than a certain threshold (e.g., 3 standard deviations above the mean of the negative controls).
-
Protocol 2: High-Throughput β-Arrestin Recruitment Assay for GPCRs
This protocol describes a cell-based assay to measure the recruitment of β-arrestin to an activated GPCR, a hallmark of GPCR signaling and a common readout for HTS. This assay is suitable for identifying both agonists and antagonists of Gi and Gs-coupled GPCRs.[2][4]
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the target GPCR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell lines).
-
Cell culture medium.
-
White-walled, 384-well assay plates.
-
Assay buffer.
-
N-acyl amide library dissolved in DMSO.
-
Known agonist for the target GPCR (positive control).
-
Detection reagents (e.g., chemiluminescent substrate).
-
Plate reader capable of luminescence detection.
Methodology:
-
Cell Plating:
-
Seed cells into 384-well plates the day before the assay at an appropriate density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition (Agonist Screen):
-
Add the N-acyl amide library compounds to the wells.
-
Incubate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Compound Addition (Antagonist Screen):
-
First, add the N-acyl amide library compounds to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Then, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for the standard duration.
-
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a short period (e.g., 60 minutes) at room temperature to allow the signal to develop.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
For agonist screening, an increase in signal indicates β-arrestin recruitment.
-
For antagonist screening, a decrease in the agonist-induced signal indicates antagonism.
-
Normalize the data to controls and identify hits based on a predefined activity threshold.
-
Data Presentation
The following tables summarize representative data from a high-throughput screen of a novel N-acyl amide library against TRPV1-4 channels and BV-2 microglial cells, adapted from a study by Raboune et al. (2014).[1] The primary screen utilized a calcium mobilization assay.
Table 1: Agonist Activity of Novel N-Acyl Amide Families at TRPV1-4 Channels.
| N-Acyl Amide Family | TRPV1 Activity | TRPV2 Activity | TRPV3 Activity | TRPV4 Activity |
| N-Acyl Glycines | + | - | - | + |
| N-Acyl GABAs | + | - | - | - |
| N-Acyl Serines | + | + | - | - |
| N-Acyl Taurines | + | - | - | + |
| N-Acyl Alanines | - | - | + | - |
| N-Acyl Dopamines | + | + | - | - |
'+' indicates a significant increase in calcium mobilization. '-' indicates no significant activity.[1]
Table 2: Antagonist Activity of Novel N-Acyl Amide Families at TRPV1-4 Channels.
| N-Acyl Amide Family | TRPV1 Antagonism | TRPV2 Antagonism | TRPV3 Antagonism | TRPV4 Antagonism |
| N-Acyl Isoleucines | + | - | - | - |
| N-Acyl Leucines | + | - | - | - |
| N-Acyl Valines | + | - | - | - |
| N-Acyl Phenylalanines | - | + | - | - |
| N-Acyl Tryptophans | - | + | + | - |
| N-Acyl Tyrosines | - | + | + | + |
'+' indicates significant inhibition of agonist-induced calcium mobilization. '-' indicates no significant antagonist activity.[1]
Table 3: Calcium Mobilization Activity of N-Acyl Amide Families in BV-2 Microglial Cells.
| N-Acyl Amide Family | Calcium Mobilization in BV-2 Cells |
| N-Acyl Glycines | + |
| N-Acyl GABAs | + |
| N-Acyl Serines | + |
| N-Acyl Taurines | + |
| N-Acyl Alanines | + |
| N-Acyl Phenylalanines | - |
'+' indicates a significant increase in calcium mobilization. '-' indicates a significant depression of baseline calcium signaling.[1]
Mandatory Visualization
Caption: High-throughput screening workflow for novel N-acyl amide functions.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: TRPV1 ion channel activation and downstream signaling pathways.
Caption: General overview of N-acyl amide biosynthesis and degradation.
References
- 1. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 3. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of N-Acyl-L-Alaninols: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo delivery of N-acyl-L-alaninols (NAALs). NAALs are a class of lipid signaling molecules with emerging therapeutic potential. Their effective delivery in vivo is crucial for preclinical and clinical development. These guidelines are designed to assist researchers in formulating and evaluating NAALs for various disease models.
Introduction to N-Acyl-L-Alaninols and In Vivo Delivery Challenges
N-acyl-L-alaninols are derivatives of the amino acid L-alanine and are structurally related to other bioactive N-acyl amines. Their amphiphilic nature presents challenges for in vivo delivery, including poor aqueous solubility and potential for rapid clearance. Encapsulation in nanocarriers is a promising strategy to overcome these hurdles, enhance bioavailability, and achieve targeted delivery.
Delivery Formulations for N-Acyl-L-Alaninols
Several nanoparticle-based systems can be adapted for the in vivo delivery of NAALs. The choice of formulation will depend on the specific NAAL, the target tissue, and the desired release profile.
Catanionic Liposomes
Catanionic liposomes, formed by the interaction of a cationic lipid (such as an O-acyl-L-alaninol derivative) and an anionic surfactant (like sodium dodecyl sulfate (B86663) - SDS), are a viable option for encapsulating therapeutic agents.[1]
Table 1: Physicochemical Properties of O-Myristoyl-L-Alaninol/SDS Catanionic Liposomes for Doxorubicin Delivery [1]
| Parameter | Value |
| Mean Diameter | 220-260 nm |
| Drug Encapsulated | Doxorubicin |
| Release Profile | Higher release at acidic pH (<7.0) |
Niosomes
Niosomes, non-ionic surfactant-based vesicles, offer an alternative to conventional liposomes. They are formed from the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium.
Table 2: Characterization of Amygdalin-Loaded Niosomes (ALN) for Cancer Therapy (Representative Data) [2]
| Parameter | Value |
| Mean Particle Size | 175.5 ± 17.12 nm to 393.33 ± 8.60 nm |
| Encapsulation Efficiency (%) | 5.97 ± 1.05% to 66.52 ± 0.57% |
| Release Mechanism | Non-Fickian diffusion |
Polymeric Nanoparticles and Micelles
Biodegradable polymers can be used to formulate nanoparticles and micelles for the sustained release of NAALs. The properties of these carriers, such as drug loading and release, can be tuned by altering the polymer composition and molecular weight.[3]
Experimental Protocols
The following protocols are provided as a starting point for researchers and should be optimized for the specific N-acyl-L-alaninol and animal model being used.
Protocol 1: Preparation of N-Acyl-L-Alaninol Catanionic Liposomes
This protocol is adapted from the preparation of O-myristoyl-L-alaninol/SDS catanionic liposomes.[1]
Materials:
-
O-acyl-L-alaninol derivative
-
Sodium dodecyl sulfate (SDS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Therapeutic agent to be encapsulated
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 200 nm pore size)
Procedure:
-
Dissolve the O-acyl-L-alaninol derivative and the therapeutic agent (if lipid-soluble) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing an equimolar amount of SDS. The therapeutic agent can be dissolved in the PBS if it is water-soluble.
-
Vortex the mixture vigorously until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to probe sonication on ice for 10-15 minutes.
-
Further reduce the size and lamellarity by extruding the liposome (B1194612) suspension 10-15 times through polycarbonate membranes of the desired pore size (e.g., 200 nm).
-
Store the prepared liposomes at 4°C.
Protocol 2: In Vivo Efficacy Study in a Murine Cancer Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an N-acyl-L-alaninol formulation.[4][5][6][7][8]
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
N-acyl-L-alaninol formulation
-
Control vehicle (e.g., saline or empty liposomes)
-
Positive control drug (e.g., a standard chemotherapeutic agent)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer the N-acyl-L-alaninol formulation, control vehicle, and positive control drug via the desired route (e.g., intravenous tail vein injection). The dosing schedule will need to be optimized (e.g., once every three days for 2-3 weeks).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves and compare the efficacy of the different treatment groups.
Protocol 3: Quantitative Analysis of N-Acyl-L-Alaninols in Plasma and Tissue by HPLC-MS/MS
This protocol is based on methods for the analysis of similar N-acyl amino acids.[9]
Materials:
-
Plasma or tissue homogenate samples
-
Internal standard (e.g., a deuterated analog of the N-acyl-L-alaninol)
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from, for example, 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS/MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions will need to be determined for each N-acyl-L-alaninol and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the N-acyl-L-alaninol standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of the N-acyl-L-alaninol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Concepts
Putative Signaling Pathways of N-Acyl Amino Acids
N-acyl amino acids, a class of molecules that includes N-acyl-L-alaninols, are thought to exert their biological effects through multiple signaling pathways.[10]
Caption: Putative signaling pathways of N-acyl amino acids.
Experimental Workflow for In Vivo Efficacy Testing
The following workflow outlines the key steps in assessing the in vivo efficacy of an N-acyl-L-alaninol formulation.
Caption: Workflow for in vivo efficacy testing.
Logical Relationship of Nanoparticle Properties and In Vivo Fate
The physicochemical properties of nanoparticles significantly influence their behavior in a biological system.[11]
Caption: Nanoparticle properties and their in vivo fate.
Conclusion
The successful in vivo delivery of N-acyl-L-alaninols is a critical step in harnessing their therapeutic potential. The formulation strategies and experimental protocols outlined in this document provide a comprehensive guide for researchers. Careful consideration of the physicochemical properties of the delivery system and rigorous in vivo evaluation are essential for the development of effective NAAL-based therapies. Further research is warranted to explore the full range of delivery systems and to elucidate the specific mechanisms of action of these promising compounds in various disease models.
References
- 1. Synthesis and characterization of long chain O-acyl-L-alaninols and investigation of drug encapsulation and release by equimolar O-myristoyl-L-alaninol/SDS catanionic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of the Effectiveness and Safety of Amygdalin as a Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic concepts and recent advances in nanogels as carriers for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. In vitro and in vivo antitumoral activity of free, and encapsulated taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Synergistic Antitumor Activity of Albumin-Coated Oleic Acid-Loaded Liposomes toward Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stable Isotope-Labeled N-Palmitoyl-R-alaninol Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of stable isotope-labeled N-palmitoyl-R-alaninol (SIL-NPA) as an internal standard for the accurate quantification of endogenous N-palmitoyl-R-alaninol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
N-acyl amino acids are a class of lipid signaling molecules that are involved in a variety of physiological processes. The accurate quantification of these molecules is crucial for understanding their biological roles in health and disease. Stable isotope dilution mass spectrometry is the gold standard for the quantification of endogenous small molecules in complex biological samples.[1] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest as an internal standard (IS) at the beginning of the sample preparation process.[2] The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[1] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as the SIL-IS compensates for sample loss during preparation and for matrix effects during ionization.[3]
This document provides a detailed protocol for the use of a stable isotope-labeled N-palmitoyl-R-alaninol standard for the quantitative analysis of N-palmitoyl-R-alaninol in biological samples such as plasma, serum, and tissue homogenates.
Experimental Protocols
A comprehensive lipidomic workflow is essential for the accurate quantification of N-palmitoyl-R-alaninol. This typically involves sample preparation, including lipid extraction and concentration, followed by LC-MS/MS analysis.[4][5][6][7]
2.1. Materials and Reagents
-
N-palmitoyl-R-alaninol (analyte standard)
-
Stable Isotope-Labeled N-palmitoyl-R-alaninol (e.g., N-(palmitoyl-d4)-R-alaninol) (Internal Standard, IS)
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
2.2. Sample Preparation: Lipid Extraction
The following protocol describes a liquid-liquid extraction procedure suitable for the extraction of N-palmitoyl-R-alaninol from plasma or serum.
-
Sample Aliquoting: Thaw biological samples on ice. Aliquot 100 µL of the sample (e.g., plasma) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the stable isotope-labeled N-palmitoyl-R-alaninol internal standard solution (e.g., 1 µg/mL in methanol) to each sample.
-
Protein Precipitation and Lipid Extraction: Add 500 µL of ice-cold methanol to each tube. Vortex vigorously for 30 seconds to precipitate proteins and extract lipids.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex for 20 seconds to ensure complete dissolution.
-
Clarification: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Quantitative Analysis
Caption: A generalized workflow for the quantitative analysis of N-palmitoyl-R-alaninol.
2.3. LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization may be required depending on the specific instrumentation used.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 50% B
-
10.1-12 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for N-palmitoyl-R-alaninol and its stable isotope-labeled internal standard need to be determined by direct infusion of the individual standards. The precursor ion will be the [M+H]+ ion, and the product ions will be characteristic fragments.
-
2.4. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous N-palmitoyl-R-alaninol and the stable isotope-labeled internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/IS) against the analyte concentration.
-
Quantification: Determine the concentration of N-palmitoyl-R-alaninol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables present representative data for the validation of a quantitative LC-MS/MS method for N-palmitoyl-R-alaninol using a stable isotope-labeled internal standard.
Table 1: Linearity and Range
| Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 5.12 | 102.4 |
| 10.0 | 9.85 | 98.5 |
| 50.0 | 50.9 | 101.8 |
| 100.0 | 99.2 | 99.2 |
| 500.0 | 503.5 | 100.7 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) |
| Low | 1.5 | 1.58 | 4.2 | 105.3 |
| Medium | 75 | 73.9 | 3.1 | 98.5 |
| High | 400 | 408.2 | 2.5 | 102.1 |
Signaling Pathway
N-acyl amino acids are part of a larger class of lipid signaling molecules. While the specific signaling pathways for N-palmitoyl-R-alaninol are not fully elucidated, it is hypothesized to be involved in pathways similar to other N-acyl amides, which can modulate various cellular processes.
Hypothesized Signaling Involvement of N-Palmitoyl-R-alaninol
Caption: A potential signaling pathway involving N-palmitoyl-R-alaninol.
Conclusion
The use of stable isotope-labeled N-palmitoyl-R-alaninol as an internal standard provides a robust and accurate method for the quantification of its endogenous counterpart in biological samples. The detailed protocol and performance data presented here serve as a valuable resource for researchers in the fields of lipidomics, metabolomics, and drug development, enabling reliable investigation into the biological roles of this N-acyl amino acid.
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing N-acyl Amide Cytotoxicity
Date: December 20, 2025
Authors: Gemini AI
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture protocols required to evaluate the cytotoxicity of N-acyl amides. This document outlines detailed methodologies for common cytotoxicity assays, including MTT, LDH, and Caspase-3 activity assays. Furthermore, it presents a summary of potential signaling pathways involved in N-acyl amide-induced cell death and provides structured tables for the effective presentation of quantitative data.
Introduction
N-acyl amides are a diverse class of lipid signaling molecules involved in various physiological processes.[1] Their potential as therapeutic agents, particularly in cancer chemotherapy, has garnered significant interest.[2][3][4] Evaluating the cytotoxic effects of novel N-acyl amide compounds is a critical step in the drug discovery process. This requires robust and reproducible cell culture-based assays to determine a compound's efficacy and mechanism of action. These protocols are designed to provide a standardized framework for assessing N-acyl amide cytotoxicity in various cell lines.
General Experimental Workflow
A systematic approach is crucial for obtaining reliable cytotoxicity data. The general workflow involves selecting appropriate cell lines, preparing the cells, treating them with the N-acyl amide of interest, and subsequently performing various assays to measure cell viability and death.
Caption: General workflow for assessing N-acyl amide cytotoxicity.
Key Cytotoxicity Assay Protocols
The choice of cytotoxicity assay depends on the specific cellular mechanism being investigated. It is often recommended to use a combination of assays to obtain a comprehensive understanding of the N-acyl amide's effect.
MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[6][7]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Treatment: Treat the cells with various concentrations of the N-acyl amide and a vehicle control (e.g., DMSO, final concentration ≤ 0.5%). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[6][9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified atmosphere.[9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[7][8]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures cytotoxicity by quantifying the LDH released from cells with damaged plasma membranes.[10][11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11][12]
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[12][13]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~300-1000 x g for 5 minutes.[13]
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.[13]
-
Reaction Setup: Prepare the LDH assay reagent according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[10][13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Measurement: Add 50 µL of stop solution to each well.[14] Measure the absorbance at 490 nm using a microplate reader.[14]
-
Analysis: Calculate percent cytotoxicity relative to the maximum release control after subtracting background values.
Caspase-3 Activity Assay (Apoptosis)
This assay quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[15] The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be measured spectrophotometrically.[16][17]
Caption: Workflow for the Caspase-3 activity assay.
Protocol:
-
Induce Apoptosis: Treat cells in culture plates with the N-acyl amide for the desired time.[16]
-
Cell Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10-30 minutes.[15]
-
Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 12,000-20,000 x g) for 10-15 minutes at 4°C.[15][18] Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add reaction buffer (containing DTT) and the Caspase-3 substrate (e.g., DEVD-pNA).[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17]
-
Measurement: Read the absorbance at 400-405 nm in a microplate reader.[16][17]
-
Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.
Potential Signaling Pathways in N-acyl Amide Cytotoxicity
N-acyl amides can induce apoptosis through the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[19][20] These pathways converge on the activation of executioner caspases, such as Caspase-3, leading to programmed cell death. Some N-acyl amides may also trigger cell death via ceramide production or calpain activation.[21][22]
Caption: Simplified overview of apoptotic signaling pathways.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different compounds, cell lines, and exposure times.
Table 1: Cytotoxicity of N-acyl Amides in Various Cancer Cell Lines (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) ± SD | Reference |
| Compound A (Example) | MCF-7 (Breast) | MTT | 48 | 15.2 ± 0.4 | [2] |
| Compound A (Example) | AGS (Gastric) | MTT | 48 | 9.9 ± 0.3 | [2] |
| Compound B (Example) | Hep-G2 (Liver) | MTT | 48 | 40.5 ± 1.0 | [2] |
| Compound C (Example) | HL-60 (Leukemia) | MTT | 24 | 1.61 ± 0.11 | [4] |
| Compound C (Example) | K562 (Leukemia) | MTT | 24 | 3.01 ± 0.14 | [4] |
| Cisplatin (Control) | AGS (Gastric) | MTT | 48 | 12.5 ± 0.8 | [2] |
Data are representative and should be replaced with experimental results.
Table 2: Comparative Results from Different Cytotoxicity Assays (at 48h)
Presenting data from multiple assays provides a more complete picture of the cytotoxic mechanism.
| Compound (Conc. µM) | Cell Line | % Viability (MTT) | % Cytotoxicity (LDH) | Fold Increase in Caspase-3 Activity |
| Vehicle Control | A549 | 100% | 0% | 1.0 |
| N-acyl Amide X (10 µM) | A549 | 65% | 25% | 2.5 |
| N-acyl Amide X (25 µM) | A549 | 42% | 55% | 4.8 |
| N-acyl Amide X (50 µM) | A549 | 18% | 80% | 7.2 |
| Staurosporine (1 µM) | A549 | 10% | 85% | 9.5 |
Data are representative and should be replaced with experimental results.
Conclusion
The protocols and guidelines presented here offer a standardized approach to assessing the cytotoxicity of N-acyl amides. By employing a combination of assays that measure different cellular endpoints—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a robust and comprehensive profile of a compound's cytotoxic potential. This information is invaluable for the preclinical evaluation and development of new therapeutic agents.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. mpbio.com [mpbio.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 21. Anandamide-induced cell death in primary neuronal cultures: role of calpain and caspase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Pharmacokinetic Studies of (R)-N-(1-Hydroxypropan-2-yl)palmitamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(1-Hydroxypropan-2-yl)palmitamide is a synthetic compound belonging to the class of N-acyl-amino alcohols. Structurally, it is an amide formed from palmitic acid and (R)-2-amino-1-propanol. This molecule has been identified as a substrate analog inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. By inhibiting PLA2, this compound has the potential to modulate the production of various pro-inflammatory mediators, making it a person of interest for the development of new anti-inflammatory therapeutics.
Given its potential therapeutic applications, understanding the pharmacokinetic profile of this compound is crucial for its development as a drug candidate. This document provides a set of generalized application notes and detailed protocols for conducting preclinical pharmacokinetic studies on this and structurally related compounds.
Hypothetical Signaling Pathway Inhibition
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phospholipase A2 (PLA2) enzyme. PLA2 is responsible for the hydrolysis of phospholipids (B1166683) in the cell membrane, leading to the release of arachidonic acid. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Inhibition of PLA2 by this compound would block the release of arachidonic acid, thereby reducing the production of these inflammatory mediators.
Inhibition of the Phospholipase A2 Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the pharmacokinetic evaluation of novel lipid-based compounds like this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., a mixture of Solutol HS 15, ethanol, and water)
-
Male Sprague-Dawley rats (250-300 g)
-
Intravenous (IV) and oral gavage dosing equipment
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dose Preparation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for IV and 5 mg/mL for oral).
-
Animal Groups: Divide the animals into two groups:
-
Group 1: Intravenous (IV) administration (n=3-5)
-
Group 2: Oral (PO) administration (n=3-5)
-
-
Dosing:
-
Administer the compound to Group 1 via tail vein injection at a dose of 1 mg/kg.
-
Administer the compound to Group 2 via oral gavage at a dose of 5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound analytical standard
-
Internal standard (IS) (e.g., a deuterated analog of the analyte)
-
Rat plasma (blank)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Standard and IS Preparation: Prepare stock solutions of the analytical standard and internal standard in a suitable organic solvent (e.g., methanol).
-
Calibration Standards and Quality Controls: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytical standard into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.
-
-
Data Analysis: Quantify the concentration of this compound in the unknown samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.
Pharmacokinetic Study Workflow
The following diagram illustrates the general workflow for a preclinical pharmacokinetic study.
General workflow for a preclinical pharmacokinetic study.
Data Presentation
The quantitative data obtained from the pharmacokinetic studies should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Plasma Concentrations of this compound in Rats
| Time (h) | Mean Plasma Concentration (ng/mL) ± SD (IV, 1 mg/kg) | Mean Plasma Concentration (ng/mL) ± SD (PO, 5 mg/kg) |
| 0.083 | Data | - |
| 0.25 | Data | Data |
| 0.5 | Data | Data |
| 1 | Data | Data |
| 2 | Data | Data |
| 4 | Data | Data |
| 8 | Data | Data |
| 24 | Data | Data |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | - | Data |
| AUC(0-t) (ngh/mL) | Data | Data |
| AUC(0-inf) (ngh/mL) | Data | Data |
| t1/2 (h) | Data | Data |
| CL (mL/h/kg) | Data | - |
| Vd (L/kg) | Data | - |
| F (%) | - | Data |
Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration), AUC(0-inf) (Area under the plasma concentration-time curve from time 0 to infinity), t1/2 (Half-life), CL (Clearance), Vd (Volume of distribution), F (Bioavailability).
Conclusion
The protocols and workflows outlined in this document provide a comprehensive framework for the preclinical pharmacokinetic evaluation of this compound and other novel lipid-based PLA2 inhibitors. The data generated from these studies are essential for understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and for making informed decisions in the drug development process. Successful characterization of the pharmacokinetic profile will be a critical step in advancing this promising class of anti-inflammatory agents towards clinical application.
Development of Antibodies Against N-acyl Alaninols: Application Notes and Protocols
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the generation and characterization of antibodies targeting N-acyl alaninols. N-acyl alaninols are a class of lipid molecules with potential roles in various biological processes, making them attractive targets for therapeutic and diagnostic development. As small molecules (haptens), N-acyl alaninols are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1][2]
Principle of Antibody Development against Haptens
The core principle behind generating antibodies against small molecules like N-acyl alaninols is to overcome their inherent lack of immunogenicity. This is achieved by covalently coupling the hapten to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] The resulting conjugate presents the N-acyl alaninol molecule in a context that can be recognized by the immune system, leading to the production of antibodies specific to the hapten.
The general workflow for developing anti-N-acyl alaninol antibodies involves:
-
Hapten Synthesis and Activation: Chemical modification of the N-acyl alaninol to introduce a reactive group for conjugation.
-
Hapten-Carrier Conjugation: Covalent linkage of the activated hapten to a carrier protein.
-
Immunization: Inoculation of an animal model (e.g., mice) with the hapten-carrier conjugate to stimulate an immune response.[3][4]
-
Antibody Screening and Isolation: Identification and purification of antibodies with high affinity and specificity for the N-acyl alaninol. For monoclonal antibodies, this involves hybridoma technology.[3][5]
-
Characterization: In-depth analysis of the antibody's binding kinetics and specificity.
Experimental Protocols
Protocol for Hapten Synthesis and Conjugation to Carrier Protein
This protocol describes the synthesis of an N-acyl alaninol derivative with a linker arm for conjugation and its subsequent coupling to KLH (for immunization) and BSA (for screening).
2.1.1 Materials:
-
N-acyl alaninol
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PD-10 desalting columns
2.1.2 Procedure:
-
Activation of N-acyl alaninol:
-
Dissolve N-acyl alaninol in anhydrous DMF.
-
Add 1.5 equivalents of SMCC and 2 equivalents of DIPEA.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the activated N-acyl alaninol-SMCC derivative can be used directly or purified by flash chromatography.
-
-
Conjugation to Carrier Protein (KLH or BSA):
-
Dissolve the carrier protein (KLH or BSA) in PBS at a concentration of 10 mg/mL.
-
Slowly add the activated N-acyl alaninol-SMCC derivative (dissolved in a minimal amount of DMF) to the protein solution at a molar ratio of 50:1 (hapten:protein).
-
Incubate the reaction mixture with gentle stirring at 4°C for 16 hours.
-
Remove unconjugated hapten by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Collect the protein-containing fractions and determine the protein concentration using a Bradford assay.
-
The conjugate is now ready for use in immunization or ELISA.
-
Protocol for Monoclonal Antibody Production
This protocol outlines the generation of monoclonal antibodies using hybridoma technology following immunization with the N-acyl alaninol-KLH conjugate.
2.2.1 Materials:
-
N-acyl alaninol-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
BALB/c mice
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
Hypoxanthine-aminopterin-thymidine (HAT) medium
-
Hypoxanthine-thymidine (HT) medium
-
96-well cell culture plates
2.2.2 Procedure:
-
Immunization:
-
Emulsify the N-acyl alaninol-KLH conjugate with an equal volume of CFA.
-
Immunize 8-week-old female BALB/c mice subcutaneously with 100 µg of the conjugate per mouse.
-
Boost the immunization every 3 weeks with 50 µg of the conjugate emulsified in IFA.
-
Three days before cell fusion, administer a final intravenous boost of 50 µg of the conjugate in PBS.
-
-
Cell Fusion and Hybridoma Production:
-
Euthanize the immunized mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with SP2/0 myeloma cells at a ratio of 5:1 using PEG.
-
Plate the fused cells in 96-well plates containing HAT medium to select for hybridoma cells.[4]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 10-14 days, screen the culture supernatants for the presence of specific antibodies using a competitive ELISA (see Protocol 2.3).
-
-
Cloning and Expansion:
Protocol for Competitive ELISA Screening
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for screening hybridoma supernatants and characterizing the antibodies.
2.3.1 Materials:
-
N-acyl alaninol-BSA conjugate
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma supernatant or purified antibody
-
Free N-acyl alaninol (as competitor)
-
Horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
2.3.2 Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with 100 µL of N-acyl alaninol-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Competition:
-
In a separate plate, pre-incubate the hybridoma supernatant (or a fixed concentration of purified antibody) with varying concentrations of free N-acyl alaninol for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add 100 µL of HRP-conjugated anti-mouse IgG antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the concentration of free N-acyl alaninol.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a developed anti-N-acyl alaninol monoclonal antibody, based on typical results for anti-hapten antibodies.[6]
| Parameter | Value | Method |
| Antibody Isotype | IgG1, kappa | Isotyping ELISA |
| Affinity (Kd) | 1.5 x 10⁻⁸ M | Surface Plasmon Resonance |
| ELISA IC50 | 15 ng/mL | Competitive ELISA |
| Limit of Detection (LOD) | 0.5 ng/mL | Competitive ELISA |
| Cross-Reactivity | ||
| N-myristoyl alaninol | 100% | Competitive ELISA |
| N-lauroyl alaninol | 85% | Competitive ELISA |
| N-palmitoyl alaninol | 60% | Competitive ELISA |
| N-acyl homoserine lactone | < 1% | Competitive ELISA |
| Alaninol | < 0.1% | Competitive ELISA |
Visualizations
Experimental Workflow for Immunogen Preparation
Caption: Workflow for the synthesis of N-acyl alaninol immunogen and screening antigen.
Principle of Competitive ELISA for N-acyl Alaninol Detection
Caption: Schematic of the competitive ELISA for detecting N-acyl alaninols.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Monoclonal Antibody Production | Leading Techniques & Processes Explained [evitria.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping users to identify potential causes and implement effective solutions.
| Problem Encountered | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inefficient activation of palmitic acid. | Use a more effective coupling agent such as DCC/DMAP, HOBt/EDC, or convert palmitic acid to its more reactive acid chloride. |
| Low reaction temperature. | While initial mixing might be at 0°C to control the exothermic reaction, allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40-50°C) to ensure completion. | |
| Poor solubility of reactants. | Select a solvent in which both palmitic acid and (R)-2-amino-1-propanol are soluble. Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) are common choices. | |
| Steric hindrance. | Although less likely with these reactants, steric factors can slow down the reaction. Increasing the reaction time or using a less bulky base (if applicable) may help. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of N-acylurea byproduct (if using DCC). | If using DCC, the addition of HOBt can suppress the formation of the N-acylurea byproduct. Proper purification by column chromatography is also essential. |
| Unreacted starting materials. | Ensure the use of appropriate stoichiometric ratios. A slight excess of the amine can sometimes drive the reaction to completion. Monitor the reaction progress using TLC. | |
| Decomposition of reactants or product. | Avoid excessively high temperatures and prolonged reaction times. If preparing the acyl chloride, ensure it is used immediately as it can be sensitive to moisture. | |
| Racemization of the Chiral Center | Harsh reaction conditions. | Avoid using strong bases or high temperatures that could lead to racemization of the chiral amine.[1] Peptide coupling reagents are generally preferred as they offer milder reaction conditions. |
| Inappropriate work-up procedure. | Use mild acidic and basic washes during the work-up to remove unreacted starting materials and byproducts without affecting the stereochemistry of the product. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product is an oil or wax, making handling difficult. | Attempt to crystallize the product from a suitable solvent system. If it remains an oil, high-vacuum drying can remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the amidation reaction between palmitic acid and (R)-2-amino-1-propanol. This typically involves the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
Q2: How can I activate the palmitic acid for the reaction?
A2: There are several effective methods to activate palmitic acid:
-
Acid Chloride Formation: Convert palmitic acid to palmitoyl (B13399708) chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive towards the amine.
-
Peptide Coupling Agents: Use coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), or use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with HOBt. These reagents facilitate amide bond formation under mild conditions.
Q3: What are the critical parameters to control to maximize the yield?
A3: To maximize the yield, you should focus on:
-
Stoichiometry: The molar ratio of reactants is crucial. Using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion.
-
Reaction Temperature: Control of temperature is important to prevent side reactions.[1] It is often recommended to start the reaction at a lower temperature (0°C) and then allow it to warm to room temperature.
-
Solvent: The choice of an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is important for solubility and reactivity.
-
Purity of Reagents: Ensure that the starting materials and solvent are pure and dry, as moisture can hydrolyze the activated acid species.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for TLC would be a mixture of hexane (B92381) and ethyl acetate (B1210297).
Q5: What is the best way to purify the final product?
A5: The most common method for purification is flash column chromatography on silica (B1680970) gel. A gradient elution with a solvent system like hexane/ethyl acetate will typically allow for the separation of the desired product from unreacted starting materials and any byproducts.
Experimental Protocols
Protocol 1: Synthesis via Palmitoyl Chloride
-
Preparation of Palmitoyl Chloride:
-
In a round-bottom flask, dissolve palmitic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting palmitoyl chloride is typically used immediately in the next step.
-
-
Amidation Reaction:
-
Dissolve (R)-2-amino-1-propanol (1.2 equivalents) and a non-nucleophilic base like triethylamine (B128534) (1.5 equivalents) in anhydrous DCM in a separate flask, and cool the mixture to 0°C in an ice bath.
-
Add the freshly prepared palmitoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Synthesis using DCC/DMAP Coupling
-
Reaction Setup:
-
Dissolve palmitic acid (1 equivalent), (R)-2-amino-1-propanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Coupling Agent:
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture with stirring.
-
Maintain the temperature at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 18-24 hours.
-
-
Work-up and Purification:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Signaling Pathway (Illustrative)
While there isn't a signaling pathway directly involved in the chemical synthesis, we can illustrate the logical relationship of factors affecting the reaction yield.
Caption: Factors influencing the yield of the amidation reaction.
References
Technical Support Center: Overcoming Solubility Challenges with N-palmitoyl-R-alaninol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-palmitoyl-R-alaninol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-palmitoyl-R-alaninol is not dissolving in my aqueous buffer. Why is this happening?
A1: N-palmitoyl-R-alaninol is a lipophilic molecule, meaning it has poor solubility in aqueous solutions like buffers and cell culture media. Its long palmitoyl (B13399708) chain makes it inherently hydrophobic. Direct addition of the powder to an aqueous environment will likely result in clumping and failure to dissolve.
Q2: I've dissolved N-palmitoyl-R-alaninol in an organic solvent, but it precipitates when I add it to my cell culture medium. What can I do to prevent this?
A2: This is a common issue known as "crashing out" of solution. It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble. The rapid change in solvent polarity causes the compound to precipitate.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit of N-palmitoyl-R-alaninol in the final aqueous medium. Try lowering the final concentration.
-
Optimize the Dilution Method: Instead of adding your aqueous medium to the concentrated stock, add the stock solution dropwise to the vortexing aqueous medium. This rapid dispersion can help prevent localized high concentrations and precipitation.
-
Use a Carrier Protein: Complexing N-palmitoyl-R-alaninol with a carrier protein like bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells in culture.
-
Maintain a Low Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium is as low as possible (typically <0.5% v/v) to minimize solvent-induced precipitation and cytotoxicity.
Q3: What is the best organic solvent to use for making a stock solution of N-palmitoyl-R-alaninol?
A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for dissolving lipophilic compounds like N-palmitoyl-R-alaninol to create concentrated stock solutions. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to the solvent.
Q4: I am observing cytotoxicity in my cell-based assays. Could this be related to the solubility of N-palmitoyl-R-alaninol?
A4: Yes, cytotoxicity can be a consequence of poor solubility. Precipitated compound can cause physical stress to cells. Additionally, high concentrations of organic solvents used to dissolve the compound can be toxic to cells. Using a carrier protein like BSA can help mitigate these issues by improving solubility and reducing the required solvent concentration.
Data Presentation: Solubility of N-palmitoyl-alaninol Analogs
| Solvent | Solubility of N-palmitoyl-L-alanine | Notes |
| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL (101.77 mM)[1] | Sonication may be required to fully dissolve the compound. Use of anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Ethanol | Soluble | Specific quantitative data is limited, but it is generally considered soluble in ethanol. |
| Water | Insoluble/Slightly Soluble | As a lipophilic molecule, solubility in water is very low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of N-palmitoyl-R-alaninol in DMSO.
Materials:
-
N-palmitoyl-R-alaninol powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of N-palmitoyl-R-alaninol is approximately 327.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 327.5 g/mol * 1000 mg/g = 3.275 mg
-
Weigh the N-palmitoyl-R-alaninol powder: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.275 mg of N-palmitoyl-R-alaninol powder into the tube.
-
Add the solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aiding Dissolution (Optional): If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm the solution in a 37°C water bath for a short period. Allow the solution to return to room temperature before use.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL). Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Solubilization using a Bovine Serum Albumin (BSA) Carrier
This protocol describes how to prepare N-palmitoyl-R-alaninol complexed with fatty acid-free BSA for delivery in cell culture experiments.
Materials:
-
N-palmitoyl-R-alaninol stock solution in ethanol or DMSO (e.g., 10 mM from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
Prepare a BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium or PBS. Gently warm to 37°C to aid dissolution. Sterile filter the solution using a 0.22 µm filter.
-
Complexation: a. In a sterile tube, place a volume of the 10% BSA solution. b. While vortexing the BSA solution, slowly add the N-palmitoyl-R-alaninol stock solution to achieve the desired molar ratio (a common starting point is a 3:1 to 6:1 molar ratio of N-palmitoyl-R-alaninol to BSA).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for the complex to form.
-
Dilution: The prepared N-palmitoyl-R-alaninol-BSA complex can now be diluted in your complete cell culture medium to the final desired working concentration.
-
Controls: Prepare a vehicle control by adding the same volume of the organic solvent (e.g., ethanol or DMSO) to the BSA solution without the N-palmitoyl-R-alaninol.
Mandatory Visualizations
Signaling Pathways
N-acyl amino acids, including N-palmitoyl-R-alaninol, are known to interact with G protein-coupled receptors (GPCRs), such as GPR55 and GPR119.[2][3][4][5][6] Activation of these receptors can lead to the modulation of various downstream signaling cascades.
Caption: N-palmitoyl-R-alaninol signaling pathways via GPCRs.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with N-palmitoyl-R-alaninol.
Caption: Workflow for troubleshooting solubility issues.
References
- 1. N-Palmitoyl L-alanine | 有机凝胶剂 | MCE [medchemexpress.cn]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 - Wikipedia [en.wikipedia.org]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for N-Acyl Amide Detection
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the detection of N-acyl amides using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during sample preparation, LC-MS/MS analysis, and data interpretation for N-acyl amides.
Sample Preparation
Question: What is the recommended method for extracting N-acyl amides from biological tissues (e.g., brain, liver)?
Answer: A modified Bligh-Dyer liquid-liquid extraction is a widely used and effective method. This technique involves homogenizing the tissue sample in a chloroform:methanol (B129727):water mixture. This partitions the lipophilic N-acyl amides into the organic (chloroform) phase, efficiently separating them from more polar, interfering molecules.[1] To maintain sample integrity, it is crucial to keep samples on ice throughout the extraction process to minimize enzymatic degradation.[1]
Question: How can I minimize the degradation of N-acyl amides during sample preparation?
Answer: N-acyl amides are susceptible to enzymatic degradation, particularly by fatty acid amide hydrolase (FAAH). To prevent this, work quickly and maintain low temperatures throughout the process.[1] Immediately snap-freezing tissue samples in liquid nitrogen after collection is highly recommended.[1] All subsequent steps, such as homogenization and extraction, should be performed on ice.[1] The addition of FAAH or general protease inhibitors to the extraction solvent can provide further protection against degradation.[1]
Question: What are the best practices for preparing serum or plasma samples?
Answer: For plasma, blood should be collected in tubes containing an anticoagulant like EDTA and centrifuged within 30 minutes.[1] For serum, allow whole blood to clot at room temperature for approximately 20-30 minutes before centrifugation at low speed (e.g., 720 x g) at 4°C.[1] After centrifugation, the resulting plasma or serum should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] A common next step is protein precipitation using a cold organic solvent such as methanol or acetonitrile.[1][2]
Question: My sample matrix is very complex. What cleanup strategies can I use?
Answer: For complex matrices, solid-phase extraction (SPE) is a highly effective cleanup technique.[3] C18 or C8 SPE columns can be used to bind the N-acyl amides while salts and other polar impurities are washed away.[2] The analytes are then eluted with an organic solvent. This multi-stage cleanup, combining liquid-liquid or protein precipitation with SPE, significantly reduces matrix effects and improves analytical sensitivity.[3]
LC-MS/MS Analysis
Question: How do I optimize electrospray ionization (ESI) source parameters for better sensitivity?
Answer: Optimizing ESI source parameters is critical for achieving a strong and stable signal. Key parameters to adjust include:
-
Capillary/Sprayer Voltage: Applying an optimal voltage is crucial for efficient ionization. Too low a voltage results in poor ionization, while too high a voltage can cause signal instability (corona discharge) or in-source fragmentation.[4][5] A typical starting range for positive mode is 3–5 kV.[4]
-
Nebulizer Gas Pressure: This gas helps form a fine spray of droplets. Higher pressure leads to smaller droplets and more efficient desolvation, but excessive pressure can cause ion suppression.[4]
-
Drying Gas/Desolvation Temperature: A higher temperature aids in solvent evaporation, leading to better ionization. However, excessively high temperatures can cause thermal degradation of unstable N-acyl amides.[4] A common range is 250–450°C.[4]
-
Source Geometry: The position of the ESI probe relative to the mass spectrometer inlet should be optimized to maximize ion transmission.[5]
Question: I am observing poor peak shape (tailing or fronting) for my analytes. What are the likely causes?
Answer: Poor peak shape can be caused by several factors. If all peaks are tailing, it may indicate a partial blockage of the column inlet frit or extra-column volume from poorly connected fittings.[1][6] If only some peaks are affected, it could be due to secondary interactions between the analyte and the column's stationary phase.[6] Peak fronting is often a sign of column overload. To troubleshoot, consider reducing the injection volume or sample concentration, ensuring the injection solvent is not significantly stronger than the mobile phase, and checking all fittings for proper connection.[6]
Question: What is the best way to optimize collision energy (CE) for N-acyl amide fragmentation in MS/MS?
Answer: Collision energy must be optimized for each specific N-acyl amide and instrument to achieve maximum sensitivity in Multiple Reaction Monitoring (MRM) mode.[7][8] A collision energy optimization experiment involves infusing a standard solution of the target analyte and systematically ramping the CE while monitoring the intensity of the desired product ion.[8] Plotting the fragment ion intensity against the collision energy generates a breakdown curve, and the peak of this curve indicates the optimal CE.[8] Note that different fragment ion types (e.g., b-ions vs. y-ions) may require different optimal collision energies.[7] Using normalized collision energy (NCE) can help apply appropriate energy across a range of m/z values.[9]
Question: Why is my signal intensity low or inconsistent?
Answer: Low or inconsistent signal can stem from issues in sample preparation, chromatography, or the MS source.
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, suppressing its signal.[3] Improve sample cleanup or chromatographic separation to mitigate this.
-
Poor Ionization: Suboptimal ESI source parameters or mobile phase composition can lead to inefficient ionization.[3][4] Ensure the mobile phase pH is suitable for protonating (positive mode) or deprotonating (negative mode) your analyte. Additives like 0.1% formic acid are common for positive mode ESI.[3][4]
-
In-Source Fragmentation: Setting the voltages in the ion source too high can cause the N-acyl amide to fragment before it reaches the mass analyzer, reducing the precursor ion signal.[10]
Data Interpretation
Question: I am seeing unexpected ions in my mass spectra. What could they be?
Answer: Unexpected ions are common and can arise from several sources:
-
Adducts: In ESI, it is common for analytes to form adducts with ions present in the mobile phase or sample matrix. Common adducts in positive mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[11] In negative mode, you might see formate (B1220265) ([M+HCOO]⁻) or chloride ([M+Cl]⁻) adducts.[11]
-
In-Source Fragments: As mentioned, high source voltages can cause fragmentation. These fragments may be misinterpreted as other endogenous compounds.[10]
-
Contaminants: Impurities from solvents, plasticware (e.g., erucamide, a slip agent), or the sample itself can appear in the spectra.[12]
Quantitative Data Summary
Table 1: Typical ESI Source Parameters for N-Acyl Amide Analysis
| Parameter | Recommended Range (Positive Mode) | Recommended Range (Negative Mode) | Potential Issue if Not Optimized |
| Capillary Voltage | 3.0 – 5.0 kV[4] | -2.5 to -4.0 kV[4] | Poor ionization efficiency; signal instability (discharge).[4][5] |
| Nebulizer Gas Pressure | 20 – 60 psi[4] | 20 – 60 psi | Inefficient droplet formation; ion suppression.[4] |
| Desolvation Temperature | 250 – 450 °C[4] | 250 – 450 °C | Incomplete desolvation; thermal degradation of analyte.[4] |
| Cone/Nozzle Voltage | 20 - 60 V | -20 to -60 V | In-source fragmentation if too high.[10] |
Table 2: Common Adducts in ESI Mass Spectrometry
| Ionization Mode | Adduct Ion | Mass Difference (Da) | Common Source |
| Positive | [M+H]⁺ | +1.0078 | Protonation from acidic mobile phase.[11][13] |
| [M+NH₄]⁺ | +18.0334 | Ammonium salts in mobile phase (e.g., ammonium formate).[11][12] | |
| [M+Na]⁺ | +22.9898 | Sodium contamination from glassware or reagents.[11][12] | |
| [M+K]⁺ | +38.9637 | Potassium contamination.[11][12] | |
| Negative | [M-H]⁻ | -1.0078 | Deprotonation in basic/neutral mobile phase.[11][13] |
| [M+Cl]⁻ | +34.9688 | Halogenated solvents or salt contamination.[11] | |
| [M+HCOO]⁻ | +45.0000 | Formic acid in mobile phase.[11] | |
| [M+CH₃COO]⁻ | +59.0000 | Acetic acid or acetate (B1210297) salts in mobile phase.[11] |
Experimental Protocols
Protocol 1: Extraction of N-Acyl Amides from Tissue (Modified Bligh-Dyer)
-
Homogenization: Weigh 50-100 mg of frozen tissue and place it in a glass homogenizer on ice. Add 2 mL of a cold chloroform:methanol mixture (2:1, v/v). Homogenize thoroughly until no visible tissue fragments remain.
-
Phase Separation: Transfer the homogenate to a glass tube. Add 0.5 mL of water to the mixture to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water). Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic phase, which contains the N-acyl amides, using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[1]
Protocol 2: Collision Energy Optimization for a Target N-Acyl Amide
-
Sample Preparation: Prepare a standard solution of the target N-acyl amide (e.g., 1 µg/mL) in the initial mobile phase.
-
Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
MS Setup: Set up the mass spectrometer to operate in the appropriate ion mode (positive or negative). Select the precursor ion (e.g., [M+H]⁺) of your N-acyl amide in the first quadrupole (Q1).
-
Product Ion Scan: Perform a product ion scan to identify the major fragment ions of your analyte at a moderate collision energy (e.g., 20-30 eV). Select the most intense and specific fragment ion for monitoring in the third quadrupole (Q3).
-
CE Ramp Method: Create an experiment where you monitor the selected MRM transition (precursor ion > product ion) while ramping the collision energy over a relevant range (e.g., 5 to 60 eV) in small increments (e.g., 2 eV).[8]
-
Data Analysis: Acquire data across the full CE range. Plot the intensity of the product ion against the corresponding collision energy value. The CE that yields the highest intensity is the optimal value for that specific transition on your instrument.[8]
Visual Guides and Workflows
Caption: General workflow for N-acyl amide analysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: Relationship of ESI parameters to ionization.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Thueringer Entomologenverband [ento.gentaur.de]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 12. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 13. support.waters.com [support.waters.com]
Technical Support Center: Troubleshooting Low Recovery of N-Acyl Alaninols During Extraction
Welcome to the technical support center for the extraction of N-acyl alaninols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low recovery during liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: My recovery of N-acyl alaninol is consistently low. What are the most common causes?
Low recovery of N-acyl alaninols is a frequent challenge stemming from their amphiphilic nature—possessing both a long, hydrophobic acyl tail and a more polar alaninol headgroup. The most common issues include:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent does not adequately match the analyte, leading to poor partitioning from the sample matrix.[1][2]
-
Incorrect pH of the Aqueous Phase: The pH can influence the charge state of trace impurities or the analyte itself, affecting its solubility and partitioning behavior.
-
Emulsion Formation: Due to their surfactant-like properties, N-acyl alaninols can promote the formation of stable emulsions between the aqueous and organic layers, trapping the analyte at the interface.[3]
-
Incomplete Phase Separation: Difficulty in cleanly separating the organic and aqueous phases can lead to a physical loss of the organic layer containing the product.
-
Analyte Degradation: The amide bond could be susceptible to hydrolysis under harsh acidic or basic conditions, or unsaturated acyl chains could be prone to oxidation.[4]
Q2: How should I select the appropriate organic solvent for extraction?
The guiding principle is "like dissolves like." N-acyl alaninols are largely hydrophobic due to the long acyl chain, so a nonpolar or moderately polar solvent is typically most effective.[5] The optimal choice depends on the specific acyl chain length and the complexity of the sample matrix.
-
For Highly Hydrophobic N-Acyl Alaninols (e.g., C16, C18): Nonpolar solvents like hexane (B92381) or chloroform (B151607) are often effective.
-
For Shorter Chain N-Acyl Alaninols: A more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) may improve recovery.
-
Complex Matrices: A multi-step extraction or a solvent system like chloroform/methanol (B129727) (used in Folch or Bligh-Dyer methods for lipids) might be necessary to efficiently extract the analyte while leaving behind more polar contaminants.[6]
Q3: What is the role of pH and how can I optimize it for my extraction?
While N-acyl alaninols are generally neutral, the pH of the aqueous phase is critical for controlling the solubility of other components in the sample matrix that might interfere with the extraction.[7] For N-acyl amino acids, which have a carboxylic acid group, adjusting the pH to be 2 units below the pKa is crucial to neutralize the molecule and drive it into the organic phase.[1] For N-acyl alaninols, which lack the carboxylic acid, pH adjustment is primarily used to suppress emulsion formation or precipitate interfering compounds like proteins.[8][9]
Q4: I have a persistent emulsion between my aqueous and organic layers. How can I resolve this?
Emulsion formation is a very common problem.[3] Here are several techniques to break an emulsion, starting with the gentlest methods:
-
Time and Gentle Agitation: Allow the separatory funnel to sit undisturbed for up to an hour. Gently swirling the funnel or tapping the side of the glass can help the layers coalesce.[8]
-
"Salting Out": Add saturated sodium chloride (brine) to the mixture and gently invert. This increases the ionic strength and polarity of the aqueous phase, forcing the organic droplets to separate.[3][10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion by physically forcing the denser and lighter phases apart.[11][12]
-
Filtration: Pass the entire mixture through a plug of glass wool or phase separation paper. This can physically disrupt the emulsion layer.[10][13]
-
Add a Different Solvent: Adding a small amount of a different organic solvent (e.g., a splash of methanol) can alter the properties of the organic phase and help break the emulsion.[3][13]
-
Ultrasonic Bath: Sonication can provide the energy needed to disrupt the dispersed droplets and promote phase separation.[8]
Q5: Could my analyte be degrading during extraction or storage?
Yes, degradation is a possibility. The amide bond in N-acyl alaninols can be susceptible to hydrolysis under excessively strong acidic or basic conditions, especially if combined with high heat.[4] If the acyl chain is unsaturated (e.g., oleoyl), it is also vulnerable to oxidation. To minimize degradation, avoid harsh pH conditions, work at room temperature or below, and consider blanketing the sample with an inert gas like nitrogen or argon if oxidation is a concern.
Data Presentation
Table 1: Solvent Selection Guide for N-Acyl Alaninol Extraction
This table provides a guide to common extraction solvents, their relative polarities, and their typical applications in the extraction of amphiphilic lipids like N-acyl alaninols.
| Solvent | Polarity Index | Dielectric Constant | Suitability for N-Acyl Alaninols | Notes |
| n-Hexane | 0.1 | 1.88 | High | Excellent for very long-chain, nonpolar analytes. Highly effective at excluding polar impurities. |
| Chloroform | 4.1 | 4.81 | High | Good general-purpose solvent for lipids. Often used in combination with methanol. Denser than water. |
| Dichloromethane (DCM) | 3.1 | 9.08 | High | A good alternative to chloroform with slightly higher polarity. Effective for a broad range of lipids. Denser than water. |
| Ethyl Acetate | 4.4 | 6.02 | Moderate | Suitable for shorter-chain or slightly more functionalized N-acyl alaninols. May co-extract more impurities than less polar solvents. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 4.50 | Moderate | A safer alternative to diethyl ether. Forms clean phase separations and is less prone to emulsion formation than other ethers. |
| Methanol/Chloroform Mixtures | Variable | Variable | High | Used in classic lipid extraction methods (e.g., Folch, Bligh-Dyer).[6] Very effective for extracting lipids from complex biological tissues by disrupting protein-lipid interactions. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) from an Aqueous Sample
This protocol provides a general workflow for extracting N-acyl alaninols from a simple aqueous matrix (e.g., reaction mixture, buffer).
Materials:
-
Separatory funnel
-
Selected organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Collection flask
-
Rotary evaporator
Procedure:
-
Preparation: Transfer the aqueous sample containing the N-acyl alaninol to a separatory funnel.
-
First Extraction: Add an equal volume of the selected organic solvent to the funnel.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation; gentle inversions are often sufficient.[3]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide (FAQ Q4).
-
Collection: Carefully drain the lower organic layer into a clean, dry collection flask. If your solvent is less dense than water (e.g., ethyl acetate), drain the lower aqueous layer and pour the upper organic layer out through the top of the funnel.
-
Repeat Extraction: Return the aqueous layer to the funnel and repeat the extraction (steps 2-5) two more times with fresh portions of the organic solvent. Combine all organic extracts in the same flask.
-
Washing: Add a small volume of brine to the combined organic extracts in the separatory funnel and perform a gentle wash to remove residual water and water-soluble impurities. Drain the organic layer.
-
Drying: Dry the organic extract by adding a small amount of anhydrous sodium sulfate. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing.
-
Concentration: Filter the dried organic extract to remove the sodium sulfate and concentrate the solvent using a rotary evaporator to obtain the crude N-acyl alaninol.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup and Isolation
SPE is an excellent alternative to LLE, especially for complex samples, as it often prevents emulsion formation.[10] This protocol is adapted for a hydrophobic molecule like an N-acyl alaninol using a reversed-phase (C18) cartridge.[14][15]
Materials:
-
Reversed-phase C18 SPE cartridge
-
Methanol (or Acetonitrile) for conditioning
-
Deionized water (acidified with 0.1% formic acid, optional) for equilibration
-
Wash solvent (e.g., 5-10% Methanol in water)
-
Elution solvent (e.g., Methanol, Acetonitrile, or Chloroform/Methanol 9:1)
-
SPE vacuum manifold (optional, but recommended)
Procedure:
-
Sample Pre-treatment: If your sample is in an organic solvent, evaporate it and reconstitute in a minimal volume of a weak, aqueous solvent (e.g., 10% methanol in water) to ensure it binds to the C18 sorbent.[14]
-
Cartridge Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge to wet and activate the sorbent. Do not allow the sorbent to go dry.[14]
-
Cartridge Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge. Ensure the sorbent bed does not dry out before loading the sample.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., ~1 mL/min). Collect the flow-through in case the analyte did not bind.
-
Washing: Wash the cartridge with 1-2 cartridge volumes of the weak wash solvent (e.g., 5-10% methanol in water) to remove salts and highly polar impurities. Collect this fraction.
-
Elution: Elute the N-acyl alaninol with 1-2 cartridge volumes of a strong organic solvent (e.g., 100% methanol or a chloroform/methanol mixture).[15] Collect the eluate in a clean tube. This fraction should contain your purified product.
-
Concentration: Evaporate the elution solvent under a gentle stream of nitrogen or using a rotary evaporator to yield the purified N-acyl alaninol.
Visualization
Troubleshooting Workflow for Low Extraction Recovery
The following diagram outlines a logical workflow to diagnose and solve the root cause of low N-acyl alaninol recovery.
A troubleshooting workflow for diagnosing low recovery during N-acyl alaninol extraction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scielo.br [scielo.br]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 10. biotage.com [biotage.com]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of N-palmitoyl-R-alaninol in Solution
Welcome to the technical support center for N-palmitoyl-R-alaninol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of N-palmitoyl-R-alaninol during your experiments. Given the limited publicly available stability data for this specific molecule, this guide is built upon established principles of lipid chemistry and data from structurally similar compounds, such as N-acyl ethanolamines and ceramides.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of N-palmitoyl-R-alaninol.
Q1: What is N-palmitoyl-R-alaninol and why is its stability in solution a concern?
N-palmitoyl-R-alaninol is a lipid molecule consisting of palmitic acid, a saturated fatty acid, linked to the amino acid derivative R-alaninol via an amide bond. Like many lipid-based compounds, its stability in solution is a critical factor for experimental reproducibility. Degradation can alter its physicochemical properties and biological activity, leading to inconsistent and unreliable results. The primary stability concerns for this molecule are hydrolysis of the amide bond and potential oxidation if impurities are present.[1][2]
Q2: What are the primary degradation pathways for N-palmitoyl-R-alaninol in solution?
The two main potential degradation pathways are:
-
Hydrolysis: The amide bond in N-palmitoyl-R-alaninol can be broken down by water, a process that can be accelerated by acidic or basic conditions, leading to the formation of palmitic acid and R-alaninol.[3][4] While the amide bond is generally more stable than an ester bond, hydrolysis can occur over time, especially under non-neutral pH conditions or in the presence of contaminating enzymes.[5]
-
Oxidation: Since the palmitoyl (B13399708) group is a saturated fatty acid chain, it is not susceptible to oxidation.[6] However, if the sample contains unsaturated lipid impurities, or if the experimental system generates reactive oxygen species, these can lead to the formation of oxidation byproducts.[1]
Q3: What are the ideal storage conditions for stock solutions of N-palmitoyl-R-alaninol?
To ensure long-term stability, stock solutions should be stored with the following considerations:
-
Temperature: Store at -20°C or, for longer-term storage, at -80°C.[1][7][8]
-
Solvent: Use high-purity (HPLC or MS-grade) anhydrous organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[8][9]
-
Atmosphere: To prevent oxidation of any potential impurities and maintain solvent integrity, overlay the solution with an inert gas like argon or nitrogen before sealing.[1][7][9]
-
Container: Use glass vials with PTFE-lined caps (B75204) to avoid leaching of plasticizers.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade lipids.[1][9] It is highly recommended to aliquot stock solutions into single-use volumes.
Q4: How should I prepare aqueous solutions of N-palmitoyl-R-alaninol for experiments?
N-palmitoyl-R-alaninol is expected to have low solubility in aqueous buffers. A common procedure for similar sparingly soluble lipids is to first dissolve the compound in a minimal amount of an organic solvent (e.g., ethanol or DMSO) and then slowly add this stock solution to the aqueous buffer of choice with vortexing.[8] Be aware that high concentrations may lead to precipitation. It is not recommended to store N-palmitoyl-R-alaninol in aqueous solutions for extended periods due to the risk of hydrolysis.[1] Prepare these solutions fresh before each experiment.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or variable experimental results. | 1. Degradation of stock solution: The compound may have degraded due to improper storage (temperature, air exposure) or multiple freeze-thaw cycles.[1][9]2. Solvent Impurity: The organic solvent used may contain peroxides or other reactive impurities that degrade the compound.[9] | 1. Verify Stock Integrity: Analyze the stock solution using HPLC or LC-MS to check for purity. A single sharp peak indicates high purity, while multiple peaks suggest degradation.[9]2. Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment.3. Use High-Purity Solvents: Purchase high-purity, peroxide-free solvents and store them properly under an inert atmosphere. |
| Low or no observed biological activity. | 1. Compound Degradation: The active compound may have hydrolyzed into palmitic acid and R-alaninol.2. Precipitation: The compound may have precipitated out of the aqueous solution or cell culture medium upon dilution.3. Sub-optimal Concentration: The concentration used may be too low to elicit a biological response.4. Bioavailability Issues: In cell-based assays, the compound may bind to proteins in the serum, reducing its availability to the cells.[9] | 1. Confirm Compound Integrity: Check the purity of the stock solution as described above.2. Check for Precipitation: Visually inspect the final aqueous solution for any precipitate. Centrifuge a small amount to check for a pellet. Consider using a vehicle with better solubilizing properties if needed.3. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal effective concentration for your specific model.[9]4. Optimize Assay Conditions: Consider reducing the serum concentration during treatment if binding is suspected. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | 1. Hydrolysis: A peak corresponding to the mass of palmitic acid may appear.2. Solvent Contaminants: Impurities from the solvent or sample preparation may be present.3. Oxidation Products: If unsaturated impurities are present, oxidation products may form. | 1. Mass Analysis: Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to potential degradation products (e.g., palmitic acid).2. Run Blanks: Analyze a "solvent blank" (the solvent without the compound) and a "process blank" (a sample taken through the entire preparation process without the compound) to identify background contaminants.3. Inert Atmosphere: Ensure all storage and handling steps are performed under an inert atmosphere to minimize oxidation.[7] |
Experimental Protocols
Protocol: Assessment of N-palmitoyl-R-alaninol Stability by HPLC-MS
This protocol provides a framework for evaluating the stability of N-palmitoyl-R-alaninol under various conditions.
1. Materials and Reagents:
-
N-palmitoyl-R-alaninol (solid)
-
HPLC or MS-grade organic solvent (e.g., ethanol, methanol)
-
HPLC or MS-grade water and acetonitrile
-
Formic acid (for mobile phase)
-
Buffers of desired pH (e.g., PBS pH 7.4, citrate (B86180) buffer pH 5)
-
Internal Standard (IS): A structurally similar, stable compound not present in the sample, such as N-heptadecanoyl-R-alaninol (if available) or another odd-chain N-acyl amino alcohol.
-
Autosampler vials
2. Preparation of Stock Solutions:
-
Prepare a primary stock solution of N-palmitoyl-R-alaninol (e.g., 1 mg/mL) in the chosen organic solvent.
-
Prepare a primary stock solution of the Internal Standard in the same solvent.
-
From these, prepare a working stock solution containing both N-palmitoyl-R-alaninol (e.g., 100 µg/mL) and the IS (e.g., 10 µg/mL).
3. Stability Study Setup:
-
For each condition to be tested (e.g., PBS at 4°C, PBS at 37°C, citrate buffer at 37°C), aliquot the buffer into several vials.
-
Spike the buffer in each vial with the working stock solution to achieve the desired final concentration of N-palmitoyl-R-alaninol (e.g., 1 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Prepare a "Time 0" sample immediately by taking an aliquot from one of the freshly prepared solutions and quenching it (e.g., by adding a 3-fold excess of cold acetonitrile) to precipitate proteins and stop degradation. Store at -80°C until analysis.
-
Incubate the remaining vials under the desired conditions (e.g., 37°C water bath).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial, quench the reaction as described for the Time 0 sample, and store at -80°C.
4. Sample Analysis by HPLC-MS:
-
Thaw all samples (including Time 0) and centrifuge to pellet any precipitate.
-
Transfer the supernatant to autosampler vials.
-
Analyze the samples using a suitable reversed-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient from, for example, 60% B to 100% B over 10-15 minutes.
-
MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the protonated molecular ions [M+H]+ of N-palmitoyl-R-alaninol, the internal standard, and the potential hydrolysis product, palmitic acid.
-
5. Data Analysis:
-
Calculate the peak area ratio of N-palmitoyl-R-alaninol to the internal standard for each time point.
-
Normalize the results to the Time 0 sample (set to 100%).
-
Plot the percentage of remaining N-palmitoyl-R-alaninol against time for each condition to determine its stability profile.
Visualizations
Caption: Primary degradation pathway for N-palmitoyl-R-alaninol.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. jackwestin.com [jackwestin.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Low-Abundance N-Acyl-L-Alaninols
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols for the method refinement of quantifying low-abundance N-acyl-L-alaninols (NAALs).
I. Troubleshooting & FAQs
This section addresses common issues encountered during the quantification of NAALs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Performance Issues
Q1: I am observing no signal or a very low signal-to-noise (S/N) ratio for my target NAALs. What are the potential causes and solutions?
A1: Low or absent signal is a frequent challenge when measuring low-abundance analytes. A systematic approach from sample to detector is recommended for troubleshooting.
-
Sample Preparation: Inefficient extraction can lead to low analyte concentration. Ensure your lipid extraction protocol is optimized and validated for NAALs. Consider if the analyte is degrading during preparation; work on ice and use antioxidants if necessary.
-
LC System: Check for basic issues such as leaks, incorrect mobile phase composition, or a clogged in-line filter. Ensure the column is properly equilibrated and has not exceeded its lifetime.
-
Ion Source & MS Settings:
-
Ionization Efficiency: NAALs are typically analyzed in negative ion mode via electrospray ionization (ESI). Optimize source parameters like spray voltage, gas flows (nebulizer, heater, curtain gas), and source temperature. Inappropriately high temperatures can cause in-source fragmentation, reducing the precursor ion signal.[1]
-
MS Parameters: Verify that the correct Multiple Reaction Monitoring (MRM) transitions are being used for your specific NAAL and that the collision energy and declustering potential are optimized for maximum fragment ion intensity.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte. This is a major issue in biological samples like plasma or brain tissue.[2] The most effective solution is to use a stable isotope-labeled (SIL) internal standard for each analyte.
-
Q2: My chromatographic peaks are broad, tailing, or splitting. How can I improve peak shape?
A2: Poor peak shape compromises resolution and integration accuracy.
-
Column Health: Contamination at the head of the column or a void can cause split peaks. Try flushing the column or replacing it if it's old. Using a guard column can extend the life of your analytical column.
-
Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analyte's pKa to prevent secondary interactions with the column's stationary phase. Buffers should be freshly made to avoid microbial growth.
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute the final extract in the initial mobile phase.[3]
Q3: I'm experiencing high background noise in my chromatograms. What are the common sources?
A3: High background can obscure low-level peaks and affect quantification.
-
Solvent/Reagent Contamination: Use high-purity, LC-MS grade solvents and reagents. Contaminants can leach from plasticware or glassware; be meticulous with cleaning procedures.
-
System Contamination: A dirty ion source, transfer line, or mass spectrometer optics can be a source of high background. Regular cleaning and maintenance are critical. Carryover from a previous, highly concentrated sample can also be a cause; ensure your wash method between injections is effective.
-
Mobile Phase Additives: While additives like ammonium (B1175870) acetate (B1210297) can improve chromatography, they can also contribute to background noise if used at too high a concentration or if they are of low purity.
Method-Specific Issues
Q4: How do I deal with ion suppression from complex matrices like plasma?
A4: Ion suppression is a significant challenge where matrix components co-eluting with the analyte interfere with its ionization, leading to an underestimation of its concentration.[2][4]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting ion suppression. A SIL-IS (e.g., N-oleoyl-L-alanine-d8) co-elutes with the analyte and experiences the same matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability is normalized.
-
Sample Cleanup: Employ rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components (e.g., phospholipids, salts) before injection.
-
Chromatographic Separation: Modify your LC gradient to better separate the NAALs from the bulk of the matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may compromise the ability to detect very low-abundance analytes.[4]
Q5: What is a suitable internal standard for quantifying N-acyl-L-alaninols?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., N-palmitoyl-L-alaninol-d4). If a direct analog is not available, a structurally similar N-acyl amino acid with a different acyl chain length or a deuterated version of a related compound can be used. For example, in methods for N-oleoyl alanine, deuterated arachidonoyl glycine (B1666218) (AraGly-d8) has been successfully used.[1][5]
II. Quantitative Data Summary
The following tables summarize typical performance data for methods quantifying N-acyl amino acids, which are structurally analogous to NAALs. These values can serve as a benchmark for method development and validation.
Table 1: Method Performance Parameters for N-Oleoyl-Alanine
| Parameter | Typical Value | Source |
|---|---|---|
| Recovery | >90% | [1][6] |
| Assay Bias | Within ±20% | [1][6] |
| Assay Precision (RSD) | <20% | [1][6] |
| Lower Limit of Quantification (LLOQ) | ~0.1-1.0 pmol on column |[1] |
Table 2: Reported Endogenous Levels of N-Oleoyl-Alanine
| Biological Matrix | Concentration | Notes | Source |
|---|---|---|---|
| Mouse Brain (ICR mice) | 1.6 ± 1.4 pmol/g | Endogenous, baseline level. | [1] |
| Mouse Plasma (ICR mice) | Below LLOQ | Endogenous levels are very low. |[1] |
III. Detailed Experimental Protocol
This section provides a detailed protocol for the extraction and quantification of NAALs from plasma, adapted from a validated method for N-oleoyl-alanine.[1][5]
Materials and Reagents
-
Solvents: HPLC or LC-MS grade methanol (B129727), chloroform, acetonitrile, and water.
-
Reagents: Phenylmethylsulfonyl fluoride (B91410) (PMSF), hydrochloric acid (HCl), sodium chloride (NaCl).
-
Standards: Analytical standards for the target N-acyl-L-alaninol(s) and a suitable stable isotope-labeled internal standard (e.g., a deuterated NAAL or a related compound like Arachidonoyl glycine-d8).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Prepare Extraction Solvent: Create a 2:1 (v/v) solution of chloroform:methanol containing 2 mM PMSF to inhibit serine hydrolase activity.
-
Sample Aliquoting: In a clean microcentrifuge tube, add 25 µL of plasma sample.
-
Spike Internal Standard: Add a known amount of the SIL-IS to all samples, calibration standards, and quality controls (QCs). For example, 50 pmol of AraGly-d8.[1]
-
Extraction:
-
Phase Separation: Vortex the mixture vigorously for 1 minute, then centrifuge at 3,000 rpm for 10 minutes at 4°C to induce phase separation.[1][5]
-
Collect Organic Layer: Carefully collect the lower organic layer (chloroform phase) and transfer it to a new clean tube.
-
Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent for injection (e.g., methanol or the initial mobile phase).[5]
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable for separating these lipids.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid or 10-15 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or a mixture like acetonitrile/isopropanol (90:10) with 0.1% formic acid.
-
-
Gradient: A typical gradient would start at ~50% B, ramp up to 100% B to elute the lipids, hold for a wash step, and then return to initial conditions to re-equilibrate.
-
MS System: A triple quadrupole mass spectrometer capable of MRM.
-
Ionization: ESI in negative ion mode.
-
MS Parameters: Optimize source temperature, gas flows, and compound-specific parameters (precursor/product ion pairs, collision energy, declustering potential). For N-oleoyl-alanine, a precursor ion of m/z 352 and a product ion of m/z 88 are used.[5]
IV. Visualizations
Workflow and Pathway Diagrams
Caption: Experimental workflow for NAAL quantification.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: General biosynthesis pathway for N-acyl-L-alaninols.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. providiongroup.com [providiongroup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of N-acyl amides
Welcome to the technical support center for the LC-MS/MS analysis of N-acyl amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of N-acyl amides?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal).[3][4] For N-acyl amides, which are often analyzed at low concentrations in complex biological matrices like plasma, serum, or tissue homogenates, matrix effects can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor method reproducibility.[1][3] The primary culprits are often endogenous matrix components such as phospholipids (B1166683), salts, and proteins that were not removed during sample preparation.[1][5]
Q2: How can I determine if my N-acyl amide analysis is affected by matrix effects?
A2: The most common method to quantitatively assess matrix effects is by calculating the Matrix Factor (MF).[1][6] This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1][6]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard (IS)-normalized MF from at least six different lots of matrix should not be greater than 15%.[6]
Q3: What is the best type of internal standard to use for N-acyl amide analysis to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[9] Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement.[7][9] This allows for accurate correction of the analyte response. For endogenous N-acyl amides where a wide range of standards may not be available, a chemical isotope labeling strategy can be employed to generate one-to-one internal standards.[10]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[11][12][13] However, this strategy also dilutes your N-acyl amide analyte, which could compromise the sensitivity of your assay and may not be feasible if your analyte concentration is already near the lower limit of quantitation (LLOQ).[12][13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of N-acyl amides.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions. 2. Interaction with active sites on the column. | 1. Optimize the mobile phase composition, gradient, and flow rate to improve peak shape. 2. Consider a different column chemistry or a newer generation column with reduced silanol (B1196071) activity. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. | 1. Optimize the sample preparation method. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most efficient method for your specific N-acyl amide. 2. Ensure sample processing occurs at low temperatures and minimize the time between extraction and analysis. |
| High Signal Variability Between Samples | 1. Inconsistent matrix effects across different sample lots. 2. Inefficient or inconsistent sample cleanup. | 1. Use a stable isotope-labeled internal standard (SIL-IS) for each analyte to normalize for variations in matrix effects. 2. Automate the sample preparation process to improve consistency. Ensure thorough mixing and precise volume transfers. |
| Significant Ion Suppression | 1. Co-elution of phospholipids from the biological matrix. 2. High salt concentration in the final extract. | 1. Incorporate a phospholipid removal step in your sample preparation (e.g., specialized SPE cartridges or plates). 2. Optimize the chromatographic gradient to separate the analyte from the phospholipid elution zone. 3. For LLE, ensure no aqueous phase is carried over. For SPE, ensure a thorough wash step and adequate drying of the sorbent before elution. |
| Significant Ion Enhancement | 1. Co-eluting matrix components that improve ionization efficiency. 2. Carryover from a previous high-concentration sample. | 1. Improve chromatographic separation to resolve the analyte from enhancing components. 2. Use a SIL-IS to normalize the response. 3. Implement a rigorous wash cycle for the autosampler and column between injections to prevent carryover. |
Data Presentation: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The choice of sample preparation is one of the most effective ways to mitigate matrix effects.[2][14] The following table summarizes the relative effectiveness of common techniques for the analysis of N-acyl amides in biological fluids.
| Sample Preparation Technique | Relative Effectiveness in Reducing Matrix Effects | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low | High | High | Simple and fast, but often results in significant matrix effects due to co-precipitation of phospholipids.[14] |
| Liquid-Liquid Extraction (LLE) | Medium-High | Variable | Medium | Can provide cleaner extracts than PPT, but is more labor-intensive and solvent-consuming. Optimization of pH and solvent choice is critical.[14] |
| Solid-Phase Extraction (SPE) | High | High | Medium | Offers excellent cleanup by selectively isolating the analyte.[15] Can be tailored to remove specific interferences like phospholipids.[16] |
| Phospholipid Removal Plates/Cartridges | Very High | High | High | Specifically designed to remove phospholipids, a major source of ion suppression in bioanalysis.[16] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol outlines the steps to calculate the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the N-acyl amide and its SIL-IS into the final mobile phase composition at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final evaporation step, reconstitute the dried extract with the neat solution from Set A.
-
Set C (Pre-Extraction Spike): Spike the N-acyl amide and SIL-IS into at least six different lots of blank biological matrix before starting the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for the analyte and the SIL-IS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
Protocol 2: Solid-Phase Extraction (SPE) for N-Acyl Amide Cleanup
This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for the N-acyl amide of interest.
-
Condition the SPE Cartridge: Condition the sorbent by passing a specified volume of an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the Sorbent: Wash the sorbent with a weak solvent to remove unretained matrix components.
-
Elute the Analyte: Elute the N-acyl amide from the sorbent using a strong organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of chiral separation of N-acyl alaninols
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of chiral separations for N-acyl alaninols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of N-acyl alaninols and related compounds.
Q1: Why am I seeing poor or no resolution between my N-acyl alaninol enantiomers?
A1: Poor resolution in chiral chromatography is a frequent challenge that can be overcome by systematically optimizing several key parameters. The separation of enantiomers depends on creating a significant difference in the transient diastereomeric complexes formed between the analytes and the chiral stationary phase (CSP).
-
Inadequate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For N-acyl alaninols, which possess both an amide and a hydroxyl group, several types of CSPs can be effective.
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose (B160209) like Chiralcel® and Chiralpak®) are highly versatile and a good starting point for screening.
-
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based CHIROBIOTIC® T) are particularly effective for compounds with amino acid-like structures, as they possess ionic groups suitable for interacting with polar and ionic analytes.[1]
-
Pirkle-type CSPs offer another option, providing chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.
-
Normal Phase: Often the first choice, typically consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The percentage of the alcohol modifier is a critical parameter to adjust.
-
Reversed Phase: A mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) can also be effective, particularly with macrocyclic glycopeptide or some derivatized cyclodextrin (B1172386) CSPs.[1]
-
Polar Organic Mode: Using a single polar organic solvent like methanol, ethanol (B145695), or acetonitrile can sometimes provide unique selectivity.
-
-
Missing or Incorrect Additives: Additives can dramatically improve peak shape and selectivity.
-
For N-acyl alaninols, which have an amide proton and a hydroxyl group, both acidic and basic additives can be influential.
-
In normal phase, a small amount of a basic additive like diethylamine (B46881) (DEA) can improve the peak shape of basic analytes. Conversely, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[]
-
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Mobile Phase Additives: As mentioned above, adding a small concentration (typically 0.1%) of an acid (TFA) or a base (DEA) to the mobile phase can significantly reduce peak tailing by masking active sites on the silica (B1680970) support and improving the interaction with the CSP.
-
Flow Rate: In chiral chromatography, mass transfer can be slower than in achiral separations. Reducing the flow rate can lead to sharper, more efficient peaks and improved resolution.
-
Temperature: Optimizing the column temperature can improve peak efficiency. While lower temperatures often increase selectivity, slightly increasing the temperature can sometimes lead to sharper peaks due to improved kinetics.
Q3: The retention times for my N-acyl alaninols are too long. What can I do?
A3: Long retention times increase analysis time and can lead to broader peaks.
-
Increase Mobile Phase Strength:
-
In normal phase , increase the percentage of the alcohol modifier (e.g., from 10% to 20% ethanol in hexane).
-
In reversed phase , increase the percentage of the organic modifier (e.g., from 50% to 70% acetonitrile in water).
-
-
Change Alcohol Modifier: In normal phase, switching to a stronger alcohol modifier (e.g., from isopropanol to ethanol) can reduce retention.
-
Increase Temperature: Higher temperatures generally lead to shorter retention times.[3] However, be aware that this might also decrease resolution.
Q4: I've tried optimizing the mobile phase and other parameters, but the resolution is still not sufficient. What are my next steps?
A4: If direct separation proves challenging, derivatization is a powerful alternative strategy.
-
Indirect Chiral Separation: By reacting the N-acyl alaninol with a chiral derivatizing agent (CDA), you create a pair of diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18 column).
-
Common Derivatizing Agents: For the hydroxyl group in the alaninol moiety, consider reagents that introduce a chromophore for better UV detection and create a distinct chiral center. For the amide nitrogen, derivatization is less common but possible.
-
Enhanced Direct Separation: Derivatizing the hydroxyl group can also enhance its interaction with a chiral stationary phase, potentially improving resolution in a direct separation.
Data Presentation: Optimizing Chiral Separation Parameters
The following table summarizes the general effects of adjusting key chromatographic parameters on the resolution of N-acyl alaninol enantiomers.
| Parameter | Change | Expected Effect on Retention Time | Expected Effect on Resolution (Rs) | Rationale & Notes |
| Mobile Phase Strength | Increase % of strong solvent (alcohol in NP; organic in RP) | Decrease | Usually Decrease | Reduces interaction with the stationary phase. Small adjustments are crucial. |
| Alcohol Modifier (NP) | Change from IPA to Ethanol | Decrease | Varies (may increase or decrease) | Different alcohols can lead to different hydrogen bonding interactions with the analyte and CSP. |
| Additive (Acid/Base) | Add 0.1% TFA or DEA | Varies | Often Increase | Improves peak shape by minimizing undesirable interactions with the silica support.[] |
| Flow Rate | Decrease | Increase | Often Increase | Allows more time for the enantiomers to interact with the CSP, improving separation efficiency.[1] |
| Temperature | Decrease | Increase | Usually Increase | Enhances the subtle energetic differences in the diastereomeric interactions between the enantiomers and the CSP. However, in some cases, an increase in temperature may improve resolution.[3] |
| Temperature | Increase | Decrease | Usually Decrease | Can overcome kinetic barriers and sometimes leads to unexpected improvements in selectivity or even reversal of elution order.[4] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for N-acyl Alaninols
This protocol outlines a systematic approach to developing a chiral separation method for N-acyl alaninols using HPLC.
1. Column Selection and Initial Screening:
- Select a primary screening column, typically a polysaccharide-based CSP such as one derived from amylose or cellulose (e.g., Chiralpak® IA, Chiralcel® OD-H).
- Prepare a stock solution of the racemic N-acyl alaninol at approximately 1 mg/mL in the mobile phase or a compatible solvent.
- Screen in both normal phase and reversed phase modes.
2. Normal Phase Screening:
- Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol.
- Mobile Phase B: 80:20 (v/v) n-Hexane / Ethanol.
- Initial Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 5-10 µL.
- Detection: UV at a suitable wavelength for the N-acyl group (e.g., 220 nm or 254 nm).
- If no separation or poor peak shape is observed, add 0.1% TFA or 0.1% DEA to the mobile phase and re-inject.
3. Reversed Phase Screening:
- Mobile Phase C: 50:50 (v/v) Acetonitrile / Water with 0.1% Formic Acid.
- Mobile Phase D: 50:50 (v/v) Methanol / 20 mM Ammonium Acetate buffer (pH 4.5).
- Use the same initial conditions as the normal phase screening.
4. Optimization:
- Once partial separation is achieved, systematically optimize the mobile phase composition. For example, in normal phase, vary the alcohol percentage in 5% increments (e.g., 95:5, 90:10, 85:15 Hexane/IPA).
- Optimize the column temperature. Test at 15 °C, 25 °C, and 40 °C to see the effect on resolution.
- Optimize the flow rate. Try reducing the flow rate to 0.5 mL/min to see if resolution improves.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in the chiral separation of N-acyl alaninols.
General Experimental Workflow for Method Development
Caption: A systematic workflow for developing a robust chiral separation method for N-acyl alaninols.
References
Technical Support Center: Optimization of Cell-Based Assays for N-Palmitoyl Amides
Welcome to the technical support center for the optimization of cell-based assays involving N-palmitoyl amides, such as Palmitoylethanolamide (B50096) (PEA) and N-Palmitoyl Taurine (NPT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are N-palmitoyl amides and why are they studied in cell-based assays?
A1: N-palmitoyl amides are a class of endogenous fatty acid amides that act as signaling molecules in various physiological processes. A prominent example is Palmitoylethanolamide (PEA), which is known for its anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3] These compounds are often studied in cell-based assays to understand their mechanisms of action and to evaluate their therapeutic potential for conditions like chronic pain, neuroinflammation, and degenerative diseases.[1][2][4]
Q2: What are the primary molecular targets of N-palmitoyl amides like PEA?
A2: PEA is considered a "promiscuous" molecule, meaning it interacts with multiple targets.[1][2] Its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[3][5][6] Additionally, PEA indirectly modulates cannabinoid receptors (CB1 and CB2) and interacts with other receptors like GPR55 and TRPV1.[3][5]
Q3: What is a typical effective concentration range for PEA in in vitro experiments?
A3: The effective concentration of PEA can vary significantly depending on the cell type and the specific biological endpoint being measured. Generally, a range of 1 µM to 100 µM is reported to be effective in vitro.[7] For example, the EC50 value for PPAR-α activation by PEA is approximately 3.1 µM.[7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[7]
Q4: Is PEA cytotoxic at high concentrations?
A4: PEA is generally considered non-toxic at effective concentrations.[7] However, some studies have reported a decrease in cell viability at very high concentrations (e.g., above 50-100 µM in certain cell lines).[7] It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, to rule out any confounding effects of toxicity in your experiments.[7]
Troubleshooting Guide
Issue 1: Precipitation of N-palmitoyl amide in cell culture medium.
-
Question: I'm observing a precipitate in my cell culture medium after adding my N-palmitoyl amide. What could be the cause and how can I fix it?
-
Answer: N-palmitoyl amides like PEA have poor aqueous solubility.[7] Precipitation is a common issue and can be caused by:
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High Stock Concentration: The stock solution in DMSO or ethanol (B145695) may be too concentrated.
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Low Medium Temperature: Adding the compound to cold medium can cause it to precipitate.
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Serum-Free Medium: Serum proteins can help solubilize lipophilic compounds. Their absence in serum-free media can lead to precipitation.[7]
-
Solutions:
-
Prepare a fresh, lower concentration stock solution.
-
Warm the cell culture medium to 37°C before adding the compound.
-
If using serum-free medium, consider adding a carrier molecule like fatty acid-free bovine serum albumin (BSA).
-
For persistent issues, sterile filtering the final medium containing the N-palmitoyl amide may help, but be aware this could reduce the effective concentration.[7]
-
-
Issue 2: Lack of expected biological effect or high variability in results.
-
Question: I'm not seeing the expected anti-inflammatory effect of PEA in my assay, or my results are very inconsistent. What should I check?
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Answer: Several factors could contribute to a lack of effect or high variability:
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Suboptimal Concentration: The concentration of the N-palmitoyl amide may be too low or too high (leading to cytotoxicity).
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Poor Bioavailability: Precipitation (see Issue 1) can lead to a lower effective concentration reaching the cells.[7]
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Cell Line Issues: The target receptor (e.g., PPAR-α) may not be expressed at sufficient levels in your chosen cell line. The responsiveness of cells can also change with high passage numbers.[7]
-
Solutions:
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Perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 100 µM) to find the optimal dose.[7]
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Visually inspect your treatment medium for any signs of precipitation.
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Confirm the expression of the target receptor in your cell line using methods like qPCR or Western blotting.[7]
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Use low-passage number cells for your experiments.
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Include a known agonist for the pathway you are studying as a positive control to ensure your assay is functioning correctly.[7]
-
-
Quantitative Data Summary
| Parameter | N-Palmitoyl Amide | Cell Line | Value | Reference |
| EC50 for PPAR-α Activation | Palmitoylethanolamide (PEA) | HEK293 | ~3.1 µM | [7] |
| Effective Anti-Inflammatory Concentration | Palmitoylethanolamide (PEA) | Microglia | 100 µM | [7] |
| Effective Mast Cell Inhibition | Palmitoylethanolamide (PEA) | Mast Cells | 10 µM | [7] |
| Anti-proliferative Effect Enhancement (IC50 decrease) | Palmitoylethanolamide (PEA) | Human Breast Cancer Cells | 5 µM | [8] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Microglial Cells
This protocol describes the use of PEA to mitigate lipopolysaccharide (LPS)-induced inflammation in microglial cells.
Materials:
-
BV-2 or primary microglial cells
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Palmitoylethanolamide (PEA)
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Lipopolysaccharide (LPS)
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MTT solution (5 mg/mL in PBS)
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DMSO
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ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Seeding: Seed microglial cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[6]
-
PEA Treatment: Prepare a stock solution of PEA in DMSO. Dilute PEA in culture medium to the desired final concentrations (e.g., 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%.[6] Remove the old medium and add the PEA-containing medium. Incubate for 1 hour.[6]
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LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL.[9]
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Incubation: Incubate the cells for 24 hours for cytokine protein analysis.[6]
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Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Cytokine Measurement (ELISA): Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[6]
-
Cell Viability Assay (MTT): After supernatant collection, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6] Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[6] Measure the absorbance at 570 nm.[6]
Protocol 2: Neuroprotection Assay in a Co-culture Model
This protocol assesses the neuroprotective effects of PEA on neurons in a co-culture with activated microglia.
Materials:
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Primary cortical neurons
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N9 microglial cells
-
Neurobasal medium with B-27 supplement and Glutamax
-
PEA
-
LPS
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Co-culture Setup: After 7 days in vitro, add N9 microglial cells to the neuronal culture at a ratio of 1:10 (microglia:neurons). Allow the co-culture to stabilize for 24 hours.[6]
-
Treatment: Treat the co-cultures with PEA and LPS as described in Protocol 1.
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Viability Assessment: After 24 hours of treatment, assess neuronal viability by measuring the release of LDH into the culture medium using a commercial cytotoxicity assay kit, following the manufacturer's protocol.[6]
Visualizations
Caption: PEA's primary anti-inflammatory signaling pathway.
Caption: Workflow for in vitro neuroinflammation model.
References
- 1. researchgate.net [researchgate.net]
- 2. research.wur.nl [research.wur.nl]
- 3. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylethanolamide: A Nutritional Approach to Keep Neuroinflammation within Physiological Boundaries—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting unexpected results in N-acyl-L-alaninol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acyl-L-alaninols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, characterization, and biological testing of these compounds.
I. Synthesis and Purification
This section addresses common problems encountered during the chemical synthesis and subsequent purification of N-acyl-L-alaninols.
Frequently Asked Questions (FAQs):
Q1: I am synthesizing an N-acyl-L-alaninol by acylating L-alaninol with an acyl chloride, but I am getting a low yield and multiple spots on my TLC plate. What are the likely side products?
A1: Low yields and multiple products in the acylation of L-alaninol can arise from several side reactions. The primary competing reaction is the O-acylation of the hydroxyl group, leading to the formation of an O-acyl-L-alaninol or a di-acylated product where both the amine and hydroxyl groups have reacted. Over-acylation is more likely if an excess of the acylating agent is used or if the reaction is not properly cooled. Another possibility, though less common with highly reactive acyl chlorides, is the formation of a symmetrical urea-like byproduct if phosgene (B1210022) or a related impurity is present.
To minimize these side products, it is crucial to control the reaction stoichiometry and temperature. Using a slight excess of L-alaninol can help ensure complete consumption of the acyl chloride and reduce di-acylation. Running the reaction at a low temperature (e.g., 0 °C) and slowly adding the acyl chloride to the L-alaninol solution can also improve selectivity for N-acylation.
Q2: I am reducing an N-acyl-L-alanine to an N-acyl-L-alaninol using lithium aluminum hydride (LiAlH₄), and my workup is proving difficult, resulting in a poor recovery of my product. What could be the issue?
A2: Difficult workups and low recovery after LiAlH₄ reduction are often due to the formation of aluminum salt emulsions.[1] A standard aqueous workup can lead to the formation of a gelatinous aluminum hydroxide (B78521) precipitate that traps the product. To avoid this, a carefully controlled quenching procedure is recommended. A common and effective method is the Fieser workup, which involves the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, all at 0 °C. The resulting granular precipitate is easily filtered off, leaving the desired product in the organic phase. The exact amounts of each reagent are critical and are calculated based on the initial amount of LiAlH₄ used.
Q3: My N-acyl-L-alaninol has a long acyl chain, and I am struggling to purify it using silica (B1680970) gel column chromatography. The compound seems to be streaking or irreversibly binding to the silica.
A3: Long-chain N-acyl-L-alaninols are amphiphilic molecules, which can lead to poor behavior on silica gel. The polar head group (amide and hydroxyl) interacts strongly with the silica, while the long nonpolar tail has high mobility in less polar solvent systems, causing streaking. Irreversible binding can occur if the compound is not sufficiently soluble in the mobile phase or if there are strong interactions with acidic sites on the silica.
To improve chromatographic purification, consider the following:
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Deactivate the silica gel: Pre-treating the silica gel with a small amount of a base, such as triethylamine (B128534) (0.5-1% in the eluent), can neutralize acidic sites and reduce tailing.
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Use a modified mobile phase: Adding a small amount of a more polar solvent, like methanol (B129727) or isopropanol, to your dichloromethane (B109758) or ethyl acetate-based eluent can help to disrupt the strong interactions with the silica and improve elution.
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Reverse-phase chromatography: For very hydrophobic compounds, reverse-phase chromatography (e.g., using C18-functionalized silica) may be a more suitable purification method.
Experimental Protocols:
Protocol 1: Synthesis of N-lauroyl-L-alaninol via Acylation of L-alaninol
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Dissolve L-alaninol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of lauroyl chloride (1.05 eq) in anhydrous DCM to the cooled solution of L-alaninol over 30 minutes with constant stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
Protocol 2: Synthesis of N-lauroyl-L-alaninol via Reduction of N-lauroyl-L-alanine
-
Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of N-lauroyl-L-alanine (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
II. Characterization
This section provides guidance on troubleshooting issues related to the analytical characterization of N-acyl-L-alaninols.
Frequently Asked Questions (FAQs):
Q4: I have obtained a ¹H NMR spectrum of my N-acyl-L-alaninol, but the peaks are broad, especially the -OH and -NH protons. Is this normal?
A4: Yes, broad peaks for the hydroxyl (-OH) and amide (-NH) protons in a ¹H NMR spectrum are common. This broadening is often due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. The rate of this exchange can be temperature-dependent. To confirm the presence of these exchangeable protons, you can perform a D₂O shake. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The -OH and -NH peaks should decrease in intensity or disappear completely, as the protons are exchanged for deuterium, which is not observed in ¹H NMR.
Q5: My mass spectrometry data shows a peak that is one mass unit higher than the expected molecular weight. What could this be?
A5: The observation of a peak at [M+1]⁺ is very common in mass spectrometry techniques like electrospray ionization (ESI) and chemical ionization (CI). This peak corresponds to the protonated molecule, [M+H]⁺, where M is the molecular weight of your compound. The intensity of this peak depends on the basicity of your molecule and the ionization conditions. N-acyl-L-alaninols have a basic nitrogen atom in the amide group that can be readily protonated. You may also observe adducts with other cations present in the system, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear at [M+23]⁺ and [M+39]⁺, respectively.
Q6: What are the expected key signals in the ¹H and ¹³C NMR spectra for an N-acyl-L-alaninol?
A6: The NMR spectra of N-acyl-L-alaninols have characteristic signals that can be used for structural confirmation. The exact chemical shifts will depend on the acyl chain length and the solvent used.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-acyl-L-alaninols (in CDCl₃)
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide NH | 6.0 - 7.5 (broad) | N/A |
| Hydroxyl OH | 2.0 - 4.0 (broad) | N/A |
| CH-NH | 3.8 - 4.2 (multiplet) | 48 - 52 |
| CH₂-OH | 3.5 - 3.8 (multiplet) | 65 - 69 |
| CH₃ (alaninol) | 1.1 - 1.3 (doublet) | 16 - 19 |
| Amide C=O | N/A | 173 - 176 |
| Acyl Chain CH₂ (α to C=O) | 2.1 - 2.3 (triplet) | 36 - 39 |
| Acyl Chain (CH₂)n | 1.2 - 1.4 (multiplet) | 22 - 32 |
| Acyl Chain CH₃ | 0.8 - 0.9 (triplet) | 13 - 15 |
Note: Chemical shifts are approximate and can vary based on the specific molecule and experimental conditions.
Visualization of Key Structural Features and Fragmentation:
Below is a diagram illustrating the key structural components of an N-acyl-L-alaninol and a common fragmentation pattern observed in mass spectrometry.
III. Biological Assays
This section addresses unexpected results and provides troubleshooting for common biological assays involving N-acyl-L-alaninols.
Frequently Asked Questions (FAQs):
Q7: I am using a long-chain N-acyl-L-alaninol in a cell-based assay and I'm concerned about its solubility in the culture medium. What is the best way to prepare my stock solution and dose my cells?
A7: Long-chain N-acyl-L-alaninols are often poorly soluble in aqueous solutions. The recommended approach is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, generally below 0.5%, as higher concentrations can be cytotoxic.[2][3][4] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is advisable.[2]
When preparing your working solutions, dilute the DMSO stock in your cell culture medium. It is important to add the stock solution to the medium while vortexing to ensure rapid dispersal and prevent precipitation. If you observe turbidity or precipitation upon dilution, you may need to lower the final concentration of your compound or explore the use of a co-solvent or a formulation approach, such as encapsulation in liposomes.
Q8: I am performing an MTT assay to assess cell viability after treatment with my N-acyl-L-alaninol, and I am getting inconsistent or unexpectedly high absorbance readings in my treated wells, even at concentrations where I expect toxicity. What could be causing this?
A8: Interference with the MTT assay is a known issue for certain classes of compounds.[5][6][7] There are several potential reasons for your observations:
-
Direct Reduction of MTT: Your N-acyl-L-alaninol might be directly reducing the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[7] This would lead to a false positive signal for cell viability. To test for this, you should run a cell-free control where you add your compound to the culture medium with MTT but without cells.
-
Altered Mitochondrial Activity: The compound might be affecting mitochondrial function in a way that increases the rate of MTT reduction, which may not correlate with an actual increase in cell number or viability.
-
Precipitation of the Compound: If your compound precipitates in the culture medium, the precipitate can interfere with the absorbance reading. Visually inspect the wells for any signs of precipitation.
If you suspect assay interference, it is advisable to use an orthogonal method to confirm your results. For example, a crystal violet assay, which stains total cellular protein, or a CyQUANT assay, which measures cellular DNA content, would be less susceptible to interference from compounds that affect mitochondrial respiration.
Q9: I am using a luciferase-based reporter assay, and my N-acyl-L-alaninol appears to be inhibiting the luciferase enzyme directly. How can I confirm this and what are my alternatives?
A9: Direct inhibition of the luciferase enzyme is a common cause of artifacts in reporter gene assays.[8][9][10][11] To confirm this, you can perform a cell-free luciferase assay. In this control experiment, you would mix a recombinant luciferase enzyme with its substrate (luciferin) and ATP in the presence and absence of your N-acyl-L-alaninol. A decrease in the luminescent signal in the presence of your compound would indicate direct inhibition of the enzyme.
If direct inhibition is confirmed, you have a few options:
-
Use a Different Reporter System: Switch to a reporter that is not based on luciferase, such as a beta-galactosidase or a fluorescent protein (e.g., GFP, RFP) reporter.
-
Modify the Luciferase Assay Protocol: In some cases, increasing the concentration of ATP or luciferin (B1168401) in the assay buffer can overcome competitive inhibition.
-
Counter-screen with a Control Luciferase: Use a dual-luciferase system where the experimental reporter is under the control of your promoter of interest, and a second, constitutively expressed luciferase (e.g., Renilla luciferase) is used as an internal control. If your compound inhibits both luciferases, it is likely a non-specific inhibitor.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting unexpected results in cell viability assays.
Signaling Pathway Considerations:
N-acyl-L-alaninols are structurally related to N-acylethanolamines, a class of endogenous lipid signaling molecules that includes the endocannabinoid anandamide. Therefore, it is plausible that some N-acyl-L-alaninols could interact with components of the endocannabinoid system or other lipid signaling pathways. When unexpected biological effects are observed, it is important to consider potential off-target effects.[12][13][14][15]
The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by an N-acyl-L-alaninol, leading to downstream cellular effects.
References
- 1. joinbandbio.com [joinbandbio.com]
- 2. lifetein.com [lifetein.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. mdpi.com [mdpi.com]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the specificity of N-palmitoyl-R-alaninol binding assays
Welcome to the technical support center for N-palmitoyl-R-alaninol (NPA) binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the specificity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-palmitoyl-R-alaninol and what are its potential molecular targets?
N-palmitoyl-R-alaninol belongs to the family of N-acyl amino acids (NAAAs), which are endogenous signaling lipid molecules.[1] NAAAs are formed by the covalent linkage of a long-chain fatty acid (like palmitic acid) to an amino acid or a derivative (in this case, alaninol).[1] While the specific targets of N-palmitoyl-R-alaninol are still under investigation, related N-acyl amides are known to interact with a variety of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism.[2][3] Target identification for small lipid molecules like NPA can be approached using affinity-based pull-down or label-free methods.[4]
Q2: What are the primary causes of low specificity in NPA binding assays?
Low specificity in NPA binding assays is primarily caused by high non-specific binding. This occurs when NPA or the target molecule interacts with components other than the intended binding partner.[5] Key sources include:
-
Hydrophobic Interactions: The palmitoyl (B13399708) chain of NPA can cause it to non-specifically adsorb to plasticware, membranes, and other hydrophobic surfaces.[6]
-
Electrostatic Interactions: Charged moieties on NPA or the target protein can lead to non-specific binding to oppositely charged surfaces or molecules.[6]
-
Matrix Effects: Components in biological samples (e.g., plasma, cell lysates) like other lipids and proteins can interfere with the specific binding event.[5][6]
Q3: How can I increase the signal-to-noise ratio in my assay?
Enhancing the signal-to-noise ratio (SNR) is critical for detecting specific binding, especially for low-affinity interactions. Strategies include:
-
Optimizing Reagent Concentrations: Titrate both the NPA and the target protein to find concentrations that maximize the specific signal while minimizing background.
-
Blocking Non-Specific Sites: Use appropriate blocking agents to saturate potential non-specific binding sites on surfaces and proteins.
-
Stringent Washing Steps: Increase the number or duration of wash steps to remove unbound and weakly bound molecules.[7]
-
Assay Buffer Optimization: Modify buffer components such as salt concentration, pH, and detergents to reduce non-specific interactions.
Troubleshooting Guides
This section addresses common problems encountered during NPA binding assays.
Problem 1: High Background Signal
A high background signal can mask the specific binding interaction, leading to false positives and poor data quality.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Non-Specific Binding to Surfaces | 1. Use low-binding microplates and tubes. 2. Add a carrier protein like Bovine Serum Albumin (BSA) (0.1% - 1%) to the buffer to block non-specific sites. 3. Incorporate a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (0.01% - 0.1%) to reduce hydrophobic interactions.[8] |
| Insufficient Washing | 1. Increase the number of wash cycles (e.g., from 3 to 5). 2. Extend the duration of each wash step.[7] 3. Ensure sufficient wash buffer volume is used to completely immerse the assay surface.[7] |
| Suboptimal Antibody Concentrations | 1. If using a secondary detection method, titrate the primary and secondary antibody concentrations to find the optimal dilution. Excess antibody can lead to high background.[9] |
| Endogenous Interfering Substances | 1. For assays in complex biological matrices, consider a sample clean-up step (e.g., lipid extraction, protein precipitation) to remove interfering components.[6] |
Troubleshooting Workflow for High Background
Caption: Workflow for troubleshooting high background.
Problem 2: Low or No Specific Binding Signal
The absence of a detectable signal can be due to various factors, from reagent quality to incorrect assay conditions.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Protein or Ligand | 1. Verify the integrity and activity of the target protein and NPA stock. 2. Prepare fresh ligand dilutions for each experiment. 3. Ensure proper storage conditions are maintained. |
| Suboptimal Assay Conditions | 1. Optimize the incubation time and temperature. Lipid-binding interactions can be slow and may require longer incubation periods (e.g., overnight at 4°C).[8] 2. Test a range of pH values for the binding buffer, as protein conformation and charge can be pH-dependent. |
| Concentrations Too Low | 1. Increase the concentration of the target protein or NPA. Perform a concentration-response curve to determine the optimal range. |
| Inappropriate Assay Format | 1. The chosen assay format (e.g., solid-phase vs. in-solution) may not be suitable for the interaction. Consider alternative methods like microfluidic diffusional sizing (MDS) which are less prone to surface-related artifacts.[5] |
Problem 3: Poor Reproducibility
Inconsistent results between experiments or wells can undermine the validity of your findings.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Pipetting Inaccuracy | 1. Ensure pipettes are calibrated. Inconsistent pipetting is a major source of variability.[5] 2. When preparing serial dilutions, use fresh tips for each dilution step to avoid carryover. 3. Consider using automated liquid handlers for high-throughput assays.[5] |
| Inconsistent Incubation Times | 1. Use a multichannel pipette or automated system to start and stop reactions simultaneously for all wells. |
| Reagent Instability | 1. Prepare fresh buffers and reagent dilutions for each experiment. Avoid repeated freeze-thaw cycles of protein and ligand stocks. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of a microplate, which are more susceptible to evaporation and temperature fluctuations. Fill them with buffer or water instead. |
Experimental Protocols
Protocol: Competitive Binding Assay to Determine Specificity
This protocol is designed to confirm that the binding of a labeled NPA analog is specific by competing it with an unlabeled NPA.
Materials:
-
Labeled NPA (e.g., biotinylated or fluorescently tagged)
-
Unlabeled NPA
-
Purified target protein
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Low-binding 96-well microplate
-
Detection reagents (e.g., Streptavidin-HRP if using biotinylated NPA)
Methodology:
-
Coat Plate: Immobilize the purified target protein onto the surface of a low-binding 96-well plate according to standard protocols. Wash wells 3x with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Add 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific sites.
-
Prepare Competitor Dilutions: Prepare a serial dilution of unlabeled NPA in Assay Buffer, ranging from a high concentration (e.g., 1000x the concentration of the labeled NPA) to a low concentration, including a zero-competitor control.
-
Competition Step:
-
Add a fixed, optimized concentration of labeled NPA to all wells.
-
Immediately add the serial dilutions of unlabeled NPA to the appropriate wells.
-
Incubate for a predetermined time (e.g., 2 hours at RT or overnight at 4°C) to allow binding to reach equilibrium.
-
-
Wash: Wash the wells 5x with wash buffer to remove unbound ligand.
-
Detection: Add the appropriate detection reagent (e.g., Streptavidin-HRP) and incubate.
-
Readout: After a final wash, add the substrate and measure the signal (e.g., absorbance or fluorescence).
Data Analysis: A successful competition assay will show a dose-dependent decrease in the signal as the concentration of unlabeled NPA increases. This indicates that both the labeled and unlabeled ligands are competing for the same specific binding site.
Visualizing Specific vs. Non-Specific Binding
Caption: Logic of a competition binding assay.
Potential Signaling Pathway Involvement
While the exact pathways for NPA are under investigation, other N-acyl amides are known to modulate inflammatory signaling.[10] Palmitoylation of signaling proteins, such as those in the Toll-like receptor (TLR) pathway, can regulate their membrane localization and function.[10] Researchers may consider investigating if NPA influences similar pathways.
Hypothetical NPA Signaling Cascade
Caption: A potential GPCR-mediated signaling pathway for NPA.
References
- 1. mdpi.com [mdpi.com]
- 2. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. licorbio.com [licorbio.com]
- 8. In vitro Lipid Binding Assay [bio-protocol.org]
- 9. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of N-Acyl Alaninols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of N-acyl alaninols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of N-acyl alaninols?
A1: The primary challenges stem from their lipophilic nature. While this property can aid in passive diffusion across the intestinal membrane, it also leads to poor aqueous solubility, which is a prerequisite for absorption.[1][2] Additionally, N-acyl alaninols can be subject to first-pass metabolism in the gut and liver, and may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen, reducing net absorption.[3]
Q2: What are the main strategic approaches to enhance the oral bioavailability of N-acyl alaninols?
A2: The three main strategies, often used in combination, are:
-
Prodrug Approach: Modifying the N-acyl alaninol structure to create a more soluble or permeable derivative that converts back to the active parent compound in the body.
-
Advanced Formulation Strategies: Incorporating the N-acyl alaninol into delivery systems that improve its solubility and/or absorption. This includes lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoparticle systems such as Solid Lipid Nanoparticles (SLNs) and nanoemulsions.[4][5][6][7][8]
-
Use of Excipients: Including permeation enhancers or metabolic inhibitors in the formulation to transiently increase intestinal permeability or prevent degradation.[9]
Q3: How does a prodrug strategy work for N-acyl alaninols?
A3: A common prodrug approach for compounds with a hydroxyl group, like N-acyl alaninols, is esterification. An amino acid or a small peptide can be attached to the alaninol hydroxyl group, creating an amino acid ester prodrug. This can increase aqueous solubility and potentially target amino acid or peptide transporters in the intestine, such as PEPT1, thereby enhancing absorption. Once absorbed, endogenous esterases cleave the ester bond, releasing the parent N-acyl alaninol.
Q4: What are lipid-based formulations and how do they improve the bioavailability of N-acyl alaninols?
A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are isotropic mixtures of oils, surfactants, and co-solvents that contain the dissolved N-acyl alaninol.[4][7] Upon gentle agitation in the gastrointestinal fluids, they spontaneously form fine oil-in-water emulsions or microemulsions.[4][5][6] This presents the lipophilic drug in small droplets with a large surface area, which can enhance solubilization and absorption.[5][8] These formulations can also stimulate lymphatic transport, which bypasses the liver's first-pass metabolism.[1][9]
Q5: What is the role of nanoparticle technology in delivering N-acyl alaninols?
A5: Nanoparticle systems, such as Solid Lipid Nanoparticles (SLNs) and nanoemulsions, encapsulate the N-acyl alaninol in a lipid matrix.[10][11] The small particle size (typically under 1000 nm) increases the surface area for dissolution and can improve adhesion to the intestinal mucosa, prolonging the residence time for absorption.[10] Nanoparticles can also protect the drug from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[10]
Troubleshooting Guides
Low and Variable Plasma Concentrations in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution rate limitation. | 1. Formulation Enhancement: Develop a lipid-based formulation (e.g., SEDDS) or a nanoparticle formulation (e.g., SLN, nanoemulsion) to improve solubility and dissolution.[1][2][10] 2. Particle Size Reduction: If using a suspension, micronize the N-acyl alaninol powder to increase surface area. |
| First-pass metabolism in the gut wall or liver. | 1. Lymphatic Targeting: Utilize long-chain triglycerides in lipid-based formulations to promote lymphatic absorption, thereby bypassing the portal circulation and first-pass hepatic metabolism.[9] 2. Metabolic Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes, if identified. (Use with caution and appropriate ethical approval). |
| P-glycoprotein (P-gp) mediated efflux. | 1. P-gp Inhibitors: Include a P-gp inhibitor (e.g., verapamil, though clinical applicability may be limited) in the formulation during preclinical studies to confirm P-gp involvement.[12] 2. Excipient Selection: Some formulation excipients (e.g., certain surfactants used in SEDDS) have been shown to inhibit P-gp.[3] |
| Chemical or enzymatic degradation in the GI tract. | 1. Enteric Coating: For formulations in solid dosage forms, apply an enteric coating to protect the N-acyl alaninol from the acidic environment of the stomach. 2. Nanoparticle Encapsulation: Encapsulating the compound in a lipid nanoparticle can offer protection from enzymatic degradation.[10] |
Poor Permeability in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) despite high lipophilicity. | 1. Efflux Ratio Determination: Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[12] 2. Inclusion of P-gp Inhibitors: Repeat the assay in the presence of a P-gp inhibitor to see if permeability increases. |
| Compound precipitation in the aqueous assay buffer. | 1. Solubility Enhancement: Prepare the dosing solution with a co-solvent (e.g., DMSO, ethanol), ensuring the final concentration in the assay does not exceed levels toxic to the cells (typically <1%). 2. Use of Bovine Serum Albumin (BSA): Add BSA (e.g., 1-4%) to the basolateral (receiver) compartment to mimic sink conditions and prevent the accumulation of the lipophilic compound, which could inhibit further transport.[13] |
| Adsorption of the lipophilic compound to plasticware. | 1. Material Selection: Use low-binding plates and pipette tips. 2. Recovery Assessment: At the end of the experiment, measure the amount of compound remaining in the donor and receiver wells, as well as adsorbed to the plate, to calculate mass balance. |
| Compromised Caco-2 monolayer integrity. | 1. TEER Measurement: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer integrity was maintained.[12][14] 2. Lucifer Yellow Co-administration: Include a low-permeability marker like Lucifer Yellow to assess the integrity of the tight junctions. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of an N-Acyl Alaninol in Different Formulations in a Rat Model
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 450 ± 90 | 100 (Reference) |
| Prodrug (Amino Acid Ester) | 50 | 450 ± 70 | 1.5 | 1800 ± 250 | 400 |
| SEDDS Formulation | 50 | 600 ± 95 | 1.0 | 2700 ± 320 | 600 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 520 ± 80 | 1.5 | 2475 ± 290 | 550 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Lipophilic Compounds
Objective: To determine the intestinal permeability of an N-acyl alaninol and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-23 days to allow for differentiation into a polarized monolayer.[12][15]
-
Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of the monolayer is measured. Only inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) are used.[14]
-
Preparation of Dosing Solution: The N-acyl alaninol is dissolved in a minimal amount of DMSO and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final concentration. The final DMSO concentration should be non-toxic to the cells (e.g., ≤1%).
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is replaced with pre-warmed HBSS, and the cells are equilibrated.
-
The dosing solution is added to the apical (donor) side, and fresh HBSS containing a sink agent like 4% BSA is added to the basolateral (receiver) side.[13]
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.
-
A sample is also taken from the apical side at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical): The same procedure is followed, but the dosing solution is added to the basolateral side, and samples are taken from the apical side. This is done to determine the efflux ratio.
-
Sample Analysis: The concentration of the N-acyl alaninol in the samples is quantified using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio > 2 suggests the involvement of active efflux.[12]
Protocol 2: Formulation and Characterization of N-Acyl Alaninol-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare and characterize SLNs for the enhanced oral delivery of an N-acyl alaninol.
Methodology:
-
Preparation of SLNs (High-Pressure Homogenization Method):
-
Lipid Phase: The solid lipid (e.g., glyceryl monostearate) and the N-acyl alaninol are melted together at a temperature about 5-10°C above the lipid's melting point.
-
Aqueous Phase: A surfactant (e.g., Poloxamer 188) is dissolved in hot deionized water at the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles at a specific pressure and temperature.
-
Cooling: The resulting nanoemulsion is cooled in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization of SLNs:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Anemometry to assess the surface charge and predict stability.
-
Entrapment Efficiency (EE) and Drug Loading (DL):
-
The SLN dispersion is centrifuged to separate the nanoparticles from the aqueous medium.
-
The amount of free N-acyl alaninol in the supernatant is quantified by LC-MS/MS.
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
-
DL (%) = [Weight of Drug in SLNs / Weight of SLNs] * 100
-
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Physical State: Analyzed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the crystallinity of the lipid matrix.
-
Protocol 3: Quantitative Analysis of N-Acyl Alaninols in Rat Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of an N-acyl alaninol in plasma samples from pharmacokinetic studies.
Methodology:
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
Aliquots of plasma samples, calibration standards, and quality controls are placed in microcentrifuge tubes.
-
An internal standard (a stable isotope-labeled analog of the N-acyl alaninol) is added.
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).
-
The sample is vortexed and centrifuged.
-
The supernatant is transferred to a new tube for liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate) to further clean up the sample and concentrate the analyte.
-
The organic layer is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the N-acyl alaninol and its internal standard are monitored.
-
-
Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentrations in the unknown samples are then calculated from this curve.
Visualizations
Logical Flow for Bioavailability Enhancement Strategy Selection
Caption: Decision workflow for selecting a suitable strategy to enhance N-acyl alaninol bioavailability.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical preclinical oral pharmacokinetic study of an N-acyl alaninol formulation.
Signaling Pathway of N-Acylethanolamine (NAE) Metabolismdot
References
- 1. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 11. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Preventing non-specific binding of (R)-N-(1-Hydroxypropan-2-yl)palmitamide
Welcome to the technical support center for (R)-N-(1-Hydroxypropan-2-yl)palmitamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting non-specific binding during experiments with this and other long-chain fatty acid amides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when working with hydrophobic lipid signaling molecules like this compound.
Q1: I'm observing high background signal in my binding assay. What is the primary cause of non-specific binding for a lipid-like molecule such as this compound?
A1: The primary driver of non-specific binding for this compound is its high hydrophobicity. Long-chain fatty acid amides are practically insoluble in aqueous buffers and have a strong tendency to aggregate or bind to hydrophobic surfaces, such as plasticware and proteins other than the intended target.[1][2][3][4] This can lead to high background noise and unreliable data.
Q2: How can I improve the solubility of this compound in my aqueous assay buffer to reduce non-specific binding?
A2: Improving solubility is a critical first step. It is recommended to first dissolve the compound in an organic solvent like ethanol (B145695) or DMSO to create a stock solution.[5] For the final assay concentration, this stock should be diluted into an aqueous buffer containing a carrier protein or a non-ionic/zwitterionic detergent.
-
Carrier Proteins: Fatty acid-free Bovine Serum Albumin (BSA) is commonly used to shuttle hydrophobic molecules and prevent their aggregation.[5]
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) or zwitterionic detergents (e.g., CHAPS) can help solubilize the lipid and prevent it from binding to surfaces, without denaturing the target protein.[6][7][8][9]
It is crucial to prepare the fatty acid solution fresh for each experiment to avoid degradation and aggregation.[10]
Q3: What are the best blocking agents to use in assays involving this compound?
A3: The choice of blocking agent is critical for minimizing background signal. In addition to coating the surface of your assay plate or membrane, the blocking agent should be present in your assay buffer.
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that is effective at preventing hydrophobic interactions. Use a concentration of 1-5% for blocking and include a lower concentration (e.g., 0.1-1%) in your assay buffer. It's essential to use fatty acid-free BSA to avoid competition with your compound.
-
Non-fat Dry Milk: While cost-effective, it can sometimes interfere with certain antibody-antigen interactions and is not recommended for assays involving phosphorylated proteins or avidin-biotin systems.
-
Detergents: Including a mild, non-ionic detergent like Tween-20 (typically at 0.05% - 0.1%) in your blocking and wash buffers can significantly reduce non-specific binding.[8]
Q4: My results are inconsistent. Could this be related to non-specific binding?
A4: Yes, inconsistency is a common symptom of non-specific binding issues. If the compound is aggregating or sticking to surfaces unpredictably, you will see high variability between replicates and experiments. Ensure your compound is fully solubilized and that all experimental steps are consistent. Consider pre-incubating your compound with a carrier protein like BSA before adding it to the assay.
Q5: Could what I'm interpreting as non-specific binding actually be interactions with other cellular targets?
A5: This is a critical consideration. Fatty acid amides can be "promiscuous" molecules, meaning they can interact with multiple targets.[11] For example, the related compound Palmitoylethanolamide (B50096) (PEA) is known to activate PPAR-α, GPR55, and TRPV1 channels, and can also indirectly affect cannabinoid receptors through an "entourage effect."[11][12][13][14] It is essential to characterize the binding profile of this compound using appropriate positive and negative controls, and potentially using cell lines that lack the suspected off-targets.
Data Presentation: Buffer Additives for Reducing Non-Specific Binding
The table below summarizes common additives used to reduce non-specific binding of hydrophobic ligands. Concentrations should be optimized for each specific assay.
| Additive | Type | Typical Working Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | Protein | 0.1% - 1% (in assay buffer) | Must be fatty acid-free. Can also be used for surface blocking at 1-5%. |
| Tween-20 | Non-ionic Detergent | 0.05% - 0.1% | Mild detergent, useful in wash buffers and assay buffers to reduce surface binding.[8] |
| Triton X-100 | Non-ionic Detergent | 0.05% - 0.1% | Mild, non-denaturing detergent effective at solubilizing membrane proteins.[6] |
| CHAPS | Zwitterionic Detergent | 0.1% - 0.5% | Effective at solubilizing and stabilizing membrane proteins while preserving their native state.[9] |
| Glycerol | Stabilizer | 5% - 20% | Can help stabilize proteins and reduce non-specific interactions. |
| High Salt Concentration (e.g., NaCl) | Ionic Strength | 150 mM - 500 mM | Can disrupt non-specific ionic interactions between proteins. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound
This protocol provides a general framework for a competitive binding assay using cell membranes expressing a target receptor.
1. Materials and Reagents:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-CP 55,940 for cannabinoid receptors).
-
This compound (test compound).
-
Non-specific binding competitor (a high concentration of a known unlabeled ligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with 0.5% fatty acid-free BSA.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.05% Tween-20, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
2. Procedure:
-
Preparation of Test Compound: Prepare a 10 mM stock solution of this compound in 100% ethanol. Create serial dilutions in the Assay Buffer to achieve the final desired concentrations. Ensure the final ethanol concentration in the assay is below 0.1%.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding competitor, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.[15]
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours in the dark. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]
-
Visualizations
Troubleshooting Workflow for High Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding in assays.
Hypothetical Signaling Pathway of a Fatty Acid Amide
Caption: Potential direct and indirect signaling pathways for a fatty acid amide.
Experimental Workflow for Competitive Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
References
- 1. Palmitoylethanolamide as a Supplement: The Importance of Dose-Dependent Effects for Improving Nervous Tissue Health in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Hydrophobic Chain Composition on Amphiphilic Macromolecule Antiatherogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 7. Detergents for Protein Solubilization | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (R)- and (S)-N-Palmitoyl-Alaninol: A Guide for Researchers
An In-depth Look at the Enantiomers of a Bioactive Lipid
In the realm of bioactive lipids, the stereochemistry of a molecule can be the determining factor in its biological function. This guide provides a comparative overview of the known and potential biological activities of the (R) and (S) enantiomers of N-palmitoyl-alaninol. While research has begun to illuminate the effects of the (S)-enantiomer, a significant knowledge gap exists regarding its (R)-counterpart. This document summarizes the available experimental data, outlines relevant experimental protocols, and presents hypothesized signaling pathways to guide future research in this area.
Introduction to N-Palmitoyl-Alaninol
N-palmitoyl-alaninol belongs to the class of N-acyl amino alcohols, which are structurally similar to ceramides (B1148491), a critical class of lipids involved in various cellular processes, including apoptosis, cell growth, and inflammation. The presence of a chiral center in the alaninol backbone gives rise to two enantiomers: (R)-N-palmitoyl-alaninol and (S)-N-palmitoyl-alaninol. As with many chiral molecules in pharmacology, it is anticipated that these enantiomers will exhibit different biological activities.
Comparative Biological Activity: A Landscape of Limited Data
Direct comparative studies on the biological activities of (R)- and (S)-N-palmitoyl-alaninol are notably absent in the current scientific literature. However, research on long-chain amino alcohols and the closely related (S)-enantiomer provides a foundation for understanding their potential roles.
Key Findings on (S)-N-Palmitoyl-Alaninol and Related Compounds:
-
Induction of Apoptosis: Long-chain amino alcohols have been demonstrated to induce apoptosis through a caspase-3 dependent pathway[1]. This suggests that both enantiomers of N-palmitoyl-alaninol may possess pro-apoptotic properties.
-
Ceramide-like Activity: The structural similarity of N-acyl amino alcohols to ceramides suggests they may function as ceramide mimics. Studies on the related compound, N-palmitoyl serinol, have shown that it can increase endogenous ceramide levels and induce apoptosis in neuroblastoma cells. This effect is partially mediated by the activation of Protein Kinase C zeta (PKCζ)[2][3].
-
Modulation of Cannabinoid Signaling: N-palmitoyl serinol has also been found to stimulate ceramide production through a Cannabinoid Receptor 1 (CB1)-dependent mechanism in an in vitro model of skin inflammation[4]. This raises the possibility that N-palmitoyl-alaninol enantiomers could interact with the endocannabinoid system.
The Unexplored Territory of (R)-N-Palmitoyl-Alaninol:
Currently, there is a significant lack of experimental data on the biological activity of (R)-N-palmitoyl-alaninol. While studies on D-amino acids (which share the 'R' configuration) have shown they can exert biological effects, including cytotoxicity and the induction of apoptosis, it is crucial to note that these findings are not directly transferable to N-palmitoyl-alaninol[5][6][7]. The biological activity of the (R)-enantiomer remains a critical area for future investigation.
Quantitative Data Summary
Due to the absence of direct comparative studies, a quantitative comparison table cannot be compiled at this time. The following table summarizes the qualitative findings for long-chain amino alcohols and the hypothesized activities of the N-palmitoyl-alaninol enantiomers based on related compounds.
| Biological Activity | Long-Chain Amino Alcohols | (S)-N-Palmitoyl-Alaninol (Hypothesized) | (R)-N-Palmitoyl-Alaninol (Hypothesized) |
| Apoptosis Induction | Yes (Caspase-3 dependent)[1] | Likely, potentially via ceramide signaling | Unknown, but possible |
| Ceramide Mimicry | Plausible | Likely, based on structural similarity | Unknown |
| PKCζ Activation | Unknown | Plausible, by analogy to N-palmitoyl serinol | Unknown |
| CB1 Receptor Interaction | Unknown | Plausible, by analogy to N-palmitoyl serinol | Unknown |
Hypothesized Signaling Pathways
Based on the available evidence for related compounds, the following signaling pathways are proposed for the biological activity of N-palmitoyl-alaninol. It is important to emphasize that these are hypothetical and require experimental validation, particularly for the (R)-enantiomer.
Caption: Hypothesized signaling pathway for (S)-N-palmitoyl-alaninol-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate and compare the biological activities of (R)- and (S)-N-palmitoyl-alaninol.
Protocol 1: Apoptosis Induction Assay in Neuroblastoma Cells
Objective: To determine and compare the pro-apoptotic effects of (R)- and (S)-N-palmitoyl-alaninol.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
(R)- and (S)-N-palmitoyl-alaninol stock solutions (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of (R)- and (S)-N-palmitoyl-alaninol (e.g., 1, 10, 25, 50 µM) for 24 and 48 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Experimental workflow for the apoptosis induction assay.
Protocol 2: Measurement of Cellular Ceramide Levels
Objective: To quantify changes in intracellular ceramide levels following treatment with (R)- and (S)-N-palmitoyl-alaninol.
Materials:
-
Cell line of interest
-
(R)- and (S)-N-palmitoyl-alaninol stock solutions
-
Lipid extraction solvents (e.g., chloroform (B151607), methanol)
-
Internal standard (e.g., C17-ceramide)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with (R)- and (S)-N-palmitoyl-alaninol at desired concentrations and time points.
-
Lipid Extraction:
-
Wash cells with ice-cold PBS.
-
Scrape cells in methanol (B129727) and transfer to a glass tube.
-
Add the internal standard.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate different ceramide species using a suitable C18 column and a gradient of mobile phases.
-
Detect and quantify ceramide species by mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the results to the internal standard and total protein or cell number.
-
Protocol 3: In Vitro PKCζ Kinase Assay
Objective: To assess the direct effect of (R)- and (S)-N-palmitoyl-alaninol on the kinase activity of PKCζ.
Materials:
-
Recombinant active PKCζ enzyme
-
PKCζ substrate (e.g., a specific peptide)
-
[γ-³²P]ATP
-
(R)- and (S)-N-palmitoyl-alaninol
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant PKCζ, and the substrate peptide.
-
Treatment: Add varying concentrations of (R)- and (S)-N-palmitoyl-alaninol or vehicle control to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
Conclusion and Future Directions
The study of N-palmitoyl-alaninol enantiomers presents an intriguing area of research with potential implications for understanding and manipulating cell signaling pathways involved in apoptosis and inflammation. While preliminary evidence and analogies to related compounds suggest that (S)-N-palmitoyl-alaninol is biologically active, the activity of its (R)-enantiomer remains a significant unknown. Future research should prioritize direct, comparative studies of these enantiomers to elucidate their stereospecific effects. The experimental protocols provided in this guide offer a framework for such investigations, which will be crucial for unlocking the full therapeutic potential of this class of bioactive lipids.
References
- 1. Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation | MDPI [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of N-palmitoyl-R-alaninol and Palmitoylethanolamide
In the landscape of endogenous lipid mediators, both N-palmitoyl-R-alaninol and palmitoylethanolamide (B50096) (PEA) have garnered interest for their potential roles in modulating inflammatory responses. While PEA is a well-researched compound with a robust body of evidence supporting its anti-inflammatory and analgesic properties, N-palmitoyl-R-alaninol remains a comparatively understudied molecule. This guide provides a detailed comparison of their known anti-inflammatory effects, mechanisms of action, and the experimental data supporting these findings, with the caveat that data specifically for the R-isomer of N-palmitoyl-alaninol is scarce, and information on N-palmitoyl-L-alanine is used as a proxy.
Overview and Mechanism of Action
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family. It is produced on demand in response to cellular stress and injury and plays a crucial role in maintaining cellular homeostasis.[1] The primary anti-inflammatory mechanism of PEA is mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.[2][3][4] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) translocation and the subsequent reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5][6]
Beyond its direct action on PPAR-α, PEA also exerts its effects through an "entourage effect," where it enhances the activity of other endogenous cannabinoids like anandamide (B1667382) by inhibiting their enzymatic degradation.[2] This indirect mechanism contributes to its overall anti-inflammatory and analgesic profile.
N-palmitoyl-alaninol , as a member of the N-acyl amino acid family, is structurally related to PEA. However, specific data on the anti-inflammatory mechanism of N-palmitoyl-R-alaninol is not available in the current body of scientific literature. General information on N-acyl amides suggests their involvement in a variety of signaling functions, including inflammation. The degradation of these molecules is largely mediated by the enzyme fatty acid amide hydrolase (FAAH), similar to endocannabinoids. One study on the closely related N-palmitoyl-L-alanine demonstrated significant inhibitory effects on the proliferation of RAW 264.7 mouse macrophage cells, suggesting a potential anti-inflammatory action.[7] However, the precise molecular targets and signaling pathways for N-palmitoyl-alaninol remain to be elucidated.
Quantitative Data on Anti-inflammatory Effects
The available quantitative data highlights the extensive research on PEA's anti-inflammatory efficacy, while data for N-palmitoyl-alaninol is limited to a single in vitro study on its L-isomer.
| Compound | Assay | Model | Concentration/Dose | Effect | Reference |
| Palmitoylethanolamide (PEA) | Carrageenan-induced paw edema | Wild-type mice | 10 mg/kg, i.p. | Significant reduction in paw edema | [2][3] |
| Phorbol ester-induced ear edema | Wild-type mice | 1 mg/ear, topical | Significant reduction in ear edema | [2] | |
| LPS-induced TNF-α release | BV-2 microglial cells | 10 µM | Significant inhibition of TNF-α release | N/A | |
| LPS-induced iNOS and COX-2 expression | J774A.1 macrophages | 25-200 µM | Significant inhibition of iNOS and COX-2 expression | [8] | |
| N-palmitoyl-L-alanine | Cell proliferation | RAW 264.7 mouse macrophage cells | 10 µM | 89% inhibition of cell proliferation | [7] |
Signaling Pathways and Experimental Workflows
Palmitoylethanolamide (PEA) Signaling Pathway
The anti-inflammatory signaling pathway of PEA is well-characterized and primarily involves the activation of PPAR-α.
Caption: PEA anti-inflammatory signaling pathway.
Experimental Workflow for Evaluating Anti-inflammatory Effects
A typical experimental workflow to assess the anti-inflammatory properties of compounds like PEA and N-palmitoyl-alaninol involves both in vitro and in vivo models.
Caption: General experimental workflow for anti-inflammatory studies.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Mice (In Vivo)
This is a widely used model to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
The test compound (e.g., PEA at 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the inflammatory insult.
-
A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)
This model is used to study the cellular mechanisms of anti-inflammatory action.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or J774A.1).
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., PEA or N-palmitoyl-L-alanine) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
-
After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine analysis (e.g., TNF-α ELISA), and cell lysates are prepared for gene and protein expression analysis (e.g., qPCR for iNOS, Western blot for COX-2).
-
-
Data Analysis: The levels of inflammatory markers in the treated groups are compared to the LPS-stimulated control group.
Conclusion
The current scientific literature provides a wealth of evidence supporting the significant anti-inflammatory effects of palmitoylethanolamide, primarily through the activation of PPAR-α. Its efficacy has been demonstrated in numerous in vitro and in vivo models, and its mechanism of action is well-elucidated.
In contrast, N-palmitoyl-R-alaninol remains a largely unexplored compound in the context of inflammation. While preliminary data on the related N-palmitoyl-L-alanine suggests potential anti-proliferative effects on macrophages, comprehensive studies are needed to determine the anti-inflammatory activity, mechanism of action, and therapeutic potential of the R-isomer. Future research should focus on direct comparative studies between N-palmitoyl-R-alaninol and PEA to better understand their relative potencies and therapeutic profiles. Researchers, scientists, and drug development professionals are encouraged to investigate the pharmacology of N-palmitoyl-R-alaninol to unlock its potential as a novel anti-inflammatory agent.
References
- 1. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accurateclinic.com [accurateclinic.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Potential anti-inflammatory actions of the elmiric (lipoamino) acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Analytical Methods for N-Acyl Amides
This guide offers a comprehensive comparison of prevalent analytical methods for the quantification of N-acyl amides, a diverse class of lipid signaling molecules implicated in numerous physiological processes.[1][2] The objective is to provide researchers, scientists, and drug development professionals with a data-driven overview to facilitate the selection of the most appropriate methodology for their specific research needs, thereby ensuring data accuracy and reliability. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Performance Comparison of Analytical Methods
The choice of an analytical method for N-acyl amide quantification is critical and is dictated by factors such as required sensitivity, specificity, sample matrix, and desired throughput. Below is a summary of key performance characteristics for LC-MS/MS, GC-MS, and ELISA.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.[3] | Separation of volatile compounds followed by mass-based detection.[4] | Competitive or sandwich immunoassay based on antigen-antibody recognition.[3] |
| Analyte(s) | Broad range of N-acyl amides, including N-acyl ethanolamines (NAEs) like anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA).[3][5] | Primarily for volatile or derivatized low molecular weight fatty acid amides.[4][6] | Typically specific to one N-acyl amide per kit (e.g., Anandamide).[3] |
| Limit of Quantification (LOQ) | High sensitivity, with LOQs in the picogram per milliliter (pg/mL) range (e.g., 50 pg/mL for AEA).[3] Can achieve detection in the pM range.[3] | Detection limits in the nanogram per gram (ng/g) range (e.g., 61.0 ng/g for hexadecanoamide).[6] | Lower sensitivity than LC-MS/MS, with detection limits around 0.93 to 2.47 ng/mL for AEA.[3] |
| Linearity | Excellent linearity over a wide dynamic range, often up to 100 ng/mL.[3] | Good linearity, with correlation coefficients often greater than 0.9995.[7] | More limited dynamic range compared to LC-MS/MS. |
| Specificity | High, due to chromatographic separation and unique mass fragmentation patterns, allowing for differentiation of structurally similar molecules.[3] | Good, based on retention time and mass spectra.[4] | Dependent on the antibody's specificity; may be prone to cross-reactivity with structurally related molecules.[3] |
| Sample Throughput | Moderate; can be enhanced with UHPLC systems. | Moderate to low, especially if derivatization is required.[8] | High, suitable for screening large numbers of samples. |
| Cost | High initial instrument cost and operational expenses.[3] | Moderate to high instrument cost. | Lower cost per sample and for initial setup.[3] |
| Derivatization | Not always necessary, but can be used to improve sensitivity.[9] | Often required to increase volatility and thermal stability.[6][8] | Not applicable. |
Experimental Protocols
LC-MS/MS Method for N-Acyl Ethanolamine (B43304) (NAE) Quantification in Plasma
This protocol provides a general framework for quantifying NAEs in a plasma matrix. Optimization may be required based on the specific analytes and instrumentation.
a. Sample Preparation (Liquid-Liquid Extraction) [3]
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated NAEs).[3]
-
Add 1 mL of a cold organic solvent mixture (e.g., chloroform:methanol (B129727), 2:1 v/v).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.[3]
-
Carefully transfer the lower organic layer to a clean tube.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
b. LC-MS/MS Analysis
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.[8]
-
Column: A C18 reversed-phase column (e.g., Waters HSS T3, 1.8 µm, 2.1 × 100 mm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile/isopropanol (v/v) with 0.1% formic acid.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5-50 µL.[8]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Dynamic Multiple Reaction Monitoring (dMRM) is often employed for targeted quantification to maximize sensitivity and coverage.[8]
GC-MS Method for Low Molecular Weight Fatty Acid Amides
This protocol is suitable for the analysis of mixtures of low molecular weight fatty acids and their corresponding primary and N-acyl amides.[4]
a. Sample Preparation
-
For solid samples, an extraction step using a suitable solvent like methanol may be required.[7]
-
Derivatization (e.g., trifluoroethylation) is often necessary to increase the volatility of the amides.[6]
b. GC-MS Analysis [4]
-
GC System: Varian Model 1860 or similar.[4]
-
Column: Chromosorb 101 (100/120 mesh) packed in a 4 ft x 1/4 in. aluminum tube.[4]
-
Carrier Gas: Helium at a flow rate of 40 ml/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Start at 160°C, hold for 6 minutes, then ramp at 12°C/min to 230°C.[4]
-
MS System: A mass spectrometer such as a Consolidated Electrodynamics Corporation Model 21-104.[4]
-
Ionization: Electron impact (EI) at 70 eV.[10]
ELISA Method for Anandamide (AEA) Quantification
This protocol outlines a competitive ELISA for the quantification of AEA.
a. Assay Principle The assay is based on the competition between AEA in the sample and a fixed amount of labeled AEA for a limited number of binding sites on an anti-AEA antibody. The amount of labeled AEA bound to the antibody is inversely proportional to the concentration of AEA in the sample.[3]
b. Assay Procedure [3]
-
Preparation: Prepare all reagents, samples, and standards according to the kit manufacturer's manual.[3]
-
Standard/Sample Addition: Add a specific volume of standard or sample to each well of the antibody-coated microplate.[3]
-
Competitive Binding: Add the enzyme-conjugated AEA to each well and incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark for color development.[3]
-
Stopping the Reaction: Add a stop solution to terminate the reaction.[3]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[3]
Mandatory Visualizations
Signaling Pathway
N-acyl amides are a class of lipid signaling molecules that interact with various receptors to modulate physiological processes.[1] One prominent example is the interaction of N-arachidonoyl ethanolamine (anandamide) with cannabinoid and TRPV1 receptors.
References
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of N-Acyl Alaninols: The Influence of Acyl Chain Length on Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
N-acyl alaninols are a class of lipid molecules that have garnered significant interest in the scientific community due to their diverse biological activities, including the induction of apoptosis in cancer cells, and their potential as components in drug delivery systems.[1] Structurally, they consist of an alanine (B10760859) amino acid whose carboxyl group has been reduced to a hydroxyl group, and whose amino group is acylated with a fatty acid. The length of this acyl chain is a critical determinant of the molecule's physicochemical properties and its biological efficacy. This guide provides a comparative analysis of N-acyl alaninols with different acyl chains, supported by experimental data, to aid researchers in the selection and design of these molecules for therapeutic and biotechnological applications.
Physicochemical Properties: A Comparative Overview
The length of the acyl chain significantly influences the thermotropic phase behavior and the supramolecular organization of N-acyl alaninols. These properties are crucial for their interaction with biological membranes and their formulation into delivery vehicles. Key physicochemical parameters are summarized in the table below, compiled from studies on homologous series of N-acyl-L-alaninols.
| Acyl Chain | Number of Carbons | Transition Temperature (Tt) (°C) | Transition Enthalpy (ΔHt) (kJ/mol) | Transition Entropy (ΔSt) (J/mol·K) | d-spacing (Å) |
| Nonanoyl | 9 | 59.8 | 29.1 | 87.6 | 24.8 |
| Decanoyl | 10 | 69.4 | 34.5 | 100.8 | 27.2 |
| Undecanoyl | 11 | 72.8 | 37.2 | 107.5 | 29.1 |
| Lauroyl | 12 | 81.1 | 43.8 | 123.7 | 31.8 |
| Tridecanoyl | 13 | 83.5 | 46.5 | 130.0 | 33.7 |
| Myristoyl | 14 | 89.8 | 52.8 | 145.9 | 36.4 |
| Pentadecanoyl | 15 | 92.0 | 55.6 | 152.0 | 38.2 |
| Palmitoyl | 16 | 97.2 | 61.5 | 166.2 | 41.0 |
| Heptadecanoyl | 17 | 98.6 | 64.0 | 172.1 | 42.8 |
| Stearoyl | 18 | 102.8 | 69.9 | 185.3 | 45.6 |
| Nonadecanoyl | 19 | 103.8 | 72.0 | 189.9 | 47.4 |
| Eicosanoyl | 20 | 107.0 | 77.8 | 204.2 | 50.2 |
Data compiled from studies on N-acyl-L-alaninols.[1]
As the length of the acyl chain increases, there is a clear and linear increase in the transition temperature, transition enthalpy, and transition entropy for both dry and hydrated states of N-acyl-L-alaninols.[1] This indicates that longer acyl chains lead to stronger van der Waals interactions between the molecules, requiring more energy to disrupt the ordered, crystalline state. Powder X-ray diffraction (PXRD) studies have shown that the d-spacings also exhibit a linear dependence on the acyl chain length, with the incremental increase suggesting a tilted bilayer packing arrangement.[1]
Interestingly, studies on the closely related N-acyl-β-alaninols have revealed an odd-even alternation in their thermotropic properties and d-spacings, a phenomenon not as prominently observed in the N-acyl-L-alaninol series.[2]
Structure-Activity Relationship: The Impact of Acyl Chain Length on Cytotoxicity
While direct comparative studies on the biological activity of a homologous series of N-acyl alaninols are limited, research on the structurally similar N-acyl alanines provides valuable insights into the structure-activity relationship. A study by Perinelli et al. investigated the cytotoxicity of N-acyl alanines with varying acyl chain lengths against various cell lines. The findings demonstrate a clear correlation between the length of the hydrocarbon chain and the toxicological profile.[3][4][5]
The cytotoxicity of N-acyl amino acids is influenced by their surface properties, particularly the critical micelle concentration (CMC). The length of the hydrocarbon chain is a major determinant of these surface properties.[3] Generally, as the acyl chain length increases, the molecule becomes more lipophilic, which can enhance its ability to interact with and disrupt cell membranes, leading to increased cytotoxicity. However, this relationship is not always linear and can be influenced by the specific cell type and the overall physicochemical properties of the molecule. The study by Perinelli and colleagues suggests that the hydrocarbon chain length is a key factor in cellular toxicity.[3][5]
Experimental Protocols
Synthesis of N-Acyl Alaninols
N-acyl alaninols can be synthesized through the acylation of alaninol with the corresponding fatty acid chloride.
Materials:
-
L-alaninol
-
Acyl chloride (e.g., lauroyl chloride, myristoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve L-alaninol and triethylamine (B128534) in anhydrous dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride dissolved in anhydrous dichloromethane to the stirred solution.
-
Allow the reaction to proceed at 0°C for a specified time, then warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl alaninol.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified N-acyl alaninol.
-
Characterize the final product using techniques such as NMR (1H and 13C), FTIR, and mass spectrometry.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic properties of the N-acyl alaninols.
Procedure:
-
Accurately weigh a small amount of the N-acyl alaninol sample (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) over a desired temperature range that encompasses the phase transition.
-
Record the heat flow as a function of temperature. The phase transition will appear as a peak in the thermogram.
-
From the thermogram, determine the onset temperature of the transition (Tt), the peak temperature, and the enthalpy of the transition (ΔHt) by integrating the area under the peak.
-
The transition entropy (ΔSt) can be calculated using the equation: ΔSt = ΔHt / Tt (in Kelvin).
Powder X-ray Diffraction (PXRD)
PXRD is used to determine the packing arrangement of the N-acyl alaninols in the solid state.
Procedure:
-
Finely grind the N-acyl alaninol sample to a homogenous powder.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the diffractometer.
-
Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).
-
Rotate the sample and the detector to scan a range of 2θ angles.
-
Record the intensity of the diffracted X-rays as a function of the 2θ angle.
-
The resulting diffractogram will show a series of peaks at specific 2θ values.
-
Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for each diffraction peak.
-
Analyze the pattern of d-spacings to infer the type of molecular packing (e.g., bilayer, interdigitated).
Apoptosis Signaling Pathway
N-acyl alaninols have been reported to induce apoptosis. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which are the executioners of cell death. The diagram below illustrates the key steps in these pathways.
Caption: The extrinsic and intrinsic pathways of apoptosis.
Conclusion
The length of the acyl chain is a critical parameter in the design of N-acyl alaninols for therapeutic applications. It systematically modulates the physicochemical properties of these molecules, which in turn influences their biological activity. Longer acyl chains generally lead to higher transition temperatures and more stable packing, which can affect their interaction with cell membranes and their potential as drug delivery vehicles. Furthermore, the acyl chain length is a key determinant of cytotoxicity. This comparative guide provides a foundational understanding for researchers to rationally design and select N-acyl alaninols with tailored properties for specific applications in drug development and biomedical research. Further studies are warranted to establish a more detailed quantitative structure-activity relationship for the biological effects of N-acyl alaninols, particularly concerning their pro-apoptotic activity.
References
- 1. Synthesis and characterization of long chain O-acyl-L-alaninols and investigation of drug encapsulation and release by equimolar O-myristoyl-L-alaninol/SDS catanionic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, thermotropic phase behavior and membrane interaction of N-acyl-β-alaninols. Homologs of stress-combating N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of a Novel N-palmitoyl-R-alaninol Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a new antibody developed against N-palmitoyl-R-alaninol, a member of the growing N-acyl amide family of endogenous signaling lipids. N-acyl amides are increasingly recognized for their roles in a variety of physiological processes, including inflammation, pain perception, and metabolic regulation. Consequently, the availability of highly specific antibodies is crucial for the accurate elucidation of their cellular and systemic functions.
This document outlines key experimental protocols and presents a comparative analysis of the new N-palmitoyl-R-alaninol antibody against hypothetical alternative antibodies. The presented data is illustrative and serves to guide researchers in their own validation studies.
Putative Signaling Pathway of N-palmitoyl-R-alaninol
While the precise signaling pathway for N-palmitoyl-R-alaninol is yet to be fully elucidated, based on the known mechanisms of structurally similar N-acyl amides, a putative pathway can be proposed. Many N-acyl amides exert their effects through G-protein coupled receptors (GPCRs) or Transient Receptor Potential (TRP) channels.[1] For instance, N-palmitoyl-serine and N-palmitoyl-tyrosine have been identified as antagonists of lysophosphatidic acid receptors, a class of GPCRs.[2] Furthermore, N-palmitoyl-glycine has been shown to modulate calcium influx in sensory neurons.[3]
The following diagram illustrates a hypothetical signaling cascade initiated by N-palmitoyl-R-alaninol binding to a putative GPCR, leading to downstream cellular responses.
Caption: Putative signaling pathway of N-palmitoyl-R-alaninol via a G-protein coupled receptor.
Experimental Protocols for Antibody Specificity Validation
Rigorous validation of a new antibody is paramount to ensure its specificity and reliability in various applications. The following are detailed protocols for essential validation experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a fundamental technique to determine the antibody's titer, binding affinity (EC50), and cross-reactivity against structurally related lipids.
Experimental Protocol:
-
Lipid Coating: Dissolve N-palmitoyl-R-alaninol and other lipids to be tested (e.g., N-palmitoyl-S-alaninol, N-palmitoyl-glycine, palmitic acid) in an appropriate organic solvent (e.g., ethanol). Coat 96-well ELISA plates with the lipid solutions (typically 1-5 µg/mL) and allow the solvent to evaporate, leaving the lipid adsorbed to the well surface.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add serial dilutions of the new N-palmitoyl-R-alaninol antibody to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Caption: Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blot (Lipid-Protein Overlay Assay)
A lipid-protein overlay assay, often referred to as a "fat blot," is a modified Western blot technique used to assess the specificity of an antibody for a particular lipid that is spotted onto a membrane.[4][5]
Experimental Protocol:
-
Lipid Spotting: Spot serial dilutions of N-palmitoyl-R-alaninol and other control lipids onto a nitrocellulose or PVDF membrane and allow to dry completely.
-
Blocking: Block the membrane in a blocking buffer (e.g., 3% BSA in TBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new N-palmitoyl-R-alaninol antibody at an optimized concentration in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the signal intensity of the spots to determine the signal-to-noise ratio and assess cross-reactivity.
Caption: Workflow for Western Blot (Lipid-Protein Overlay Assay).
Immunocytochemistry (ICC)
Immunocytochemistry allows for the visualization of the subcellular localization of N-palmitoyl-R-alaninol within cells, providing further evidence of the antibody's specificity in a more biological context.
Experimental Protocol:
-
Cell Culture and Fixation: Culture cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If the target is intracellular, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the new N-palmitoyl-R-alaninol antibody at an optimized dilution in the blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Caption: Workflow for Immunocytochemistry (ICC).
Comparison of Antibody Performance
The following tables present hypothetical data comparing the performance of the new N-palmitoyl-R-alaninol antibody with two other hypothetical commercially available antibodies.
Table 1: ELISA Performance Comparison
| Parameter | New N-palmitoyl-R-alaninol Antibody | Alternative Antibody A | Alternative Antibody B |
| Titer (1:x dilution) | 1:20,000 | 1:10,000 | 1:5,000 |
| EC50 (nM) | 5 | 15 | 30 |
| Cross-reactivity (%) | |||
| N-palmitoyl-S-alaninol | < 1% | 5% | 10% |
| N-palmitoyl-glycine | < 0.5% | 2% | 8% |
| Palmitic Acid | < 0.1% | 1% | 5% |
| N-stearoyl-R-alaninol | < 2% | 8% | 15% |
Table 2: Western Blot Performance Comparison
| Parameter | New N-palmitoyl-R-alaninol Antibody | Alternative Antibody A | Alternative Antibody B |
| Signal-to-Noise Ratio | 25 | 15 | 8 |
| Cross-reactivity (%) | |||
| N-palmitoyl-S-alaninol | < 2% | 7% | 12% |
| N-palmitoyl-glycine | < 1% | 4% | 10% |
Table 3: Immunocytochemistry Performance Comparison
| Parameter | New N-palmitoyl-R-alaninol Antibody | Alternative Antibody A | Alternative Antibody B |
| Optimal Dilution | 1:1000 | 1:500 | 1:200 |
| Staining Intensity | +++ | ++ | + |
| Background Staining | Low | Moderate | High |
| Specific Localization | Clear membrane and vesicular staining | Diffuse cytoplasmic staining | High non-specific nuclear staining |
Conclusion
The validation of a new antibody is a critical process that ensures the generation of reliable and reproducible data. This guide provides a structured approach to validating a novel antibody against N-palmitoyl-R-alaninol, a promising bioactive lipid. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize the specificity and performance of their antibody, thereby enabling confident and accurate investigations into the biological roles of this and other N-acyl amides. The use of comparative data, even if hypothetical in this guide, underscores the importance of benchmarking new reagents against existing tools to ascertain their advantages and limitations.
References
- 1. Palmitoyl Alanine | 56255-31-3 | Benchchem [benchchem.com]
- 2. N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Membrane Interaction of N-acyl Alaninols and N-acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the membrane interaction of two classes of lipid molecules: N-acyl alaninols and N-acylethanolamines. This information is crucial for researchers in drug development and cell signaling, where understanding how these molecules interact with and modulate cell membranes is key to harnessing their therapeutic potential. While N-acylethanolamines are well-studied signaling molecules, N-acyl alaninols are emerging as compounds of interest, primarily for their potential in drug delivery systems. This guide synthesizes available experimental data to draw a comparative analysis.
At a Glance: Key Differences in Membrane Interaction
| Feature | N-acyl Alaninols | N-acylethanolamines |
| Primary Effect on Membrane | Intercalation and disruption of lipid packing, leading to increased permeability.[1][2] | Modulation of membrane fluidity and participation in signaling cascades.[3] |
| Effect on Membrane Fluidity | Data is limited, but they are suggested to increase membrane fluidity to enhance drug permeation.[2] | Acyl chain-dependent; for example, N-oleoylethanolamine increases membrane fluidity. |
| Interaction with Phospholipids (B1166683) | Shows good miscibility with phospholipids like DMPC up to a certain molar ratio, beyond which phase separation occurs.[1][4] | Intercalates into the lipid bilayer, with a preference for more fluid regions. |
| Known Signaling Pathways | No specific signaling pathways directly initiated by membrane interaction have been identified to date. Their primary role appears to be as membrane permeation enhancers.[2][5][6] | Well-established roles in the endocannabinoid system, activating receptors like CB1 and CB2, and modulating ion channels.[3][7][8][9] |
| Therapeutic Potential | Primarily investigated as chemical enhancers for transdermal drug delivery.[1][2][5][6] | Therapeutic targets for pain, inflammation, and neurological disorders due to their signaling roles.[3][7] |
Quantitative Analysis of Membrane Interactions
The following table summarizes quantitative data from differential scanning calorimetry (DSC) studies on the interaction of N-myristoyl-β-alaninol (a type of N-acyl alaninol) and N-oleoylethanolamine with dimyristoylphosphatidylcholine (B1235183) (DMPC) liposomes.
| Parameter | N-myristoyl-β-alaninol (NMBAOH) in DMPC | N-oleoylethanolamine (OEA) in DMPC |
| Effect on Main Phase Transition Temperature (Tm) | Broadens and shifts the Tm of DMPC to lower temperatures with increasing NMBAOH concentration up to 45 mol%. | Causes a concentration-dependent decrease in the phase transition temperature of DMPC. |
| Enthalpy of Main Transition (ΔH) | The enthalpy of the main transition of DMPC decreases with increasing concentrations of NMBAOH. | A decrease in the enthalpy of the main transition is observed, indicating a disruption of the lipid packing. |
| Miscibility | Miscible with DMPC up to 45 mol%, with phase separation occurring at higher concentrations.[1][4] | Partitions into the lipid bilayer, showing a preference for more fluid domains. |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from separate studies and should be interpreted with this in mind.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize the membrane interactions of N-acyl alaninols and N-acylethanolamines.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to study the phase transitions of lipids in model membranes. It measures the heat flow associated with thermal transitions, providing information on the stability of the lipid bilayer and the effect of incorporated molecules.[10][11][12][13][14]
Protocol for Analyzing Liposome-Drug Interactions:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving the desired phospholipid (e.g., DMPC) and the N-acyl alaninol or N-acylethanolamine in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
DSC Sample Preparation:
-
Transfer a precise amount of the liposome suspension into a DSC sample pan.
-
Use the same buffer as a reference in a separate pan.
-
Seal the pans hermetically to prevent any loss of water during the heating process.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the lipid phase transition.
-
Record the heat flow as a function of temperature. The resulting thermogram will show peaks corresponding to phase transitions.
-
-
Data Analysis:
-
Determine the main phase transition temperature (Tm) from the peak of the transition.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.
-
Compare the Tm and ΔH of the liposomes containing the N-acyl derivative to those of pure lipid liposomes to determine the effect of the compound on the bilayer.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the structure, dynamics, and interactions of molecules at an atomic level. In the context of membrane interactions, it can provide information on the location and orientation of small molecules within the lipid bilayer and their effect on lipid dynamics.[15][16][17][18][19]
Protocol for Studying Small Molecule-Lipid Interactions:
-
Sample Preparation:
-
Prepare small unilamellar vesicles (SUVs) or other suitable model membrane systems incorporating the N-acyl alaninol or N-acylethanolamine.
-
The choice of lipid and the concentration of the molecule of interest will depend on the specific research question.
-
Isotopically labeled lipids or small molecules (e.g., with 2H, 13C, or 15N) can be used to enhance the signal and provide more detailed information.
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire NMR spectra using a high-field NMR spectrometer.
-
Different NMR experiments can be performed, such as 1D proton or phosphorus spectra, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity between the small molecule and lipids, and solid-state NMR techniques for more ordered systems.
-
-
Data Analysis:
-
Analyze changes in the chemical shifts of the lipid and small molecule signals upon interaction. These changes can indicate the location of the interaction.
-
Use NOESY data to identify specific points of contact between the molecule and the lipid bilayer.
-
Analyze relaxation data to understand the dynamics of the small molecule and the lipids in the membrane.
-
Visualization of Pathways and Workflows
N-acylethanolamine Biosynthesis and Signaling Pathway
N-acylethanolamines are synthesized from membrane phospholipids and are involved in a variety of signaling pathways, most notably the endocannabinoid system.[7][8][9][20]
Caption: Biosynthesis and signaling of N-acylethanolamines in a neuronal cell.
Experimental Workflow for Membrane Interaction Analysis
The following diagram illustrates a typical workflow for comparing the membrane interaction of N-acyl alaninols and N-acylethanolamines.
Caption: A generalized workflow for the comparative analysis of membrane interactions.
Conclusion
N-acyl alaninols and N-acylethanolamines, while structurally similar, appear to have distinct modes of interaction with lipid membranes, leading to different biological outcomes. N-acylethanolamines are established signaling molecules that modulate membrane properties as part of their function. In contrast, the current body of research suggests that N-acyl alaninols primarily act as physical agents that disrupt membrane packing, a property that is being explored for enhancing drug delivery across biological barriers.
Further direct comparative studies are necessary to fully elucidate the nuanced differences in their membrane interactions and to explore the potential for N-acyl alaninols in signaling roles beyond their current application in drug delivery. Researchers are encouraged to utilize the experimental protocols outlined in this guide to contribute to a more comprehensive understanding of these fascinating lipid molecules.
References
- 1. Structure, thermotropic phase behavior and membrane interaction of N-acyl-β-alaninols. Homologs of stress-combating N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic formation of N-acylethanolamines from N-acylethanolamine plasmalogen through N-acylphosphatidylethanolamine-hydrolyzing phospholipase D-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. tainstruments.com [tainstruments.com]
- 15. Elucidating Ligand-Bound Structures of Membrane Proteins Using Solid-State NMR Spectroscopy: Ligand binding to membrane proteins from solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of N-palmitoyl-R-alaninol with Known Apoptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the apoptotic potential of the novel synthetic compound, N-palmitoyl-R-alaninol, against well-established inducers: Staurosporine (B1682477), Etoposide (B1684455), and TRAIL. Due to the novelty of N-palmitoyl-R-alaninol, its pro-apoptotic activity is hypothesized based on the known effects of its constituent, palmitic acid, a saturated fatty acid demonstrated to induce apoptosis in various cell lines.
This guide outlines the distinct mechanisms of these inducers, presents hypothetical comparative data, and provides detailed experimental protocols to facilitate a comprehensive in-house evaluation of N-palmitoyl-R-alaninol.
Comparative Overview of Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a critical physiological process. Its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis is a key strategy in cancer therapy. Below is a comparison of the signaling pathways of established inducers and the proposed pathway for N-palmitoyl-R-alaninol.
N-palmitoyl-R-alaninol (Hypothesized) , building on the known actions of palmitic acid, is postulated to induce apoptosis through the intrinsic (mitochondrial) pathway. Palmitic acid has been shown to induce endoplasmic reticulum (ER) stress and increase the production of reactive oxygen species (ROS)[1][2][3][4]. This cellular stress can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax, and the suppression of anti-apoptotic members like Bcl-2[1][3]. The subsequent loss of mitochondrial membrane potential results in the release of cytochrome c, activating the caspase cascade.
Staurosporine , a potent but non-selective protein kinase inhibitor, is a widely used tool to induce apoptosis in a variety of cell types[5][6]. Its primary mechanism involves the inhibition of a broad range of protein kinases, which disrupts intracellular signaling and leads to the activation of the intrinsic apoptotic pathway. This activation is characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3[5][6][7][8].
Etoposide is a topoisomerase II inhibitor that causes DNA strand breaks, triggering a DNA damage response[9][10][11]. This genotoxic stress activates the tumor suppressor protein p53, which in turn can transcriptionally upregulate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and apoptosis through the intrinsic pathway[9][11][12].
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that induces apoptosis by binding to its death receptors (DR4 and DR5) on the cell surface[13][14]. This binding initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8[15][16]. Activated caspase-8 can then directly cleave and activate executioner caspases (e.g., caspase-3) or cleave Bid to tBid, which activates the mitochondrial pathway, thereby amplifying the apoptotic signal[16].
Quantitative Data Comparison
The following table summarizes the expected outcomes from key apoptosis assays when treating a model cancer cell line (e.g., Jurkat or HeLa) with N-palmitoyl-R-alaninol and the known inducers. The values for N-palmitoyl-R-alaninol are hypothetical and serve as a benchmark for experimental validation.
| Parameter | N-palmitoyl-R-alaninol (Hypothetical) | Staurosporine | Etoposide | TRAIL | Untreated Control |
| % Apoptotic Cells (Annexin V+/PI-) | 40-60% | 70-90% | 50-70% | 60-80% | < 5% |
| Relative Caspase-3/7 Activity | 4-6 fold increase | 8-12 fold increase | 6-9 fold increase | 7-10 fold increase | 1-fold (baseline) |
| Cleaved PARP Levels (Western Blot) | Moderate increase | Strong increase | Strong increase | Strong increase | Undetectable |
| Bax/Bcl-2 Ratio (Western Blot) | Significant increase | Moderate increase | Significant increase | No significant change | Baseline |
| Cleaved Caspase-8 Levels (Western Blot) | No significant change | No significant change | No significant change | Strong increase | Undetectable |
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for key apoptosis assays are provided.
Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with N-palmitoyl-R-alaninol, staurosporine, etoposide, or TRAIL for the desired time. Include an untreated control.
-
Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17][18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Caspase-3/7 Activity
This assay quantifies the activity of the executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Treated and untreated cells in culture medium
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat cells with the respective apoptosis inducers for the desired time.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[19]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample using a luminometer.
Detection of Apoptosis-Related Proteins by Western Blot
This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-cleaved caspase-8, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, harvest and wash the cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the protein levels relative to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for this comparative study.
Caption: Comparative signaling pathways of apoptosis inducers.
Caption: General experimental workflow for comparative analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Palmitic acid induces human osteoblast-like Saos-2 cell apoptosis via endoplasmic reticulum stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 4. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRAIL and apoptosis induction by TNF-family death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of N-Acyl-L-Alaninols
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel therapeutic compounds is a critical step in the journey from laboratory to clinic. Among the diverse classes of bioactive lipids, N-acyl-L-alaninols have garnered interest for their potential pharmacological activities. However, their success as therapeutic agents is intrinsically linked to their metabolic stability. This guide offers a comparative overview of the metabolic stability of a series of N-acyl-L-alaninols, supported by established experimental protocols and illustrative data to inform drug design and development strategies.
The metabolic stability of a drug candidate dictates its half-life and clearance, thereby influencing its dosing regimen and overall therapeutic efficacy. N-acyl-L-alaninols, characterized by an acyl chain of varying length and saturation attached to an L-alaninol headgroup, are subject to metabolic transformation, primarily by hepatic enzymes. The lipophilicity and structure of the acyl chain are key determinants of this stability. While direct comparative studies on a homologous series of N-acyl-L-alaninols are not extensively available in the public domain, this guide synthesizes established principles of drug metabolism to present a representative comparison.
In Vitro Metabolic Stability: A Comparative Analysis
The primary method for assessing the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.
The following table presents illustrative data for the metabolic stability of a series of N-acyl-L-alaninols with varying saturated acyl chain lengths in human liver microsomes. This data is representative and intended to demonstrate the expected structure-metabolism relationship, where increased acyl chain length generally leads to greater metabolic stability due to increased lipophilicity and potentially altered binding to metabolic enzymes.
| Compound | Acyl Chain | Molecular Weight ( g/mol ) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| N-Lauroyl-L-alaninol | C12:0 | 299.48 | 25 | 27.7 |
| N-Myristoyl-L-alaninol | C14:0 | 327.53 | 45 | 15.4 |
| N-Palmitoyl-L-alaninol | C16:0 | 355.59 | 70 | 9.9 |
| N-Stearoyl-L-alaninol | C18:0 | 383.64 | >120 | <5.8 |
| N-Oleoyl-L-alaninol | C18:1 | 381.62 | 95 | 7.3 |
Note: The data presented in this table is illustrative and based on general principles of drug metabolism. Actual experimental values may vary.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable metabolic stability data.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Materials and Reagents:
-
Test N-acyl-L-alaninols (e.g., N-Lauroyl-L-alaninol, N-Myristoyl-L-alaninol, N-Palmitoyl-L-alaninol, N-Stearoyl-L-alaninol, N-Oleoyl-L-alaninol)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally related but chromatographically distinct compound)
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
2. Preparation of Solutions:
-
Prepare stock solutions of test compounds and controls (typically 10 mM in DMSO).
-
Prepare a working solution of the NADPH regenerating system in 0.1 M phosphate buffer.
-
Prepare a suspension of HLM in 0.1 M phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
3. Incubation Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system solution to 37°C.
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the test compound or control to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with continuous shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.
4. Sample Analysis:
-
Seal the plate and centrifuge at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing the Process
To better understand the experimental process and potential metabolic pathways, the following diagrams are provided.
Conclusion
The metabolic stability of N-acyl-L-alaninols is a key parameter influencing their potential as therapeutic agents. While direct comparative data is limited, the provided framework and illustrative data highlight the importance of the acyl chain in determining their metabolic fate. As a general trend, increasing the length of the saturated acyl chain is expected to enhance metabolic stability. The detailed experimental protocol provided herein offers a standardized approach for researchers to generate robust and comparable data for their specific N-acyl-L-alaninol candidates. This information is invaluable for making informed decisions in the drug development process, guiding lead optimization, and ultimately, predicting in vivo pharmacokinetic behavior. Further studies are warranted to build a comprehensive public database of the metabolic stability of this promising class of compounds.
A Comparative Guide to N-palmitoyl-R-alaninol Extraction: Benchmarking a Novel Method Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new N-palmitoyl-R-alaninol extraction method against established liquid-liquid extraction (LLE) and solid-phase extraction (SPE) protocols. The following sections detail the experimental methodologies, present comparative quantitative data, and illustrate relevant biological pathways to aid researchers in selecting the most appropriate extraction technique for their specific needs.
Data Presentation: A Quantitative Comparison of Extraction Efficiencies
The selection of an optimal extraction method is critical for the accurate quantification of N-palmitoyl-R-alaninol in biological matrices. The following table summarizes the performance of the new method alongside established LLE and SPE protocols, using data from studies on structurally similar N-acyl amides to provide a comparative benchmark.
| Parameter | New N-palmitoyl-R-alaninol Extraction Method (Hypothetical Data) | Established Liquid-Liquid Extraction (LLE) - Folch Method | Established Solid-Phase Extraction (SPE) |
| Analyte | N-palmitoyl-R-alaninol | General Lipids | Anandamide |
| Matrix | Human Plasma | Human LDL | Human Plasma |
| Extraction Efficiency / Recovery | 92% | High for a broad range of lipids[1] | 60%[2] |
| Limit of Quantification (LOQ) | 5 fmol/mL | Dependent on downstream analysis | 8 fmol/mL[2] |
| Limit of Detection (LOD) | 2 fmol/mL | Dependent on downstream analysis | 4 fmol/mL[2] |
| Throughput | High (96-well plate format) | Low to Medium | High (automated systems available)[2] |
| Solvent Consumption | Low | High[3] | Low |
| Cost per Sample | Low | Low to Medium | Medium to High |
| Reproducibility (CV%) | < 5% | Variable, operator-dependent | High (< 10%) |
Experimental Protocols: Detailed Methodologies
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. This section provides detailed methodologies for the novel extraction technique and the established LLE and SPE methods.
New N-palmitoyl-R-alaninol Extraction Method
This novel protocol is designed for high-throughput applications, minimizing solvent usage and maximizing recovery from plasma samples.
Materials:
-
Human plasma
-
Internal Standard (N-palmitoyl-R-alaninol-d4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
96-well protein precipitation plate
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
To 100 µL of human plasma in a 96-well plate, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes at 1200 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Established Liquid-Liquid Extraction (LLE): The Folch Method
The Folch method is a widely recognized LLE protocol for the extraction of a broad spectrum of lipids from biological samples.[1][3]
Materials:
-
Biological tissue (e.g., brain, liver)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample.
-
Allow the homogenate to mix for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer, which contains the lipids.
-
Wash the chloroform layer with a small volume of a 1:1 mixture of methanol and water.
-
Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
Established Solid-Phase Extraction (SPE) for N-acyl amides
SPE offers a more controlled and often automated approach to sample cleanup and concentration, with various sorbents available for specific applications.[2]
Materials:
-
Human plasma
-
Internal Standard (e.g., anandamide-d8)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water
-
Ethyl acetate
-
SPE manifold
Procedure:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Pre-treat the plasma sample by adding the internal standard and diluting with water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Wash the cartridge with 2 mL of hexane to elute non-polar, interfering lipids.
-
Elute the N-acyl amides with 2 mL of ethyl acetate.
-
Evaporate the eluate under a stream of nitrogen and reconstitute for LC-MS/MS analysis.
Visualizing the Process and Pathway
To further elucidate the experimental workflow and the biological context of N-palmitoyl-R-alaninol, the following diagrams have been generated using Graphviz.
Caption: Workflow for the new N-palmitoyl-R-alaninol extraction method.
Caption: Postulated signaling pathway for N-palmitoyl-R-alaninol via a G-protein coupled receptor.
References
Interspecies Comparison of Endogenous N-acyl-L-alaninol Levels: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of endogenous N-acyl-L-alaninol and the closely related N-acyl-L-alanine levels across different species. N-acyl-L-alaninols are a class of lipid signaling molecules that are gaining attention for their potential therapeutic applications. Understanding their endogenous levels in various species is crucial for preclinical research and drug development. While data specifically on N-acyl-L-alaninols is limited, this guide presents available quantitative data for their immediate precursors, N-acyl-L-alanines, to serve as a valuable reference point.
Quantitative Data Summary
Endogenous levels of N-acyl-L-alanines have been quantified in a limited number of species and tissues, with N-oleoyl-L-alanine being the most studied compound in this subclass. The following table summarizes the available quantitative data. It is important to note that direct comparisons between studies should be made with caution due to variations in analytical methodologies and sample handling.
| Species | Tissue/Matrix | N-acyl-L-alanine | Concentration | Reference |
| Mouse (ICR) | Whole Brain | N-oleoyl-L-alanine | 1.6 ± 1.4 pmol/g | [1] |
| Mouse (ICR) | Plasma | N-oleoyl-L-alanine | Below Limit of Quantification | [1] |
Experimental Protocols
The quantification of N-acyl-L-alaninols and N-acyl-L-alanines in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting these low-abundance endogenous lipids.
Protocol: Quantification of N-oleoyl-L-alanine in Brain and Plasma
This protocol is adapted from a validated method for the quantification of N-oleoyl-L-alanine in mouse brain and plasma.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials:
-
Brain tissue or plasma samples
-
Internal Standard (ISTD): e.g., Arachidonoyl glycine-d8 (AraGly-d8)
-
2:1 Chloroform:Methanol with 2 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
1 N Hydrochloric acid (HCl)
-
0.73% w/v Sodium chloride (NaCl) solution
-
Chloroform
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge (capable of 3,000 rpm at 4°C)
-
Nitrogen evaporator
-
-
Procedure:
-
Homogenization (for Brain Tissue): Homogenize brain tissue samples in an appropriate buffer.
-
Extraction:
-
To the brain homogenate or plasma sample, add the ISTD.
-
Add 2:1 chloroform:methanol with PMSF, 1 N HCl, and 0.73% NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 3,000 rpm at 4°C for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions (Representative):
-
Column: A reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with additives such as ammonium (B1175870) acetate (B1210297) and formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically used to separate the analyte from other matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte and derivatization.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target N-acyl-L-alanine and the ISTD are monitored.
-
Biosynthesis and Signaling Pathways
The biosynthesis and signaling of N-acyl-L-alaninols are not yet fully elucidated. However, knowledge of the broader N-acyl amino acid (NAAA) pathways provides a foundational understanding.
Biosynthesis and Degradation
N-acyl amino acids are synthesized through the condensation of a fatty acid and an amino acid. Two key enzymes have been implicated in the regulation of NAAA levels:
-
Peptidase M20 domain-containing 1 (PM20D1): A secreted enzyme that can catalyze both the synthesis and hydrolysis of various NAAAs.[3][4][5][6][7]
-
Fatty Acid Amide Hydrolase (FAAH): An intracellular enzyme known for its role in the degradation of endocannabinoids, which also hydrolyzes certain NAAAs.[3][4][8][9][10]
The interplay between these enzymes likely regulates the tissue-specific and circulating levels of N-acyl-L-alanines and, by extension, N-acyl-L-alaninols.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase (FAAH) regulates hypercapnia/ischemia-induced increases in n-acylethanolamines in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomic Strategies for Identifying N-palmitoyl-R-alaninol Binding Partners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern proteomic methodologies for the identification and quantification of protein binding partners for the small molecule N-palmitoyl-R-alaninol. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. The guide details various experimental approaches, presenting key quantitative data in comparative tables and illustrating workflows using diagrams.
Introduction to Target Identification in Proteomics
Identifying the cellular targets of small molecules is a critical step in drug discovery and chemical biology. Proteomics offers a powerful suite of tools to achieve this by analyzing the entire protein complement of a cell or tissue.[1] The primary strategies for identifying small molecule-protein interactions can be broadly categorized into affinity-based and affinity-bead-free methods. This guide will focus on affinity-based approaches coupled with quantitative mass spectrometry, which are well-suited for discovering the binding partners of molecules like N-palmitoyl-R-alaninol.
Affinity-based proteomics typically involves using a modified version of the small molecule (a "probe") to capture its interacting proteins from a complex biological sample.[2][3][4] These captured proteins are then identified and quantified using mass spectrometry. Several quantitative proteomic techniques can be employed, each with its own advantages and limitations.
Comparative Analysis of Quantitative Proteomic Methods
The choice of quantitative proteomic method is critical for the successful identification of true binding partners while minimizing false positives. The most common methods include label-free quantification, isobaric labeling (e.g., TMT and iTRAQ), and stable isotope labeling by amino acids in cell culture (SILAC).[5][6]
| Method | Principle | Advantages | Disadvantages | Throughput | Cost |
| Label-Free Quantification (LFQ) | Compares the signal intensities of peptides across different mass spectrometry runs.[7] | No special labeling required, simple experimental setup, unlimited number of samples can be compared.[7] | Can be less accurate and reproducible due to variations between runs, susceptible to missing values for low-abundance proteins.[5] | High | Low |
| Tandem Mass Tags (TMT) / Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Chemical labels with the same mass are used to tag peptides from different samples. Reporter ions generated during fragmentation are used for quantification.[7][8] | High accuracy and precision, multiplexing of up to 18 samples reduces variability, good for comparing multiple conditions.[7][9] | Can underestimate quantification ratios (ratio compression), higher cost per sample, labeling chemistry can be complex. | Medium-High | High |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled with "heavy" and "light" amino acids. Labeled proteomes are mixed and analyzed together.[10] | Very high accuracy and precision, low experimental variability as samples are mixed early, considered a gold standard for quantitative proteomics.[10] | Limited to cell culture experiments, can be expensive for some amino acids, not suitable for tissue samples. | Low-Medium | Medium-High |
| Data-Independent Acquisition (DIA) | Systematically fragments all precursor ions within a specified mass range, providing a comprehensive digital map of the proteome.[7][9] | High reproducibility and quantification accuracy, comprehensive proteome coverage, allows for retrospective data analysis.[7][11] | Requires complex data analysis and often a spectral library for identification.[9] | High | Medium |
Experimental Protocols
A generalized workflow for identifying N-palmitoyl-R-alaninol binding partners using an affinity-based approach is outlined below. This protocol can be adapted for use with any of the quantitative proteomic methods described above.
To capture binding partners, N-palmitoyl-R-alaninol needs to be chemically modified to allow for its immobilization on a solid support (e.g., agarose (B213101) or magnetic beads). This typically involves introducing a linker arm with a reactive group (e.g., an alkyne or an amine) that can be coupled to the beads.[4] It is crucial to design the linker in a way that minimizes steric hindrance and preserves the binding affinity of the parent molecule.
-
Cell Lysis: Prepare a cell lysate from the biological system of interest under non-denaturing conditions to preserve protein-protein interactions.
-
Incubation: Incubate the cell lysate with the immobilized N-palmitoyl-R-alaninol probe. A control experiment using beads without the probe or with a non-binding analogue should be run in parallel to identify non-specific binders.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of free N-palmitoyl-R-alaninol, changing the pH, or using a denaturing agent.
-
Protein Digestion: The eluted proteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.
-
Labeling (for TMT/iTRAQ): If using isobaric tags, the resulting peptides from the experimental and control samples are labeled with the respective tags.
-
Sample Cleanup: The peptide mixtures are desalted and purified before mass spectrometry analysis.
-
LC-MS/MS Analysis: The peptide samples are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragment ions.
-
Protein Identification and Quantification: The MS/MS data is searched against a protein database to identify the peptides and, by inference, the proteins. For quantitative proteomics, the relative abundance of each protein in the experimental versus the control sample is determined based on the chosen method (e.g., peptide signal intensity for LFQ, reporter ion intensity for TMT/iTRAQ).
-
Hit Identification: Proteins that are significantly enriched in the N-palmitoyl-R-alaninol pull-down compared to the control are considered potential binding partners.
Visualizing the Workflow and Potential Pathways
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated following the identification of binding partners.
Caption: A generalized workflow for identifying N-palmitoyl-R-alaninol binding partners.
Caption: A hypothetical signaling pathway involving an N-palmitoyl-R-alaninol binding partner.
Conclusion
The identification of N-palmitoyl-R-alaninol binding partners is an essential step towards understanding its biological function. The choice of the comparative proteomic method will depend on the specific experimental context, including the biological system, the number of conditions to be compared, and the available resources. While label-free methods offer a cost-effective and straightforward approach, label-based techniques like TMT and SILAC generally provide higher accuracy and precision.[5] Affinity purification coupled with quantitative mass spectrometry provides a robust framework for discovering and quantifying these interactions, paving the way for further validation and functional studies.
References
- 1. Comparative and Quantitative Global Proteomics Approaches: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity-based chemoproteomics with small molecule-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical comparison of three MS-based approaches for quantitative proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison and Application of Proteomic Technologies -MetwareBio [metwarebio.com]
- 8. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
A Comparative Analysis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide and Standard-of-Care Drugs in Inflammatory and Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of (R)-N-(1-Hydroxypropan-2-yl)palmitamide, a metabolically stable analogue of the endogenous anti-inflammatory and analgesic compound Palmitoylethanolamide (PEA), with standard-of-care drugs for inflammatory and neuropathic pain. While direct head-to-head clinical data for this compound is emerging, this comparison leverages the extensive preclinical and clinical data available for PEA and highlights key in vitro findings for its R-isomer.
Executive Summary
This compound, also known as (R)-palmitoyl-(1-methyl) ethanolamide (MePEA1), demonstrates comparable in vitro anti-inflammatory efficacy to its parent compound, PEA.[1] Notably, it exhibits enhanced metabolic stability due to its resistance to hydrolysis by Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for PEA degradation.[1] This suggests the potential for improved pharmacokinetic and pharmacodynamic properties. This guide presents comparative data from preclinical and clinical studies of PEA against standard-of-care drugs such as Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and gabapentinoids, providing a framework for evaluating the therapeutic potential of this compound.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the efficacy of PEA (as a proxy for this compound) with standard-of-care drugs in relevant models of inflammatory and neuropathic pain.
Table 1: Preclinical Efficacy in a Model of Acute Inflammation (Carrageenan-Induced Paw Edema)
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| PEA | 10 mg/kg | i.p. | 3 hours | ~50% | Fictionalized Data Based on Typical Results |
| Indomethacin (B1671933) (NSAID) | 5 mg/kg | i.p. | 3 hours | ~60% | Fictionalized Data Based on Typical Results |
| Vehicle | - | i.p. | 3 hours | 0% | Fictionalized Data Based on Typical Results |
Table 2: Clinical Efficacy in Inflammatory Pain (Temporomandibular Joint Disorder)
| Treatment | Daily Dosage | Duration | Pain Reduction (VAS) | Improvement in Masticatory Function | p-value (vs. Ibuprofen) | Reference |
| PEA | 900 mg | 14 days | Significantly higher | Significantly higher | p < 0.0001 | [2] |
| Ibuprofen (NSAID) | 1800 mg | 14 days | - | - | - | [2] |
Table 3: Preclinical Efficacy in a Model of Neuropathic Pain (Chronic Constriction Injury of the Sciatic Nerve)
| Treatment | Daily Dosage | Duration | Effect on Mechanical Allodynia | Notes | Reference |
| PEA + Gabapentin (B195806) (low dose) | Not specified | Not specified | Synergistic reduction in pain behavior | Co-administration enhanced the efficacy of gabapentin | [3] |
| Gabapentin (effective dose) | Not specified | Not specified | Significant reduction in allodynia | - | [3] |
| Noxiall® (containing PEA) | Not specified | 14 days | Comparable to gabapentin and pregabalin | A combination of natural products including PEA | [3] |
Table 4: In Vitro Anti-Inflammatory Efficacy (LPS-Induced TNF-α Release in N9 Microglial Cells)
| Compound (100 nM) | Treatment Duration | % Inhibition of TNF-α Release (at 24h) | Metabolic Stability (FAAH Hydrolysis) | Reference |
| This compound (MePEA1) | 1 hour | Effective inhibition | Not processed by FAAH | [1] |
| Palmitoylethanolamide (PEA) | 1 hour | Effective inhibition | Processed by FAAH | [1] |
| (R)-palmitoyl-(2-methyl) ethanolamide (MePEA2) | 1 hour | Less effective | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rodents (Inflammatory Pain Model)
This widely used in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) or mice are used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to several groups: vehicle control, positive control (e.g., indomethacin 5 mg/kg), and treatment groups receiving different doses of the test compound.
-
Administration: The test compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain Model)
The CCI model is a common surgical procedure in rodents to induce a peripheral nerve injury that mimics chronic neuropathic pain in humans.
-
Animals: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Surgery: Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw indicates the development of mechanical allodynia.
-
Drug Administration: Test compounds are administered systemically (e.g., i.p., p.o., or s.c.) at various time points after surgery to assess their ability to reverse the established allodynia.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Microglial Cells (In Vitro Inflammation Model)
This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.
-
Cell Culture: Murine microglial cells (e.g., N9 cell line) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with the test compound or vehicle for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Sample Collection: The cell culture supernatant is collected at various time points (e.g., 24 hours) after LPS stimulation.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine release is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated vehicle control group.[1]
Mandatory Visualization
Signaling Pathways
Caption: Distinct signaling pathways of this compound/PEA and NSAIDs.
Experimental Workflow
Caption: General experimental workflow for evaluating novel analgesic and anti-inflammatory compounds.
References
- 1. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide [mdpi.com]
A Comparative Guide to the Quantification of N-palmitoyl-R-alaninol: Assessing Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-palmitoyl-R-alaninol, a member of the N-acyl amino acid family. Given the growing interest in the biological activities of these lipid mediators, robust and reproducible quantification is paramount for accurate biological and pharmacological studies. This document outlines the current gold-standard analytical technique, presents typical performance data from closely related analogs to establish benchmarks for reproducibility and robustness, and provides detailed experimental protocols.
Introduction to N-palmitoyl-R-alaninol and its Analytical Challenges
N-palmitoyl-R-alaninol belongs to the diverse class of N-acyl amides, which are endogenous signaling molecules involved in various physiological processes. The accurate quantification of these lipids in biological matrices is often challenging due to their low endogenous concentrations and the complexity of the biological samples. This necessitates highly sensitive and specific analytical methods. While specific validation data for N-palmitoyl-R-alaninol is not widely published, extensive research on analogous N-acyl amino acids, such as N-oleoyl glycine (B1666218) and N-oleoyl alanine, provides a strong framework for establishing a reliable quantification assay.[1]
Comparative Analysis of Quantification Methods
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of N-acyl amino acids and related lipid molecules due to its high sensitivity, specificity, and robustness.[1] Alternative methods, such as immunoassays, may be developed for high-throughput screening but often lack the specificity and quantitative accuracy of LC-MS/MS. High-Performance Thin-Layer Chromatography (HPTLC) can be used for semi-quantitative analysis but is less suitable for precise quantification in complex biological samples.[2]
Table 1: Comparison of Analytical Methods for N-acyl Amide Quantification
| Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (fmol to pmol) | Very High | Medium to High | Gold standard for quantification, high specificity, can multiplex analytes. | Requires sophisticated instrumentation and expertise. |
| Immunoassay (ELISA) | Antibody-based detection. | High | Variable | High | High throughput, relatively simple to perform. | Potential for cross-reactivity, may not be strictly quantitative. |
| HPTLC | Separation on a thin layer of adsorbent followed by staining. | Low to Medium | Low to Medium | High | Simple, low cost. | Semi-quantitative at best, lower specificity.[2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Detailed Overview
LC-MS/MS is the recommended method for the robust and reproducible quantification of N-palmitoyl-R-alaninol. The following sections detail the experimental protocol and expected performance based on validated methods for similar N-acyl amino acids.
Experimental Protocol for LC-MS/MS Quantification
A validated LC-MS/MS method for N-acyl amino acids typically involves three key steps: sample preparation (extraction), chromatographic separation, and mass spectrometric detection.[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
Objective: To extract N-palmitoyl-R-alaninol from the biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances.
-
Procedure:
-
To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled version of N-palmitoyl-R-alaninol or a structurally similar N-acyl amino alcohol not present in the sample).
-
Add a suitable organic solvent system, such as methyl tert-butyl ether (MTBE) and methanol (B129727), for lipid extraction.
-
Vortex vigorously to ensure thorough mixing and phase separation.
-
Centrifuge to pellet precipitated proteins and cellular debris.
-
Collect the organic supernatant containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
2. Chromatographic Separation: Reversed-Phase HPLC
-
Objective: To separate N-palmitoyl-R-alaninol from other sample components before it enters the mass spectrometer.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is commonly used for lipid analysis.
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to aid in protonation.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to elute analytes based on their hydrophobicity.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
3. Mass Spectrometric Detection: Triple Quadrupole MS
-
Objective: To specifically detect and quantify N-palmitoyl-R-alaninol.
-
Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for N-acyl amino acids.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Precursor Ion: The protonated molecule of N-palmitoyl-R-alaninol ([M+H]+).
-
Product Ion: A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion.
-
Data Presentation: Expected Reproducibility and Robustness
While specific data for N-palmitoyl-R-alaninol is not available, the following tables summarize typical validation parameters for LC-MS/MS assays of closely related N-acyl amino acids, providing a benchmark for what can be expected in terms of reproducibility and robustness.[1]
Table 2: Intra- and Inter-Assay Precision (Reproducibility)
| Analyte (Analog) | Concentration Level | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) |
| N-Oleoyl Glycine | Low QC | < 15% | < 15% |
| Medium QC | < 10% | < 10% | |
| High QC | < 10% | < 10% | |
| N-Oleoyl Alanine | Low QC | < 15% | < 15% |
| Medium QC | < 10% | < 10% | |
| High QC | < 10% | < 10% | |
| QC: Quality Control, %RSD: Percent Relative Standard Deviation. Data is representative of typical performance for N-acyl amino acid assays. |
Table 3: Robustness Assessment
Robustness is evaluated by making small, deliberate variations in method parameters to assess the impact on the results.
| Parameter Varied | Typical Variation | Expected Outcome |
| Column Temperature | ± 2 °C | No significant change in peak area or retention time. |
| Mobile Phase pH | ± 0.1 unit | Minor shifts in retention time, but quantification remains accurate with internal standard correction. |
| Flow Rate | ± 5% | Shift in retention time, but quantification remains accurate with internal standard correction. |
| Sample Extraction Time | ± 10 min | No significant difference in analyte recovery. |
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of N-palmitoyl-R-alaninol using LC-MS/MS.
Caption: LC-MS/MS workflow for N-palmitoyl-R-alaninol quantification.
Potential Signaling Pathway
N-acyl amino acids are known to interact with various cellular targets. The diagram below illustrates a generalized signaling pathway that N-palmitoyl-R-alaninol may be involved in, based on the known actions of related molecules.
Caption: Generalized signaling pathway for N-acyl amino acids.
Conclusion
For the reliable quantification of N-palmitoyl-R-alaninol, a validated LC-MS/MS method is the most appropriate choice, offering unparalleled sensitivity and specificity. While specific performance data for this analyte is limited in public literature, the robustness and reproducibility of assays for structurally similar N-acyl amino acids provide a strong indication of the expected performance. By adhering to the detailed experimental protocols and quality control measures outlined in this guide, researchers can develop and validate a robust assay for N-palmitoyl-R-alaninol, enabling accurate investigation of its biological roles and therapeutic potential.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle (R)-N-(1-Hydroxypropan-2-yl)palmitamide with appropriate personal protective equipment (PPE). Although specific hazard information is limited, related fatty acid amides and other organic amides can cause skin and eye irritation.[1] Therefore, the following minimum PPE is required:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling of the chemical waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Classification:
-
Treat this compound waste as hazardous unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) department.[2]
-
Do not mix this waste with other chemical waste streams to prevent unforeseen reactions.[3][4]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[2][3] The original product container, if empty and in good condition, is often a suitable choice.[2]
-
Ensure the container is clean and dry before adding waste.
-
The container must be kept securely closed except when adding waste.[2][4][5]
3. Labeling of Waste Container:
-
Properly label the waste container immediately upon the start of accumulation. The label must include:
4. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be under the control of laboratory personnel and located at or near the point of generation.[3]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[2][3]
-
Store incompatible chemicals separately to prevent accidental mixing.[2][3][4]
5. Arranging for Disposal:
-
Contact your institution's EHS or equivalent safety office to schedule a pickup for the hazardous waste.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Follow all institutional procedures for waste pickup requests.
Quantitative Data Summary
For general laboratory chemical waste, adherence to accumulation limits is crucial for regulatory compliance. The following table summarizes typical limits for Satellite Accumulation Areas.
| Waste Category | Maximum Accumulation Volume | Time Limit to Move from Lab |
| Hazardous Waste | 55 gallons | 3 calendar days after reaching the limit |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | 3 calendar days after reaching the limit |
Table 1: Standard Satellite Accumulation Area Limits.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocol generating this waste should incorporate a waste disposal plan before the experiment begins.[4] This proactive approach ensures that all necessary containers and labels are prepared and that the disposal pathway is understood by all laboratory personnel involved.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the laboratory.
References
Essential Safety and Operational Guidance for Handling (R)-N-(1-Hydroxypropan-2-yl)palmitamide
For Immediate Reference by Laboratory Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of (R)-N-(1-Hydroxypropan-2-yl)palmitamide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.
Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Essential to protect from potential splashes when handling solutions.[2] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are mandatory to prevent skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from accidental spills.[2] |
| Respiratory Protection | Not typically required for small quantities | For handling larger quantities of the powder, especially if it could become airborne, work should be conducted in a chemical fume hood.[2][4] If a fume hood is not available, a dust mask should be considered. |
| Foot Protection | Closed-toe Shoes | Must be worn at all times in the laboratory to protect against spills and falling objects.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment. The following steps outline the process for safely handling this compound from receipt to disposal.
Preparation and Weighing
-
Acclimatization: Before opening, allow the container of this compound to reach room temperature to prevent condensation.
-
Work Area Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent bench paper.[5]
-
Weighing: Whenever possible, weigh the powder inside a chemical fume hood or an enclosed balance to minimize the risk of inhaling airborne particles.[4][5] Use weigh boats to prevent spills.[5] Keep the container closed as much as possible.[5]
Solution Preparation
-
Solvent Addition: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Dissolving: Gently swirl or vortex the mixture to dissolve the compound.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and solvent used.
Handling and Storage
-
General Handling: Always wear the appropriate PPE as detailed in Table 1. Avoid eating, drinking, or smoking in the laboratory.[1][3] Wash hands thoroughly after handling.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1]
Spills and Emergency Procedures
-
Minor Spills: For small spills of the powder, use a wet cleaning method or a HEPA vacuum to clean the area.[5] Avoid dry sweeping, which can generate dust.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.[3]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, regional, and national regulations. Do not pour down the drain. Collect in a clearly labeled, sealed waste container.[2] |
| Contaminated Materials | All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, weigh boats, bench paper) should be collected in a designated, sealed waste bag and disposed of as chemical waste.[2] |
| Solutions | Collect solutions in a labeled, sealed waste container for chemical waste disposal. |
Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
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